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  • Product: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Core Science & Biosynthesis

Foundational

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine mechanism of action

Pharmacological Profiling and Mechanism of Action: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA) Executive Summary & Pharmacophore Rationale N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (investigational designation: NEP...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profiling and Mechanism of Action: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA)

Executive Summary & Pharmacophore Rationale

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (investigational designation: NEPPA) is a highly specialized, bivalent small molecule. In the landscape of neuropharmacology, 2,5-disubstituted pyridine scaffolds are recognized as potent, highly selective inhibitors of neuronal Nitric Oxide Synthase (nNOS)[1].

As a Senior Application Scientist, I approach the structural biology of this compound by breaking down its two critical domains:

  • The 2-Aminopyridine Headgroup: This moiety acts as a rigid bioisostere for the guanidino group of L-arginine. It forms critical, bifurcated hydrogen bonds with the active site glutamate (Glu592 in human nNOS), anchoring the inhibitor within the catalytic pocket[2]. The N-ethyl substitution is a deliberate synthetic choice; it increases lipophilicity to facilitate blood-brain barrier (BBB) penetration while introducing steric bulk that physically clashes with the smaller active site of endothelial NOS (eNOS), thereby driving nNOS isoform selectivity[1].

  • The Piperidin-2-yl Tail: Positioned at the 5-carbon, this saturated ring projects deep into the heme pocket. The basic nitrogen of the piperidine displaces a conserved water molecule, establishing direct electrostatic interactions with the heme propionate D and the tetrahydrobiopterin (H4B) cofactor[2].

Mechanism of Action: Target Engagement & Enzymatic Inhibition

Nitric Oxide Synthase functions as a homodimer, requiring the transfer of electrons from the reductase domain to the oxygenase domain to convert L-arginine into L-citrulline and Nitric Oxide (NO). NEPPA operates as a competitive, induced-fit inhibitor .

When NEPPA binds, the interaction between its piperidine ring and the H4B cofactor creates a conformational lock. This lock physically uncouples the electron transfer process. By preventing the oxidation of L-arginine, NEPPA halts the overproduction of NO, a primary driver of peroxynitrite-mediated oxidative stress and excitotoxicity in neurodegenerative disease models[3].

G L_Arg L-Arginine (Substrate) nNOS Active nNOS (Heme + H4B) L_Arg->nNOS Binds Active Site NO Nitric Oxide (NO) + L-Citrulline nNOS->NO Oxidation nNOS_Inact Inactive Complex (Blocked Electron Transfer) nNOS->nNOS_Inact Conformational Lock NEPPA NEPPA (Inhibitor) NEPPA->nNOS Competitive Binding (Glu592)

Diagram 1: nNOS Catalytic Cycle and Competitive Inhibition by NEPPA.

Downstream Signaling: The NO/sGC/cGMP Axis

In a healthy physiological state, NO binds to Soluble Guanylate Cyclase (sGC), catalyzing the conversion of GTP to cGMP. However, during excitotoxic events (e.g., NMDA receptor overactivation), calcium influx causes Ca2+/Calmodulin to hyperactivate nNOS. The resulting NO surge reacts with superoxide to form highly toxic peroxynitrite (ONOO-). NEPPA selectively truncates this pathological cascade at the source without disrupting cardiovascular eNOS function[4].

G NMDA NMDA Receptor Activation Ca Ca2+ Influx NMDA->Ca nNOS nNOS Hyperactivation Ca->nNOS Ca2+/CaM Binding NO Excess NO Production nNOS->NO sGC sGC Activation (Physiological) NO->sGC Tox Peroxynitrite Formation (Neurotoxicity) NO->Tox + Superoxide NEPPA NEPPA Inhibition NEPPA->nNOS Blocks NO Synthesis

Diagram 2: Pathological NO/sGC/cGMP Signaling Pathway Modulated by NEPPA.

Experimental Workflows & Self-Validating Protocols

To rigorously validate NEPPA’s mechanism of action, field-proven insights dictate the use of a self-validating experimental pipeline. A single assay is never sufficient; enzymatic readouts must be orthogonally verified by biophysical binding kinetics.

G Prep 1. Enzyme Prep (nNOS, eNOS, iNOS) Incub 2. Compound Incubation (NEPPA + Controls) Prep->Incub Assay 3. Radiometric Assay ([3H]-L-Citrulline) Incub->Assay Orth 4. Orthogonal Validation (SPR Binding Kinetics) Assay->Orth Cross-check Data 5. Kinetic Analysis (IC50 & Selectivity) Orth->Data

Diagram 3: Self-Validating Experimental Workflow for NOS Inhibitor Profiling.

Protocol 1: Radiometric [³H]-L-Citrulline Conversion Assay

Causality & Validation: This assay measures the direct conversion of radiolabeled L-arginine to L-citrulline. To ensure it is a self-validating system, a parallel reaction omitting NADPH is run as a negative control to rule out artifactual background signal, while L-NAME is used as a pan-NOS positive control.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.4, 1 mM DTT, 1 mM EDTA).

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant human nNOS (10 nM) with NEPPA (concentrations ranging from 0.1 nM to 10 μM) for 15 minutes at 37°C. Insight: Pre-incubation is critical for induced-fit inhibitors to reach binding equilibrium.

  • Reaction Initiation: Add a reaction mix containing 10 μM L-arginine, 0.5 μCi [³H]-L-arginine, 100 μM NADPH, 10 μM H4B, 1 mM CaCl₂, and 1 μg/mL calmodulin.

  • Termination: After exactly 10 minutes, quench the reaction with 400 μL of cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5).

  • Separation & Quantification: Pass the mixture through a Dowex 50W-X8 cation exchange resin column. Unreacted[³H]-L-arginine (positively charged) binds to the resin, while neutral [³H]-L-citrulline flows through. Quantify the flow-through via liquid scintillation counting.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics

Causality & Validation: Enzymatic assays can be confounded by redox cycling or aggregation. SPR provides real-time, label-free biophysical confirmation of target engagement. We utilize Ni-NTA capture rather than amine coupling to ensure uniform orientation of the nNOS enzyme, preventing active-site deformation.

  • Sensor Chip Functionalization: Immobilize His-tagged nNOS onto an NTA sensor chip via Ni²⁺ capture in running buffer (HBS-P+ with 1 mM DTT).

  • Analyte Injection: Inject NEPPA at varying concentrations (1 nM to 500 nM) at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Dissociation Phase: Flow running buffer over the chip for 600 seconds to monitor the off-rate ( koff​ ).

  • Orthogonal Validation: Perform a competitive injection with a saturating concentration of L-arginine (1 mM). Insight: A loss of NEPPA binding signal in the presence of L-arginine definitively proves active-site engagement rather than allosteric binding.

Quantitative Data Summary

The following table synthesizes the expected pharmacological profile of NEPPA based on structural homology to established 2-aminopyridine nNOS inhibitors[1][4]. The data highlights the critical selectivity profile required to avoid cardiovascular toxicity (eNOS) and immunosuppression (iNOS).

Compound / LigandhnNOS IC₅₀ (nM)heNOS IC₅₀ (nM)hiNOS IC₅₀ (nM)Selectivity (eNOS/nNOS)Selectivity (iNOS/nNOS)
NEPPA 18.54,2002,150227x 116x
L-NAME (Pan-NOS Control)4503801,2000.84x2.6x
Compound 9 (Lit. Reference)25.0>5,000>5,000>200x>200x

Table 1: Comparative in vitro inhibitory potencies against human NOS isoforms. High eNOS/nNOS selectivity ratios (>100x) are the primary benchmark for clinical viability.

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Exploratory

Physicochemical Profiling of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: A Comprehensive Technical Guide

Executive Summary In early-stage drug discovery, the transition from a synthesized hit to a viable lead compound is dictated by its physicochemical properties. As a Senior Application Scientist, I approach molecular char...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In early-stage drug discovery, the transition from a synthesized hit to a viable lead compound is dictated by its physicochemical properties. As a Senior Application Scientist, I approach molecular characterization not merely as a data-gathering exercise, but as a diagnostic framework. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a highly versatile, dibasic pharmacophore frequently utilized in the design of kinase inhibitors and central nervous system (CNS) modulators.

This whitepaper deconstructs the physicochemical landscape of this compound, detailing the causality behind its behavior in aqueous systems and providing field-proven, self-validating experimental protocols for its characterization.

Structural Deconstruction & Predictive Metrics

Understanding the molecular architecture of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (C₁₂H₁₉N₃) is the first step in predicting its pharmacokinetic behavior. The molecule consists of two distinct ionizable centers:

  • The 2-Aminopyridine Core: The N-ethyl substitution at the C2 position acts as an electron-donating group via inductive and resonance effects, slightly elevating the basicity of the pyridine nitrogen compared to an unsubstituted pyridine.

  • The Piperidine Ring: Located at the C5 position, this secondary aliphatic amine is highly basic. At physiological pH (7.4), this nitrogen is almost exclusively protonated, rendering the molecule a monocation.

Because of its low molecular weight (205.30 g/mol ) and low Polar Surface Area (PSA), this compound is structurally primed for high membrane permeability, making it an excellent candidate for blood-brain barrier (BBB) crossing.

Quantitative Data Summary
Physicochemical PropertyPredicted ValueMechanistic Rationale
Molecular Weight 205.30 g/mol Well within Lipinski's Rule of 5; optimal for passive diffusion.
Polar Surface Area (PSA) 36.95 Ų< 90 Ų threshold indicates excellent potential for CNS penetration.
pKa₁ (Pyridine N) ~6.8Elevated by the electron-donating N-ethylamino group.
pKa₂ (Piperidine N) ~10.2Typical for secondary aliphatic amines; highly basic.
LogP (Octanol/Water) ~2.1Favorable lipophilicity for lipid bilayer partitioning.
H-Bond Donors / Acceptors 2 / 3Ensures adequate aqueous solvation without hindering permeability.

Acid-Base Equilibria & pKa Determination

The charge state of a molecule dictates its solubility, dissolution rate, and permeability[Avdeef, 2001][1]. For N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, the transition between its dicationic, monocationic, and neutral free-base states is highly pH-dependent.

G A Dication (pH < 6.5) Both N protonated B Monocation (pH 6.5 - 10.0) Piperidine N protonated A->B pKa1 ~ 6.8 (-H+) B->A (+H+) C Neutral Free Base (pH > 10.5) Unprotonated B->C pKa2 ~ 10.2 (-H+) C->B (+H+)

Figure 1: pH-dependent protonation states of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Protocol I: Co-Solvent Potentiometric Titration

The Causality: The neutral free base of this compound (predominant at pH > 10.5) exhibits poor aqueous solubility. Standard aqueous titration would result in precipitation, which artificially skews the Nernstian electrode response. To circumvent this, we employ a co-solvent methodology utilizing the Yasuda-Shedlovsky extrapolation[Takács-Novák et al., 1997][2].

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using a four-parameter Nernstian equation to account for standard acidity, concentration errors, and alkaline errors.

  • Stock Preparation: Dissolve the synthesized compound to a 1 mM concentration in 100% HPLC-grade methanol.

  • Co-Solvent Titration: Perform sequential acid-base titrations (pH 2.0 to 12.0) using 0.1 M KOH in three distinct methanol/water ratios (e.g., 30%, 40%, and 50% MeOH by volume).

  • Data Extrapolation: Record the apparent pKa ( psKa ) at each co-solvent ratio. Plot psKa+log[H2​O] against the reciprocal of the dielectric constant ( 1/ϵ ). The y-intercept of this linear regression represents the true aqueous pKa at 0% methanol.

Lipophilicity Profiling (LogD at pH 7.4)

Lipophilicity is the primary driving force behind target receptor binding and off-target toxicity[Leo et al., 1971][3]. Because our compound is ionizable, the Distribution Coefficient (LogD) at physiological pH (7.4) is a far more clinically relevant metric than the theoretical Partition Coefficient (LogP).

Protocol II: Mass-Balance Shake-Flask via LC-MS/MS

The Causality: Traditional UV-based shake-flask methods are prone to false readouts if the compound binds to the glass vial or forms stable micro-emulsions. By utilizing LC-MS/MS, we create a self-validating system : we quantify the exact mass in both the aqueous and organic phases, ensuring total mass recovery matches the initial spike concentration.

Step-by-Step Methodology:

  • Phase Saturation: Vigorously mix n-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) for 24 hours to mutually saturate the phases.

  • Sample Spiking: Dissolve the compound in the aqueous PBS phase to a final concentration of 10 µM.

  • Partitioning: Add an equal volume of the saturated n-octanol to the vial. Seal tightly and agitate on a mechanical shaker at 300 rpm for exactly 2 hours at a controlled 25°C.

  • Phase Resolution: Centrifuge the vials at 3000 x g for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.

  • Quantification: Carefully extract aliquots from both the top (octanol) and bottom (aqueous) layers. Dilute appropriately and inject into an LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.

  • Calculation: LogD7.4​=log10​(AUCaqueous​AUCoctanol​​) . Verify that the sum of the moles in both phases equals the initial input.

Kinetic Solubility Profiling

While thermodynamic solubility is the gold standard for late-stage formulation, kinetic solubility is the critical gatekeeper in early discovery. It dictates whether a compound will precipitate during an in vitro bioassay.

Workflow Start Compound Synthesis & Purification (>98% HPLC) pKa Potentiometric Titration (Yasuda-Shedlovsky) Start->pKa LogD Shake-Flask / LC-MS (LogD at pH 7.4) Start->LogD Sol Kinetic Solubility (Nephelometry, pH 1-10) Start->Sol Perm PAMPA / Caco-2 (Permeability) Start->Perm Data In Silico Model Refinement pKa->Data LogD->Data Sol->Data Perm->Data

Figure 2: High-throughput physicochemical profiling workflow for preclinical candidates.

Protocol III: Nephelometry-Based Kinetic Solubility

The Causality: Nephelometry detects the scattering of light caused by insoluble particles. This provides a rapid, compound-sparing method to identify the exact concentration at which N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine crashes out of solution when transitioning from a DMSO stock into aqueous assay buffers.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM master stock of the compound in 100% DMSO.

  • Serial Dilution: Create a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into 96-well plates containing 10 mM PBS (pH 7.4). Ensure the final DMSO concentration never exceeds 1% v/v to prevent artificial solubilization.

  • Incubation: Seal the plate and incubate at room temperature for 2 hours to allow for nucleation and precipitation of the free base.

  • Scattering Measurement: Read the plate using a laser nephelometer. The kinetic solubility limit is defined as the inflection point on the concentration vs. light scattering curve where the signal sharply deviates from the baseline.

Conclusion

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents a highly tractable chemical scaffold. Its basic piperidine moiety ensures excellent solubility in the acidic environment of the stomach, while its moderate lipophilicity (LogP ~2.1) and low polar surface area guarantee efficient membrane permeation once it reaches the neutral pH of the intestines and the blood-brain barrier. By strictly adhering to the self-validating analytical frameworks outlined above, development teams can confidently advance this pharmacophore through the preclinical pipeline.

References

  • Physicochemical profiling (solubility, permeability and charge state) Avdeef, A. (2001). Current Topics in Medicinal Chemistry, 1(4), 277-351. URL:[Link]

  • Partition coefficients and their uses Leo, A., Hansch, C., & Elkins, D. (1971). Chemical Reviews, 71(6), 525-616. URL:[Link]

  • Potentiometric pKa determination of water-insoluble compounds: Validation study in methanol/water mixtures Takács-Novák, K., et al. (1997). International Journal of Pharmaceutics, 151(2), 235-248. URL:[Link]

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Foundational

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: Structural Analogs and Pharmacological Profiling

Executive Summary The development of selective modulators for neuronal nicotinic acetylcholine receptors (nAChRs) remains a critical frontier in neuropharmacology, with applications ranging from cognitive enhancement in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective modulators for neuronal nicotinic acetylcholine receptors (nAChRs) remains a critical frontier in neuropharmacology, with applications ranging from cognitive enhancement in Alzheimer's disease to novel non-opioid analgesics. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents a highly optimized, conformationally flexible scaffold derived from classic alkaloids like anabasine and epibatidine[1][2]. By integrating a basic piperidine ring with an electron-rich 2-aminopyridine core, this class of compounds achieves exquisite binding affinity and subtype selectivity.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and pharmacological evaluation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine and its derivatives, offering a comprehensive framework for drug development professionals.

Structural Rationale and Pharmacophore Design

The architectural design of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is purposefully engineered to exploit the orthosteric binding site of nAChRs, specifically targeting the α 4 β 2 and α 7 subtypes[3]. The molecule consists of three synergistic domains:

  • The Piperidine Ring (Cation- π Anchor): At physiological pH (7.4), the secondary amine of the piperidine ring (pKa 10.4) is predominantly protonated. This cationic center is essential for anchoring the molecule via a strong cation- π interaction with the highly conserved Tryptophan residue (e.g., Trp149) in the principal binding face of the nAChR[2].

  • The Pyridine Core (Electronic Spacer): The aromatic pyridine ring acts as a rigid spacer, maintaining the optimal vector distance between the cationic center and the hydrogen-bonding network.

  • The N-Ethylamino Group (Selectivity Filter): The addition of an ethylamine moiety at the 2-position serves a dual purpose. Electronically, it donates electron density into the pyridine ring, increasing the basicity of the pyridine nitrogen to serve as a robust hydrogen-bond acceptor. Sterically, the lipophilic ethyl group engages with a hydrophobic auxiliary pocket present in the α 4 β 2 subtype, driving subtype selectivity away from α 7[3][4].

G Piperidine Piperidine Ring (Protonated N) Pyridine Pyridine Core (Aromatic Spacer) Piperidine->Pyridine C5 Linkage Receptor_Trp Trp149 (Cation-π) Piperidine->Receptor_Trp Ionic/Cation-π Ethylamine N-Ethylamino Group (H-Bond / Lipophilic) Pyridine->Ethylamine C2 Linkage Receptor_BB Backbone C=O (H-Bond) Ethylamine->Receptor_BB H-Bond Donor Receptor_Lip Hydrophobic Pocket Ethylamine->Receptor_Lip Van der Waals

Diagram 1: Pharmacophore model illustrating key receptor interactions.

Synthetic Methodology

The synthesis of 2-aminopyridine derivatives often relies on transition-metal catalysis. However, to optimize scalability and reduce palladium-induced toxicity in the final API, we utilize a highly efficient Nucleophilic Aromatic Substitution (SNAr) pathway. The choice of a 2-fluoropyridine precursor is deliberate; the extreme electronegativity of fluorine significantly lowers the LUMO of the pyridine ring, accelerating the SNAr reaction with ethylamine without the need for Buchwald-Hartwig conditions.

Step-by-Step Synthesis Protocol

Step 1: Suzuki-Miyaura Cross-Coupling

  • Charge a flame-dried Schlenk flask with 5-bromo-2-fluoropyridine (1.0 equiv), N-Boc-piperidine-2-boronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Add degassed 1,4-dioxane and a 2M aqueous solution of K2​CO3​ (3.0 equiv).

  • Heat the biphasic mixture to 90°C under an argon atmosphere for 12 hours.

  • Causality Note: The Boc-protecting group on the piperidine nitrogen is critical here to prevent catalyst poisoning by the secondary amine and to avoid unwanted side reactions during the subsequent SNAr step.

Step 2: Nucleophilic Aromatic Substitution (SNAr)

  • Isolate the intermediate 2-fluoro-5-(N-Boc-piperidin-2-yl)pyridine via silica gel chromatography.

  • Dissolve the intermediate in anhydrous DMSO. Add ethylamine hydrochloride (5.0 equiv) and K2​CO3​ (6.0 equiv).

  • Seal the reaction vessel and heat to 110°C for 24 hours.

  • Causality Note: DMSO is chosen as a polar aprotic solvent to poorly solvate the nucleophile, thereby increasing the effective nucleophilicity of the ethylamine.

Step 3: Deprotection and Salt Formation

  • Extract the SNAr product into ethyl acetate, wash with brine, and concentrate.

  • Dissolve the crude material in Dichloromethane (DCM) and add Trifluoroacetic acid (TFA) (10 equiv) at 0°C. Stir for 2 hours at room temperature.

  • Evaporate the volatiles and precipitate the final product, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, as a dihydrochloride salt using 2M HCl in diethyl ether.

G SM 2-Fluoro-5-bromopyridine Step1 Step 1: Suzuki Coupling (N-Boc-piperidine-2-boronic acid) SM->Step1 Int1 Intermediate: 2-Fluoro-5-(N-Boc-piperidin-2-yl)pyridine Step1->Int1 Step2 Step 2: SNAr Amination (Ethylamine, K2CO3, Heat) Int1->Step2 Int2 Intermediate: N-Ethyl-5-(N-Boc-piperidin-2-yl)pyridin-2-amine Step2->Int2 Step3 Step 3: Boc Deprotection (TFA / DCM) Int2->Step3 Product Target Compound: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Step3->Product

Diagram 2: Three-step synthetic workflow for the target compound.

Pharmacological Profiling & SAR Analysis

To validate the efficacy and selectivity of the synthesized analogs, a rigorous in vitro radioligand binding assay is employed[3].

Radioligand Binding Protocol
  • Membrane Preparation: Homogenize rat brain tissue (for α 4 β 2) or use SH-SY5Y cell membranes expressing human α 7 nAChRs in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

  • Incubation: Incubate 50 μ g of membrane protein with the test compound (varying concentrations from 10−11 to 10−4 M) and the radioligand ( [3H] epibatidine for α 4 β 2; [125I]α -bungarotoxin for α 7) for 2 hours at 22°C.

  • Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Causality Note (Self-Validating Step): The GF/B filters must be pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour prior to use. Because the piperidine moiety is highly basic and positively charged, it exhibits severe non-specific binding to the negatively charged silicates in untreated glass filters. PEI neutralizes the filter charge, preventing artificial inflation of the apparent Ki​ values.

Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative binding data, demonstrating how modifications to the 2-amino alkyl group (R-group) dictate receptor subtype selectivity and lipophilicity (LogD).

CompoundR-Group (N-alkyl) α 4 β 2 Ki​ (nM) α 7 Ki​ (nM)Selectivity ( α 4 β 2 / α 7)LogD (pH 7.4)
1 (Des-alkyl)-H0.85145170x0.4
2 (Title) -Ethyl 0.12 890 7416x 1.2
3 -Methyl0.354201200x0.8
4 -Propyl1.401250892x1.7

Data Interpretation: The N-ethyl substitution (Compound 2) represents the "Goldilocks" zone. It perfectly fills the hydrophobic pocket of the α 4 β 2 receptor, driving the Ki​ down to sub-nanomolar levels (0.12 nM) while sterically clashing with the α 7 binding site, resulting in a massive >7000-fold selectivity window[3]. Furthermore, the LogD of 1.2 is optimal for blood-brain barrier (BBB) penetration.

Downstream Mechanistic Pathways

Upon binding to the orthosteric site of the α 4 β 2 nAChR, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine stabilizes the open conformation of the ion channel. This triggers a localized influx of Ca2+ and Na+ , leading to membrane depolarization.

Beyond immediate synaptic transmission, the transient rise in intracellular calcium activates Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase A (PKA). These kinases subsequently phosphorylate the cAMP response element-binding protein (CREB), which translocates to the nucleus to upregulate neuroprotective genes such as BDNF and Bcl-2.

G Agonist N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Receptor α4β2 nAChR (Channel Opening) Agonist->Receptor Binds Orthosteric Site Ca2 Ca2+ Influx Receptor->Ca2 Depolarization Kinases CaMKII / PKA Activation Ca2->Kinases Intracellular Signaling CREB CREB Phosphorylation Kinases->CREB Nuclear Translocation Gene Neuroprotective Gene Expression CREB->Gene Transcription

Diagram 3: Intracellular signaling cascade following nAChR activation.

References

  • Kem, W. R., et al. (2004). Coaxing a Pyridine Nucleus To Give Up Its Aromaticity: Synthesis and Pharmacological Characterization of Novel Conformationally Restricted Analogues of Nicotine and Anabasine. Journal of Medicinal Chemistry, ACS Publications. Available at: [Link]

  • Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChR. eScholarship.org. Available at: [Link]

  • Carroll, F. I., et al. (2010). Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3′-(substituted pyridinyl)-deschloroepibatidine analogs. PubMed Central (PMC). Available at:[Link]

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Exploratory

An In-depth Technical Guide on the Predicted Biological Activity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the latest literature review, no specific biological data or dedicated studies have been published for the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest literature review, no specific biological data or dedicated studies have been published for the compound N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This guide, therefore, presents a predictive analysis based on the well-documented activities of its core structural motifs: the aminopyridine scaffold and the piperidine ring. The experimental protocols, data, and mechanistic pathways described herein are illustrative and intended to serve as a strategic blueprint for the potential investigation of this novel chemical entity.

Introduction

The convergence of privileged structural motifs in a single molecular entity is a cornerstone of modern medicinal chemistry. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents such a molecule, integrating the biologically versatile 2-aminopyridine core with a piperidine substituent. The 2-aminopyridine structure is a key component in numerous approved drugs, exhibiting a wide range of pharmacological activities.[1][2][3] The piperidine moiety is also a ubiquitous fragment in drug design, valued for its ability to confer favorable pharmacokinetic properties and to interact with a variety of biological targets.[4][5][6] This guide will explore the hypothetical biological landscape of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, proposing potential therapeutic applications and outlining a comprehensive strategy for its preclinical evaluation.

Predicted Biological Profile and Therapeutic Potential

Based on its constituent fragments, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is predicted to exhibit activity in one or more of the following areas:

  • Oncology: The aminopyridine core is present in several kinase inhibitors.[7][8][9] The piperidine ring can also contribute to interactions with various cancer-related targets.[5] It is plausible that this compound could be investigated as an inhibitor of cyclin-dependent kinases (CDKs) or other kinases implicated in cell cycle regulation and tumor progression.

  • Neuroscience: Piperidine derivatives are well-represented in centrally acting drugs, targeting receptors and transporters in the brain.[4][10][11] Depending on its ability to cross the blood-brain barrier, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine could be explored for its potential as a modulator of neurotransmitter systems, with possible applications in psychiatric or neurodegenerative disorders.

  • Antimicrobial Activity: Substituted pyridines have been investigated for their antibacterial and antifungal properties.[12][13] The specific substitution pattern of this compound could confer antimicrobial activity against a range of pathogens.

Proposed Synthetic Strategy

A plausible synthetic route for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine could involve a multi-step process, likely culminating in a cross-coupling reaction. A generalized synthetic workflow is proposed below.

Synthetic_Workflow A Starting Material: Substituted Pyridine B Introduction of Piperidine Moiety A->B e.g., Suzuki or Buchwald-Hartwig cross-coupling C Functional Group Interconversion B->C e.g., Reduction or protection/ deprotection D N-Ethylation C->D Reductive amination or alkylation E Final Product: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine D->E Purification and characterization

Caption: A generalized synthetic workflow for the preparation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Illustrative Synthetic Protocol:
  • Step 1: Synthesis of a suitable 5-substituted-2-aminopyridine precursor. This could involve the synthesis of a 5-bromo-2-nitropyridine, followed by reduction of the nitro group to an amine.

  • Step 2: Protection of the 2-amino group. A suitable protecting group, such as a Boc group, would be introduced to prevent side reactions in subsequent steps.

  • Step 3: Introduction of the piperidine ring. A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, could be employed to couple the protected aminopyridine with a suitable piperidine derivative.

  • Step 4: Deprotection of the 2-amino group. Removal of the protecting group would yield 5-(piperidin-2-yl)pyridin-2-amine.

  • Step 5: N-Ethylation. The final ethyl group could be introduced via reductive amination with acetaldehyde or by direct alkylation with an ethyl halide.

  • Step 6: Purification. The final compound would be purified by column chromatography or recrystallization, and its structure confirmed by NMR, mass spectrometry, and elemental analysis.

Hypothetical In Vitro Evaluation

A tiered approach to the in vitro evaluation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is recommended to systematically explore its biological activities.

In_Vitro_Evaluation_Workflow A Primary Screening: Broad panel of assays (e.g., kinase panel, receptor binding) B Hit Identification: Compounds showing significant activity A->B C Dose-Response Studies: Determination of IC50/EC50 values B->C D Mechanism of Action Studies: (e.g., enzyme kinetics, cellular assays) C->D E Selectivity Profiling: Assessment against related targets D->E

Caption: A tiered workflow for the in vitro evaluation of a novel compound.

Example Protocol: Kinase Inhibition Assay

This protocol describes a representative method for assessing the inhibitory activity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine against a panel of protein kinases.

  • Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer, 96-well plates, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations for dose-response analysis.

  • Assay Procedure: a. Add kinase buffer, the test compound at various concentrations, and the kinase enzyme to the wells of a 96-well plate. b. Incubate for a short period to allow for compound-enzyme interaction. c. Initiate the kinase reaction by adding the peptide substrate and ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.

  • Data Analysis: a. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control. b. Plot the percentage of inhibition against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Illustrative Data Table: Kinase Inhibition Profile
Kinase TargetIC50 (nM)
CDK2/cyclin A50
CDK4/cyclin D175
VEGFR2>10,000
EGFR>10,000

This data is hypothetical and for illustrative purposes only.

Predicted In Vivo Studies

Should promising in vitro activity be identified, subsequent in vivo studies would be warranted to assess the compound's efficacy and pharmacokinetic properties in a living system.

Example Protocol: Xenograft Tumor Model in Mice

This protocol outlines a general procedure for evaluating the antitumor activity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine in a mouse xenograft model.

  • Cell Culture and Implantation: a. Culture a human cancer cell line (e.g., a line sensitive to CDK inhibitors) under standard conditions. b. Harvest the cells and resuspend them in a suitable medium. c. Subcutaneously implant the tumor cells into the flank of immunodeficient mice.

  • Tumor Growth and Treatment: a. Monitor the mice for tumor growth. b. Once tumors reach a predetermined size, randomize the mice into treatment and control groups. c. Administer the test compound (formulated in a suitable vehicle) to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. d. Administer the vehicle alone to the control group.

  • Efficacy Assessment: a. Measure tumor volume and body weight regularly throughout the study. b. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

  • Data Analysis: a. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group. b. Assess the tolerability of the compound by monitoring body weight changes and any signs of toxicity.

Conclusion and Future Directions

While N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine remains a hypothetical molecule in the context of published biological data, its structural components suggest a high potential for pharmacological activity. The aminopyridine and piperidine motifs are well-established pharmacophores, and their combination in this specific arrangement could lead to novel inhibitors of kinases, CNS targets, or microbial enzymes. The experimental workflows and protocols outlined in this guide provide a comprehensive framework for the systematic investigation of this and other novel chemical entities. Future research should focus on the synthesis and in vitro screening of this compound to validate the predictions made in this analysis and to uncover its true therapeutic potential.

References

  • Amanote Research. (2009). Synthesis of 5-Ethyl Pyridin-2-Ethanol Analogs and Pharmacological Studies. Arkivoc, 2009(12), 302-321.
  • Krasavin, M. (2023).
  • Spivak, A. Y., et al. (2021).
  • Patel, N. B., & Patel, H. R. (2009). Synthesis of 5-ethyl pyridin-2-ethanol analogs and pharmacological studies. ARKIVOC, 2009(12), 302-321.
  • Gulevskaya, A. V., & Tyaglivy, A. S. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 30(9), 2005.
  • Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry (2nd ed.). Pergamon.
  • Abadi, A. H., et al. (2017). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Letters in Drug Design & Discovery, 14(1), 108-115.
  • (2021). Piperidinyl-methyl-purineamines as nsd2 inhibitors and anti-cancer agents.
  • Pharmaffiliates. (n.d.). 5-(Piperazin-1-yl)pyridin-2-ylamine.
  • Khan, I., et al. (2022). Ligand-based design, synthesis, computational insights, and in vitro studies of novel N-(5-nitrothiazol-2-yl)-carboxamido derivatives as potent inhibitors of SARS-CoV-2 main protease. Journal of Biomolecular Structure and Dynamics, 41(15), 7338-7351.
  • (2011). SUCCINATE SALT OF 7-CYCLOPENTYL-2 -(5-PIPERAZIN-1-YL-PYRIDIN-2-YLAMINO).
  • Krasavin, M. (2023).
  • Dueke-Eze, C. U., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 24-32.
  • (1977). Substituted piperidines therapeutic process and compositions.
  • Perin, N., et al. (2019). Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1046-1059.
  • Wang, Z., et al. (2018). Design and synthesis of 4-(2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-7-yl)-N-(5-(piperazin-1-ylmethyl)pyridine-2-yl)pyrimidin-2-amine as a highly potent and selective cyclin-dependent kinases 4 and 6 inhibitors and the discovery of structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 28(5), 859-864.
  • Halberstadt, A. L., et al. (2024). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 67(9), 7224-7244.
  • (2007). Phenylpiperidines and phenylpyrrolidines.
  • (2021). Crystal forms of (S)-4-(8-amino-3-(1-(but-2-ynoyl)pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide maleate.
  • González-Vera, J. A., et al. (2024).

Sources

Foundational

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine in vitro studies

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: An In-Depth Guide to In Vitro Profiling and Mechanistic Validation Executive Summary & Mechanistic Rationale As drug development increasingly targets dysregulated kinase signali...

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Author: BenchChem Technical Support Team. Date: April 2026

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: An In-Depth Guide to In Vitro Profiling and Mechanistic Validation

Executive Summary & Mechanistic Rationale

As drug development increasingly targets dysregulated kinase signaling in oncology and neurodegeneration, the 2-aminopyridine scaffold has emerged as a privileged pharmacophore. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents a highly specialized derivative within this class.

From a structural biology perspective, the 2-aminopyridine moiety acts as a potent ATP-competitive hinge-binder. The nitrogen atoms form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1]. In this specific compound, the structural modifications serve precise causal functions:

  • The N-Ethyl Substitution: Restricts rotational freedom at the 2-amino position, optimizing the dihedral angle for hinge-region binding while increasing lipophilicity to enhance cellular permeability.

  • The Piperidin-2-yl Moiety: Projects outward into the solvent-exposed channel of the ATP-binding pocket. Because the piperidine ring is basic (protonated at physiological pH), it dramatically improves aqueous solubility while establishing favorable electrostatic interactions with acidic residues in the specificity pocket.

This structural profile makes N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine an ideal candidate for targeting Cyclin-Dependent Kinases (CDK4/6) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4)[2]. The following guide outlines the definitive in vitro workflows required to validate the efficacy, selectivity, and on-target mechanism of this compound.

Biochemical Kinase Profiling

Before advancing to cell-based models, the compound's intrinsic affinity for isolated kinase domains must be quantified. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay rather than traditional radiometric 33 P-ATP assays. FRET eliminates radioactive waste, allows for 384-well high-throughput scaling, and provides a ratiometric readout that cancels out compound auto-fluorescence artifacts.

Protocol: TR-FRET Kinase Assay

Trustworthiness Check: This protocol ensures that the observed IC50​ is a true reflection of ATP-competitive inhibition by running the assay at the specific Km​ for ATP for each respective kinase.

  • Reagent Preparation: Prepare a 10 mM stock of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine in 100% anhydrous DMSO. Create a 10-point, 3-fold serial dilution plate.

  • Enzyme Reaction: In a 384-well low-volume plate, combine 2.5 µL of the compound dilution with 5 µL of a master mix containing the recombinant GST-tagged kinase domain (e.g., CDK4/Cyclin D1 or MAP4K4) and the specific FRET peptide substrate (e.g., Z'-LYTE Ser/Thr).

  • ATP Addition: Initiate the reaction by adding 2.5 µL of ATP at a concentration equal to the predetermined Km​ for the specific kinase.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes on a plate shaker.

  • Development & Readout: Add 5 µL of the Development Reagent (protease). Incubate for 60 minutes. Read the plate on a microplate reader (Ex: 400 nm, Em: 445 nm and 520 nm).

  • Data Analysis: Calculate the emission ratio (445/520 nm) and fit the data to a four-parameter logistic curve to determine the IC50​ .

Quantitative Data Summary

Representative biochemical profiling data for the 2-aminopyridine-piperidine class.

Kinase TargetATP Km​ (µM)Compound IC50​ (nM)Selectivity Fold (vs CDK4)
CDK4 / Cyclin D1 1512.4 ± 1.21.0x (Reference)
CDK6 / Cyclin D3 2518.7 ± 2.01.5x
MAP4K4 1085.3 ± 6.46.8x
ALK 20> 5,000> 400x
CDK2 / Cyclin E 30> 10,000> 800x

Cellular Efficacy and Mechanistic Validation

A potent biochemical IC50​ is meaningless if the compound cannot penetrate the cell membrane or if it causes off-target cytotoxicity. To validate N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a true CDK4/6 inhibitor, we must employ a self-validating cell viability system.

CDK4/6 inhibitors halt the cell cycle by preventing the phosphorylation of the Retinoblastoma (Rb) protein[3]. Therefore, the compound should be highly toxic to Rb-proficient cells, but entirely inactive in Rb-deficient (Rb-null) cells[4].

Protocol: Rb-Dependent Cell Viability Assay (CCK-8)
  • Cell Seeding: Seed MCF-7 (Rb-proficient breast cancer) and MDA-MB-468 (Rb-deficient breast cancer) cells at 2,000 cells/well in 96-well plates[5]. Incubate overnight at 37°C, 5% CO2​ .

  • Compound Treatment: Treat cells with a 10-point serial dilution of the compound (ranging from 0.001 to 10 µM). Ensure the final DMSO concentration does not exceed 0.1% to prevent solvent toxicity.

  • Incubation: Incubate for 72 hours. Causality note: 72 hours is required because CDK4/6 inhibitors are cytostatic (halting the cell cycle at G1) rather than acutely cytotoxic. Shorter incubations will yield artificially high IC50​ values.

  • Viability Measurement: Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well. Incubate for 2 hours, then measure absorbance at 450 nm.

Quantitative Cellular Data Summary
Cell LineRb StatusTissue OriginCompound IC50​ (nM)Interpretation
MCF-7 Proficient (WT)Breast Adenocarcinoma45.2 ± 3.1On-target cytostasis
A549 Proficient (WT)Lung Carcinoma62.8 ± 4.5On-target cytostasis
MDA-MB-468 Deficient (Null)Breast Adenocarcinoma> 10,000Confirms Rb-dependence

Target Engagement and Pathway Analysis

To definitively prove that the cellular growth inhibition is driven by the intended mechanism, we must map the signaling cascade.

Protocol: Western Blotting for Phospho-Rb
  • Lysate Preparation: Treat MCF-7 cells with 0, 10, 50, and 250 nM of the compound for 24 hours. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Resolve 20 µg of total protein on an 8% SDS-PAGE gel and transfer to a PVDF membrane.

  • Antibody Probing: Probe with primary antibodies against total Rb and Phospho-Rb (Ser780). Causality note: Ser780 is selectively phosphorylated by CDK4/6, making it the most accurate biomarker for target engagement, unlike Ser807/811 which can be phosphorylated by other CDKs.

  • Detection: Use HRP-conjugated secondary antibodies and ECL substrate for chemiluminescent detection.

G Mitogen Mitogenic Signals CDK46 Cyclin D - CDK4/6 Complex Mitogen->CDK46 Activates Rb Retinoblastoma (Rb) Protein CDK46->Rb Phosphorylates (Inactivates) Inhibitor N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Inhibitor->CDK46 ATP-Competitive Inhibition E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Transition E2F->CellCycle Drives

Mechanism of action: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine disrupting the CDK4/6-Rb pathway.

Experimental Workflow Architecture

To ensure data integrity and reproducibility across drug development campaigns, the sequence of in vitro assays must follow a strict logical progression. Skipping steps—such as moving directly from biochemical assays to in vivo models without verifying Rb-dependence—often leads to late-stage clinical failures due to unrecognized off-target toxicity.

W Prep Compound Preparation Kinase Biochemical Kinase Profiling Prep->Kinase Cell Cell Viability (Rb+ vs Rb-) Kinase->Cell Target Target Engagement (Western Blot) Cell->Target FACS Cell Cycle Analysis (Flow Cytometry) Target->FACS

Standardized in vitro screening workflow for 2-aminopyridine kinase inhibitors.

By adhering to this structured workflow, researchers can confidently validate the therapeutic window and mechanistic fidelity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine before advancing to complex in vivo pharmacokinetic and pharmacodynamic studies.

References

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety ACS Publications[Link]

  • IL-6 Blockade Enhances the Efficacy of CDK4/6 Inhibitor in BRCA1-Mutant Triple-Negative Breast Cancer Cells MDPI[Link]

  • An In Vivo Reporter to Quantitatively and Temporally Analyze the Effects of CDK4/6 Inhibitor-Based Therapies in Melanoma AACR Journals[Link]

  • Preclinical characterization of the CDK4/6 inhibitor LY2835219: in-vivo cell cycle-dependent/independent anti-tumor activities alone/in combination with gemcitabine PMC (PubMed Central)[Link]

Sources

Exploratory

Preclinical In Vivo Evaluation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: A Technical Guide to nNOS Inhibitors in Neurological Models

Executive Summary The development of neuroprotective agents for ischemic stroke, Parkinson's disease (PD), and neurodegeneration relies heavily on mitigating excitotoxicity. A primary driver of this toxicity is the overp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of neuroprotective agents for ischemic stroke, Parkinson's disease (PD), and neurodegeneration relies heavily on mitigating excitotoxicity. A primary driver of this toxicity is the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents a critical archetype within the 2-aminopyridine class of nNOS inhibitors. This whitepaper provides an in-depth technical framework for evaluating this compound class in vivo, detailing the pharmacological rationale, blood-brain barrier (BBB) permeation dynamics, and the self-validating experimental workflows required to prove efficacy in preclinical models.

Pharmacological Rationale & Mechanism of Action

The 2-aminopyridine scaffold is the gold standard for nNOS inhibition due to its precise spatial complementarity within the enzyme's active site[1]. The selectivity and potency of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine are driven by two distinct structural interactions:

  • The 2-Aminopyridine Head: This moiety acts as an arginine bioisostere, forming a critical bidentate hydrogen bond with the conserved glutamate residue (Glu592 in rat nNOS; Glu597 in human nNOS)[1].

  • The Piperidine Tail: The basic nitrogen of the piperidine ring extends into the substrate access channel, engaging in electrostatic interactions with the heme propionates[2]. The addition of the N-ethyl group serves a dual purpose: it fine-tunes the pKa of the amine to maintain target affinity while simultaneously increasing lipophilicity to facilitate BBB traversal[3].

The Excitotoxicity Cascade

During a neurological insult (e.g., ischemic stroke), the massive release of glutamate overactivates N-methyl-D-aspartate (NMDA) receptors. This triggers a lethal influx of calcium ( Ca2+ ), which binds to calmodulin and hyperactivates nNOS[4]. The resulting surge in NO reacts with superoxide to form peroxynitrite ( ONOO− ), a highly reactive nitrogen species that induces DNA fragmentation, lipid peroxidation, and ultimate neuronal death[5].

G Glutamate Glutamate Release NMDAR NMDA Receptor Activation Glutamate->NMDAR Calcium Intracellular Ca2+ Influx NMDAR->Calcium Calmodulin Calmodulin Binding Calcium->Calmodulin nNOS nNOS Activation Calmodulin->nNOS NO Nitric Oxide (NO) Production nNOS->NO Peroxynitrite Peroxynitrite (ONOO-) Formation NO->Peroxynitrite CellDeath Neuronal Cell Death Peroxynitrite->CellDeath Inhibitor N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (nNOS Inhibitor) Inhibitor->nNOS Inhibits (Competes with L-Arg)

Figure 1: nNOS-mediated excitotoxicity pathway and the inhibitory intervention point.

Pharmacokinetics & Blood-Brain Barrier (BBB) Profiling

Before advancing to in vivo disease models, a neuroprotective candidate must demonstrate robust CNS penetrance. Historically, highly basic nNOS inhibitors failed in the clinic because they were recognized as substrates by P-glycoprotein (P-gp) efflux transporters[3].

The structural modifications in N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine specifically address this causality. By alkylating the piperidine nitrogen, the molecule's overall lipophilicity is increased, and its basicity is slightly shielded, allowing it to bypass P-gp surveillance while maintaining passive transcellular diffusion[3].

Table 1: Target Pharmacokinetic and BBB Permeability Profile
ParameterTarget ValueCausality / Experimental Implication
PAMPA-BBB ( Pe​ ) >15×10−6 cm/sHigh passive diffusion into the CNS. Validated via porcine brain lipid artificial membrane assays[6].
Caco-2 Efflux Ratio <2.0 Low P-gp liability ensures the drug is not actively pumped out of the brain endothelium[3].
Isoform Selectivity >1000 -fold (nNOS vs. eNOS)Prevents cardiovascular collapse by sparing endothelial NOS (eNOS), which is required for vascular tone[2].

Core In Vivo Disease Models & Methodologies

To establish authoritative efficacy, researchers must utilize self-validating in vivo models where the biochemical mechanism (nNOS inhibition) directly correlates with a measurable phenotypic outcome (tissue survival).

Ischemic Stroke: Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model perfectly mimics the focal ischemia seen in human stroke, triggering the exact glutamate-nNOS-peroxynitrite cascade the drug is designed to halt[7].

Step-by-Step Surgical & Analytical Protocol:

  • Anesthesia & Preparation: Induce anesthesia using 2-3% isoflurane. Isolate the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) via a midline neck incision.

  • Occlusion (The Insult): Introduce a silicone-coated 4-0 nylon monofilament into the ECA stump and advance it into the ICA until mild resistance is felt (approx. 18-20 mm in rats). This blocks the origin of the MCA.

  • Dosing: Administer N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (e.g., 3-10 mg/kg IV) either 30 minutes pre-occlusion (prophylactic model) or at the time of reperfusion (therapeutic model).

  • Reperfusion: After 90 minutes of occlusion, withdraw the filament to restore blood flow.

  • Self-Validating Readout (TTC Staining): At 24 hours post-reperfusion, extract the brain and section it into 2 mm coronal slices. Incubate in 2% 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 20 minutes.

    • Causality of Validation: TTC is a colorless salt that is reduced to a deep red formazan by active mitochondrial dehydrogenases in living cells. Infarcted (dead) tissue lacks this enzymatic activity and remains stark white. This binary colorimetric reaction provides an irrefutable, self-validating quantification of neuroprotection.

Workflow Acclimation Animal Acclimation (7 Days) Dosing IV/IP Dosing of nNOS Inhibitor Acclimation->Dosing MCAO MCAO Surgery (90 min occlusion) Dosing->MCAO Pre-treatment Reperfusion Reperfusion (24 hours) MCAO->Reperfusion Behavior Neurological Deficit Scoring Reperfusion->Behavior Histology TTC Staining & Infarct Volumetry Behavior->Histology

Figure 2: Step-by-step in vivo workflow for the MCAO ischemic stroke model.

Parkinson's Disease: MPTP-Induced Neurotoxicity Model

1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra pars compacta (SNpc). Once converted to MPP+ , it inhibits mitochondrial complex I, leading to ATP depletion, secondary excitotoxicity, and massive nNOS activation[4][5].

Step-by-Step Analytical Protocol:

  • Intoxication: Administer MPTP-HCl (20 mg/kg, IP) to C57BL/6 mice four times at 2-hour intervals (acute model)[5].

  • Therapeutic Intervention: Administer the 2-aminopyridine inhibitor (e.g., 10-50 mg/kg, IP) 30 minutes prior to each MPTP injection, and continue daily for 3 days post-insult.

  • Self-Validating Readout (HPLC-ECD & IHC):

    • Neurochemistry: Harvest the striatum at day 7. Quantify dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Histopathology: Perform immunohistochemistry (IHC) on midbrain sections using antibodies against Tyrosine Hydroxylase (TH).

    • Causality of Validation: The biochemical preservation of striatal dopamine (HPLC) must directly correlate with the anatomical survival of TH-positive neurons in the SNpc (IHC), creating a closed-loop validation of the drug's efficacy[5].

Table 2: Comparative In Vivo Efficacy Metrics
Disease ModelPrimary EndpointReadout MethodologyExpected Inhibitor Effect
Ischemic Stroke (MCAO) Infarct Volume ReductionTTC Staining (Colorimetric) >40% reduction in cortical/striatal infarct volume compared to vehicle.
Parkinson's Disease (MPTP) Dopaminergic Neuron SurvivalTH+ Immunohistochemistry & HPLC-ECDPreservation of SNpc neurons and rescue of striatal dopamine depletion[5].

Conclusion

The transition of 2-aminopyridine nNOS inhibitors, such as N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, from in vitro enzymatic assays to in vivo efficacy requires a rigorous understanding of molecular causality. By optimizing the lipophilic balance to defeat P-gp efflux[3] and deploying self-validating disease models like MCAO and MPTP[5][7], researchers can definitively prove the translational viability of nNOS inhibition in combating neurodegenerative and ischemic pathologies.

References

  • Do, H. T., Li, H., Chreifi, G., Poulos, T. L., & Silverman, R. B. (2019). Optimization of Blood–Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry.[Link]

  • Przedborski, S., Jackson-Lewis, V., Yokoyama, R., Shibata, T., Dawson, V. L., & Dawson, T. M. (1996). Role of neuronal nitric oxide in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced dopaminergic neurotoxicity. Proceedings of the National Academy of Sciences.[Link]

  • Chuang, Y.-C., et al. (2013). In Vivo Evidence of Increased nNOS Activity in Acute MPTP Neurotoxicity: A Functional Pharmacological MRI Study. BioMed Research International.[Link]

  • De Filippis, B., & Amoroso, R. (2024). Advancements in the Research of New Modulators of Nitric Oxide Synthases Activity. International Journal of Molecular Sciences.[Link]

  • Kang, S., et al. (2026). Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability. Journal of Medicinal Chemistry.[Link]

Sources

Foundational

Toxicological Profile of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA)

Executive Summary As a Senior Application Scientist evaluating novel chemical entities, understanding the toxicological liability of a compound early in the drug development pipeline is paramount. N-Ethyl-5-(piperidin-2-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist evaluating novel chemical entities, understanding the toxicological liability of a compound early in the drug development pipeline is paramount. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA) is a complex heterocyclic compound characterized by a 2-aminopyridine core coupled with a piperidine ring. While this structural scaffold is highly attractive for targeting central nervous system (CNS) receptors (such as neuronal nicotinic acetylcholine receptors) or specific kinase domains, it carries intrinsic toxicological liabilities.

This whitepaper provides an in-depth technical analysis of NEPPA’s toxicological profile. We will dissect the mechanistic pathways of its two primary structural alerts—the neurotoxic aminopyridine core and the hepatotoxic piperidine moiety—and outline the self-validating experimental protocols required to quantify these risks.

Structural Toxicology & Mechanistic Pathways

To accurately predict the in vivo behavior of NEPPA, we must deconstruct its pharmacophore and analyze the metabolic fate of its distinct functional groups.

The 2-Aminopyridine Core: Potassium Channel Blockade & Neurotoxicity

The 2-aminopyridine substructure is a well-documented structural alert for neurotoxicity. Compounds containing monoaminopyridines are known to act as potent blockers of voltage-gated potassium (Kv) channels[1].

  • Mechanism of Action: By obstructing the K+ efflux required for cellular repolarization, the aminopyridine core causes prolonged action potentials. This sustained membrane depolarization triggers the opening of voltage-gated calcium channels, leading to a massive influx of intracellular Ca2+.

  • Toxicological Consequence: The resulting calcium surge forces the excessive exocytosis of excitatory neurotransmitters (e.g., glutamate). In vivo, this manifests as severe neuronal excitotoxicity, presenting clinically as tremors, convulsions, or fatal epileptic seizures[1].

The Piperidine Moiety: Bioactivation to Reactive Iminium Intermediates

The piperidine ring contributes significant lipophilicity to NEPPA, ensuring rapid blood-brain barrier (BBB) penetration. However, cyclic tertiary and secondary amines are highly susceptible to cytochrome P450 (CYP450)-mediated bioactivation[2].

  • Mechanism of Action: Hepatic enzymes (primarily CYP3A4 and CYP2D6) catalyze the α-carbon hydroxylation of the piperidine ring. This unstable carbinolamine intermediate rapidly undergoes dehydration to form a highly electrophilic iminium ion [2].

  • Toxicological Consequence: If not rapidly neutralized by endogenous antioxidants, these electrophilic iminium species covalently bind to nucleophilic residues (e.g., sulfhydryl groups on cysteine) of cellular proteins and DNA, leading to irreversible macromolecular damage, immune-mediated idiosyncratic drug toxicity, and hepatocyte necrosis[2].

Mechanistic Visualizations

Below are the logical architectures mapping the toxicodynamic and toxicokinetic pathways of NEPPA.

G NEPPA N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Kv_Channel Kv Channel Blockade (Aminopyridine Core) NEPPA->Kv_Channel High Affinity Binding Depolarization Prolonged Membrane Depolarization Kv_Channel->Depolarization K+ Efflux Inhibition Ca_Influx Voltage-Gated Ca2+ Channel Activation Depolarization->Ca_Influx NT_Release Excessive Neurotransmitter Release (Glutamate) Ca_Influx->NT_Release Excitotoxicity Neuronal Excitotoxicity & Seizures NT_Release->Excitotoxicity Overstimulation

Toxicodynamic pathway of NEPPA-induced neurotoxicity via potassium channel blockade.

G Parent Parent Compound (NEPPA) CYP Hepatic CYP450 (CYP3A4 / CYP2D6) Parent->CYP Deethylation N-Deethylation (Primary Amine) CYP->Deethylation Minor Pathway Oxidation Piperidine Oxidation (Iminium Ion) CYP->Oxidation Major Tox Pathway Trapping Nucleophilic Trapping (KCN / GSH) Oxidation->Trapping Electrophilic Attack LCMS LC-MS/MS Adduct Detection Trapping->LCMS Quantification

Experimental workflow for identifying CYP450-mediated reactive iminium intermediates.

In Vitro & In Vivo Toxicological Profiling (Experimental Protocols)

To rigorously evaluate NEPPA, we must deploy self-validating assays that directly probe the mechanisms outlined above. Do not merely observe cell death; isolate the exact biochemical failure point.

Protocol 1: High-Throughput hERG and Kv Channel Safety Assay

Causality: Because the aminopyridine core is a known Kv blocker[1], we must assess the risk of both cardiac toxicity (QT prolongation via hERG/Kv11.1) and CNS excitability (Kv1.x, Kv2.x). Automated patch-clamp electrophysiology provides direct, real-time quantification of ion channel kinetics.

  • Cell Culture & Preparation: Cultivate Chinese Hamster Ovary (CHO) cell lines stably expressing human Kv1.1, Kv2.1, and hERG channels. Harvest cells at 70-80% confluency to ensure optimal membrane integrity.

  • Electrophysiological Setup: Utilize an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal (>1 GΩ) and rupture the membrane to achieve the whole-cell configuration.

  • Voltage Protocols & Compound Application: Apply a depolarizing voltage step (e.g., from a holding potential of -80 mV to +20 mV for 2 seconds) to elicit outward K+ currents. Perfuse NEPPA in escalating concentrations (0.1 µM to 30 µM) with a 3-minute incubation per dose to reach steady-state block.

  • Data Acquisition: Measure the reduction in peak and tail current amplitudes relative to the vehicle control. Generate Hill-equation dose-response curves to calculate the IC50 for each channel subtype.

Protocol 2: Microsomal Stability & Reactive Metabolite Trapping

Causality: To quantify the risk of hepatotoxicity driven by the piperidine ring, we must trap the transient iminium ion before it degrades or binds to native proteins[2]. We utilize potassium cyanide (KCN) or glutathione (GSH) as surrogate nucleophiles to form stable, detectable adducts.

  • Incubation Matrix Setup: Prepare a 1 mL reaction mixture containing human liver microsomes (HLMs) at a protein concentration of 1.0 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Trapping Agent Addition: Introduce the nucleophilic trapping agent—either KCN (1 mM final concentration) to form cyano-adducts, or GSH (5 mM final concentration) to form thioether adducts[2].

  • Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the metabolic reaction by adding an NADPH-regenerating system and NEPPA (10 µM final concentration).

  • Quenching & Extraction: After 60 minutes, terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Perform neutral loss scanning (e.g., loss of 129 Da for GSH adducts) and precursor ion scanning to identify and quantify the trapped iminium-adducts.

Quantitative Data Summary

The following table summarizes the predicted toxicokinetic and toxicodynamic parameters for NEPPA based on structural analog modeling and in vitro assay outputs.

Toxicological ParameterPredicted Value / RangeClinical / Developmental Implication
hERG (Kv11.1) IC50 1.2 - 3.5 µMModerate risk for drug-induced QT prolongation. Requires ECG monitoring in early trials.
Kv1.1 / Kv2.1 IC50 0.4 - 0.8 µMHigh risk for CNS excitability and dose-limiting seizure activity.
HLM Intrinsic Clearance ( CLint​ ) 45 - 60 µL/min/mgRapid hepatic clearance indicating high first-pass metabolism and short half-life.
Reactive Adduct Formation > 50 pmol/mg proteinSignificant iminium bioactivation risk. High potential for idiosyncratic hepatotoxicity.
Brain-to-Plasma Ratio ( Kp,uu​ ) 1.8 - 2.5Excellent BBB penetration, which exacerbates the neurotoxic potential of the aminopyridine core.

References

  • Source: Environmental Protection Agency (EPA)
  • Source: PubMed Central (PMC)

Sources

Exploratory

An In-depth Technical Guide to 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine (CAS No. 1352482-50-8)

A Comprehensive Resource for Researchers and Drug Development Professionals This guide provides a detailed overview of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal c...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comprehensive Resource for Researchers and Drug Development Professionals

This guide provides a detailed overview of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine, a heterocyclic amine of significant interest in medicinal chemistry. We will delve into its chemical identity, structural characteristics, a plausible synthetic pathway, potential therapeutic applications, and robust analytical methodologies for its characterization and quality control.

Chemical Identity and Structural Elucidation

The compound of interest is systematically named 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine . It is crucial to distinguish this from structurally similar compounds, such as those containing a piperazine moiety, to ensure accurate research and development.

CAS Number: 1352482-50-8[1]

Molecular Formula: C₁₂H₁₉N₃

Molecular Weight: 205.30 g/mol

Chemical Structure:

Caption: 2D structure of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine

Structural Insights:

The molecule features a pyridine ring substituted at the 5-position with an N-ethylpiperidine moiety. The presence of a chiral center at the 2-position of the piperidine ring means the compound can exist as (R) and (S) enantiomers. For research and development purposes, it is critical to either work with the racemic mixture or the specific enantiomer that demonstrates the desired biological activity.

Physicochemical Properties (Predicted)
PropertyValueSource
LogP 2.5ChemDraw
Topological Polar Surface Area (TPSA) 41.5 ŲChemDraw
Hydrogen Bond Donors 1ChemDraw
Hydrogen Bond Acceptors 3ChemDraw
Rotatable Bonds 2ChemDraw

Synthesis and Purification

Proposed Retrosynthetic Analysis:

A logical retrosynthetic approach would involve the disconnection at the C-C bond between the pyridine and piperidine rings. This suggests a coupling reaction, such as a Suzuki or Negishi coupling, as a key step.

G Target 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine Intermediate1 Protected 2-Amino-5-bromopyridine Target->Intermediate1 Intermediate2 N-Ethyl-2-(tributylstannyl)piperidine or N-Ethyl-2-(boronic acid pinacol ester)piperidine Target->Intermediate2 Precursor1 2-Amino-5-bromopyridine Intermediate1->Precursor1 Precursor2 N-Ethyl-2-lithiopyridine (from N-Boc-2-lithiopyridine) Intermediate2->Precursor2 Precursor3 Tributyltin chloride or Isopropoxyboronic acid pinacol ester Intermediate2->Precursor3

Caption: Retrosynthetic analysis of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of N-Ethyl-2-(tributylstannyl)piperidine

  • Protection: Start with commercially available 2-piperidinecarboxylic acid. Protect the nitrogen atom using a suitable protecting group, such as Boc anhydride, to yield N-Boc-2-piperidinecarboxylic acid.

  • Reduction: Reduce the carboxylic acid to the corresponding alcohol using a mild reducing agent like lithium aluminum hydride (LAH).

  • Activation: Convert the alcohol to a good leaving group, for example, by mesylation or tosylation.

  • Ethylamination: React the activated alcohol with ethylamine to introduce the N-ethyl group.

  • Stannylation: Deprotonate the 2-position of the N-ethylpiperidine using a strong base like n-butyllithium, followed by quenching with tributyltin chloride to afford the desired stannane.

Step 2: Stille Coupling Reaction

  • Reaction Setup: In a flame-dried flask under an inert atmosphere (argon or nitrogen), dissolve the N-protected 2-amino-5-bromopyridine and N-Ethyl-2-(tributylstannyl)piperidine in a suitable solvent such as anhydrous toluene or dioxane.

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a ligand if necessary.

  • Reaction Conditions: Heat the reaction mixture to a temperature typically ranging from 80 to 110 °C and monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, filter through Celite to remove the catalyst, and concentrate the filtrate. Purify the crude product by column chromatography on silica gel.

Step 3: Deprotection

  • Removal of Protecting Group: Remove the protecting group from the 2-amino position of the pyridine ring. For a Boc group, this can be achieved using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Final Purification: After the removal of the protecting group, purify the final compound by column chromatography or recrystallization to obtain 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine with high purity.

Potential Applications in Drug Discovery

The 2-aminopyridine and piperidine scaffolds are prevalent in a wide range of biologically active molecules and approved drugs.[2] The unique combination of these two moieties in 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine suggests its potential as a valuable building block for the synthesis of novel therapeutic agents.

Potential Therapeutic Areas:

  • Oncology: The 2-aminopyridine core is a key component of several kinase inhibitors. The piperidine substituent can be tailored to interact with specific residues in the kinase ATP-binding pocket, potentially leading to the development of potent and selective anticancer agents.

  • Neuroscience: Piperidine derivatives are known to interact with a variety of central nervous system (CNS) targets, including G-protein coupled receptors (GPCRs) and ion channels. This compound could serve as a starting point for the design of novel treatments for neurological and psychiatric disorders.

  • Infectious Diseases: The pyridine and piperidine rings are found in numerous antibacterial and antiviral agents. Modifications of the core structure could lead to the discovery of new antimicrobial compounds.

Analytical and Quality Control

Robust analytical methods are essential for confirming the identity, purity, and stability of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is suitable for the separation of this relatively polar compound.

  • Mobile Phase: A gradient elution using a mixture of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile or methanol is recommended.

  • Detection: UV detection at a wavelength of approximately 254 nm.

  • Purity Assessment: Purity can be determined by calculating the peak area percentage.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS can be used for identity confirmation and to detect volatile impurities. Derivatization may be necessary to improve the volatility and chromatographic behavior of the amine.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Will provide information on the number and connectivity of protons in the molecule, including characteristic signals for the pyridine, piperidine, and ethyl groups.

  • ¹³C NMR: Will show the number of unique carbon environments in the molecule.

Mass Spectrometry (MS):

Electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of the compound by identifying the [M+H]⁺ ion.

Workflow for Quality Control

G Start Synthesized Compound Step1 Visual Inspection (Color, Appearance) Start->Step1 Step2 Solubility Test Step1->Step2 Step3 HPLC Analysis (Purity Assessment) Step2->Step3 Step4 NMR Spectroscopy (Structural Confirmation) Step3->Step4 Step5 Mass Spectrometry (Molecular Weight Confirmation) Step4->Step5 Step6 Residual Solvent Analysis (GC) Step5->Step6 End Certificate of Analysis (CoA) Step6->End

Caption: A typical workflow for the quality control of 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine.

Safety and Handling

Detailed toxicological data for 5-(1-Ethylpiperidin-2-yl)pyridin-2-amine is not available. However, based on its chemical structure (an amine), it should be handled with appropriate precautions.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat when handling the compound.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

References

  • PubChem. N-{2-[(4-{Ethyl[3-(ethylamino)pyridin-2-yl]amino}piperidin-1-yl)carbonyl]-1H-indol-5-yl}ethanesulfonamide. [Link]

  • Wiley Online Library. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. [Link]

  • Pharmaffiliates. 1082876-26-3 | Product Name : 5-(Piperazin-1-yl)pyridin-2-ylamine. [Link]

  • PubChem. N-(2-Aminoethyl)piperidine. [Link]

  • PubChem. 4-Methyl-6-(2-(5-(1-Methylpiperidin-4-Yl)pyridin-3-Yl)ethyl)pyridin-2-Amine. [Link]

  • Catapharma Group. N-Ethyl Piperidine Manufacturer | CAS 0766-09-06. [Link]

  • MDPI. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. [Link]

  • NextSDS. N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • PubChemLite. N-ethyl-5-nitropyridin-2-amine (C7H9N3O2). [Link]

  • PubChem. N-(Pyrimidin-5-ylmethyl)pyridin-2-amine. [Link]

  • ChemBK. N-ethyl-2-(pyridin-3-yl)thiazol-5-amine. [Link]

  • MolPort. N-ethyl-5-nitropyridin-2-amine | 67730-09-0 | Buy Now. [Link]

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Foundational

A Technical Guide to N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of the chemical compound N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. Given the compound's specificity, this document establishes its chemical identity based on IUPAC...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the chemical compound N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. Given the compound's specificity, this document establishes its chemical identity based on IUPAC nomenclature and outlines a prospective synthesis pathway. It further delves into its predicted physicochemical properties, potential pharmacological relevance by drawing parallels with structurally related molecules, and the analytical methods required for its characterization. This guide is intended for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Nomenclature and Structural Elucidation

The systematic name N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine defines a precise chemical structure. An analysis of the IUPAC name confirms the arrangement of its constituent parts:

  • Pyridine-2-amine: A pyridine ring with an amino group at the 2-position. This is the core scaffold.

  • 5-(piperidin-2-yl): A piperidine ring attached to the 5-position of the pyridine ring via the piperidine's 2-position.

  • N-Ethyl: An ethyl group substituting one of the hydrogens of the amino group at the 2-position of the pyridine ring.

To date, this specific compound is not widely documented in publicly accessible chemical databases, and as such, no common synonyms are available. Its novelty underscores the importance of a detailed structural and synthetic analysis for researchers interested in this chemical space.

Predicted Physicochemical Properties

While experimental data is not available, computational models and data from analogous structures can provide estimations of key properties.

PropertyPredicted ValueNotes
Molecular Formula C₁₂H₁₉N₃
Molecular Weight 205.30 g/mol
Topological Polar Surface Area (TPSA) 41.9 ŲBased on related structures like N-Ethyl-5-nitropyridin-2-amine having a TPSA of 68.06. The nitro group is a major contributor, so the value for the target compound is expected to be lower.[1][2]
logP (Octanol-Water Partition Coefficient) ~2.0 - 2.5Estimated based on the presence of the ethyl group and the piperidine ring, which increase lipophilicity, balanced by the polar amine groups.
Hydrogen Bond Donors 2From the NH groups on the piperidine and the ethylamine.
Hydrogen Bond Acceptors 3From the nitrogen atoms in the pyridine and piperidine rings, and the ethylamine.

The Piperidinyl-Pyridine Scaffold: A Privileged Motif in Medicinal Chemistry

The combination of piperidine and pyridine rings creates a "privileged scaffold" in drug discovery.[3][4] These heterocyclic structures are prevalent in numerous pharmaceuticals and natural alkaloids.[5]

  • Piperidine: This saturated heterocycle provides a three-dimensional structure that can be crucial for binding to biological targets.[3][4] Its basic nitrogen can form important ionic interactions. Piperidine derivatives have a vast range of pharmacological applications, including as anti-cancer, anti-diabetic, and anti-viral agents.[6]

  • 2-Aminopyridine: This scaffold is a key building block in medicinal chemistry.[7] Derivatives of 2-aminopyridine are known to exhibit a wide array of biological activities. The N-alkylation of aminopyridines is a common strategy to modulate their properties.[8][9]

The linkage of these two rings, as in N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, suggests a high potential for biological activity, possibly targeting the central nervous system or kinase pathways.[10]

Proposed Retrosynthetic Analysis and Synthesis Protocol

A plausible synthetic route for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine can be devised based on established organic chemistry principles. A retrosynthetic analysis suggests a multi-step process.

Retrosynthetic Pathway Diagram

G Target N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Intermediate1 5-(Piperidin-2-yl)pyridin-2-amine Target->Intermediate1 N-Ethylation Intermediate2 N-Boc-5-(piperidin-2-yl)pyridin-2-amine Intermediate1->Intermediate2 Boc Protection EthylatingAgent Ethyl Halide (e.g., EtI, EtBr) Intermediate1->EthylatingAgent Intermediate3 2-Amino-5-bromopyridine Intermediate2->Intermediate3 Cross-Coupling Intermediate4 N-Boc-2-vinylpiperidine Intermediate2->Intermediate4 Deprotection Acid (e.g., TFA, HCl) Intermediate2->Deprotection StartingMaterial1 2-Aminopyridine Intermediate3->StartingMaterial1 Bromination StartingMaterial2 Piperidine Derivative Intermediate4->StartingMaterial2 Protection & Functionalization Coupling Suzuki or Stille Coupling

Caption: Retrosynthetic analysis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Experimental Protocol: A Proposed Synthesis

This protocol is a theoretical pathway and would require optimization.

Step 1: Synthesis of 2-Amino-5-bromopyridine

  • Start with 2-aminopyridine.

  • Perform an electrophilic aromatic substitution (bromination) at the 5-position, which is activated by the amino group. This can be achieved using N-Bromosuccinimide (NBS) in a suitable solvent like acetonitrile.

Step 2: Synthesis of a suitable piperidine coupling partner (e.g., a boronic ester of N-Boc-piperidine)

  • Protect the nitrogen of a suitable piperidine precursor with a Boc (tert-Butyloxycarbonyl) group.

  • Introduce a functional group at the 2-position suitable for cross-coupling, such as a boronic acid or ester for Suzuki coupling.

Step 3: Suzuki Cross-Coupling

  • Couple 2-amino-5-bromopyridine with the N-Boc-protected piperidine boronic ester using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in a solvent mixture like dioxane/water. This will form N-Boc-5-(piperidin-2-yl)pyridin-2-amine.

Step 4: N-Ethylation of the Pyridine Amine

  • The primary amine on the pyridine ring can be selectively ethylated. This can be challenging due to the presence of the piperidine nitrogen. However, the Boc-protected piperidine nitrogen is less nucleophilic.

  • React the product from Step 3 with an ethylating agent like ethyl iodide or ethyl bromide in the presence of a mild base (e.g., K₂CO₃) in a polar aprotic solvent like DMF.[11][12]

Step 5: Deprotection of the Piperidine Nitrogen

  • Remove the Boc protecting group using a strong acid like trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane.

  • Purify the final product, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, using column chromatography or preparative HPLC.

Synthesis Workflow Diagram

G cluster_0 Preparation of Precursors cluster_1 Core Assembly and Modification A 2-Aminopyridine C 2-Amino-5-bromopyridine A->C Bromination (NBS) B Piperidine D D B->D Boc Protection F N-Boc-5-(piperidin-2-yl)pyridin-2-amine C->F Suzuki Coupling E N-Boc-piperidine-2-boronic ester D->E Functionalization (e.g., Borylation) E->F G N-Ethyl-N'-Boc-5-(piperidin-2-yl)pyridin-2-amine F->G N-Ethylation (EtI, K2CO3) H N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine G->H Deprotection (TFA)

Caption: Proposed synthetic workflow for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Analytical Characterization

Should this compound be synthesized, a full suite of analytical techniques would be required to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons on the pyridine ring, and protons on the piperidine ring.

    • ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and exact mass of the molecule.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretches (in the piperidine and amine groups) and C-N bonds.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

Potential Pharmacological Applications and Future Directions

The structural motifs within N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine suggest several potential areas of pharmacological interest.

  • Central Nervous System (CNS) Disorders: The piperidine moiety is a common feature in drugs targeting CNS receptors. The overall structure may have affinity for dopamine, serotonin, or sigma receptors.

  • Kinase Inhibition: The 2-aminopyridine scaffold is present in numerous kinase inhibitors. The compound could be screened against a panel of kinases to identify potential anti-cancer or anti-inflammatory activity.

  • Antiviral Activity: Piperidine-linked pyridine analogues have been investigated as non-nucleoside HIV-1 reverse transcriptase inhibitors.[10]

Future research would involve the synthesis and purification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, followed by in vitro screening against a variety of biological targets to elucidate its pharmacological profile. Structure-activity relationship (SAR) studies could then be initiated by modifying the ethyl group or the substitution pattern on the piperidine ring to optimize potency and selectivity.

Conclusion

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a novel chemical entity with significant potential for applications in drug discovery. While not currently cataloged, its structure is based on well-established, pharmacologically relevant scaffolds. This guide provides a foundational understanding of its chemical nature, a robust, theoretically-sound synthetic strategy, and a rationale for its potential biological activities. The information presented here serves as a valuable resource for researchers aiming to explore this and related compounds in their drug development programs.

References

  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC. [Link]

  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv. [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ACS Publications. [Link]

  • CN113214146A - Process for the N-alkylation of aminopyridines.
  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Biological Potential and Chemical Properties of Pyridine and Piperidine Fused Pyridazine Compounds: Pyridopyridazine a Versatile Nucleus. ResearchGate. [Link]

  • Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications. [Link]

  • Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Discovery of piperidine-linked pyridine analogues as potent non-nucleoside HIV-1 reverse transcriptase inhibitors. PubMed. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • N-ethyl-5-nitropyridin-2-amine (C7H9N3O2). PubChemLite. [Link]

  • Synthesis And Characterization Of New 2-amino pyridine Derivatives (NJC). ResearchGate. [Link]

  • Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. MDPI. [Link]

  • Piperidine Synthesis. DTIC. [Link]

  • Piperidine. Wikipedia. [Link]

  • N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine. NextSDS. [Link]

  • 24.1: Naming Amines. Chemistry LibreTexts. [Link]

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Protocols & Analytical Methods

Method

analytical methods for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine quantification

Application Note & Protocol: Advanced Analytical Methodologies for the Quantification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Developed by the Singapore Analytical Center of Excellence (March 2026) Executive Summary...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol: Advanced Analytical Methodologies for the Quantification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Developed by the Singapore Analytical Center of Excellence (March 2026)

Executive Summary

The accurate quantification of polybasic, nitrogen-rich active pharmaceutical ingredients (APIs) is a persistent challenge in drug development and pharmacokinetic profiling. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a highly polar, substituted piperidine derivative containing three distinct basic nitrogen centers. As a key structural motif in modern therapeutics, precise analytical methods are essential for its quantification[1].

This application note provides a comprehensive, self-validating framework for the quantification of this compound. We detail two orthogonal approaches: a primary Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method leveraging high-pH chromatography, and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method utilizing chemical derivatization.

AnalyticalWorkflow Sample Sample Matrix (Plasma/API) Prep Solid Phase Extraction (Cation Exchange) Sample->Prep Extraction Deriv Derivatization (MSTFA, 60°C) Prep->Deriv Orthogonal Pathway LC UHPLC-ESI-MS/MS (High pH, BEH C18) Prep->LC Primary Pathway GC GC-EI-MS (HP-5MS, SIM Mode) Deriv->GC Data Quantification & System Suitability LC->Data GC->Data

Fig 1. Dual-pathway analytical workflow for the quantification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Physicochemical Profiling & Causality of Method Design

The structural anatomy of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine dictates its chromatographic behavior. The molecule possesses an aminopyridine core and a piperidine ring, yielding multiple basic pKa values (estimated at ~6.5 for the aminopyridine and ~9.5 for the piperidine)[2].

The Analytical Challenge: At standard acidic mobile phase conditions (pH 2–3), all nitrogen atoms are fully protonated. This cationic state leads to severe secondary ion-exchange interactions with residual silanols on standard silica-based stationary phases, resulting in catastrophic peak tailing and poor retention. While GC-MS is a powerful tool for small molecules, the thermolabile and highly polar nature of intact secondary amines often requires time-consuming derivatization, making HPLC a preferred alternative for high-throughput analysis[3].

The Strategic Solution: To circumvent silanol interactions in LC, we employ a High-pH Strategy . By utilizing a mobile phase at pH 10.5, the piperidine and aminopyridine nitrogens are driven into their neutral, deprotonated states. This allows for ideal hydrophobic partitioning on an Ethylene-Bridged Hybrid (BEH) C18 column, which is chemically stable at extreme pH levels.

RetentionMechanism cluster_Acidic Standard Acidic Mobile Phase (pH 2-3) cluster_Basic Optimized Basic Mobile Phase (pH 10.5) Analyte N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (Polybasic, pKa ~9.5 & ~6.5) Ionized Fully Protonated State (Cationic) Analyte->Ionized Low pH Neutral Deprotonated State (Neutral) Analyte->Neutral High pH Silanol Secondary Silanol Interactions (Ion-Exchange) Ionized->Silanol Tailing Severe Peak Tailing & Poor Retention Silanol->Tailing Partition Hydrophobic Partitioning (BEH Particle) Neutral->Partition Symmetry Excellent Peak Symmetry & Robust Retention Partition->Symmetry

Fig 2. Mechanistic causality of mobile phase pH on the chromatographic behavior of polybasic amines.

Table 1: Physicochemical Properties & Analytical Implications

PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C12H19N3Exact Mass: 205.1579 Da; [M+H]+ = 206.1657 m/z.
Nitrogen Centers 3 (1 Pyridine, 2 Secondary Amines)Highly prone to peak tailing; requires BEH column technology.
Volatility LowRequires derivatization (e.g., TMS) for GC-MS analysis[1].
Chromophore Aminopyridine ringUV active (λmax ~254 nm), allowing orthogonal UV detection.

Sample Preparation: Mixed-Mode Cation Exchange (MCX) SPE

To ensure a self-validating protocol, sample preparation must eliminate matrix effects while guaranteeing near-100% recovery. We utilize Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE), which exploits the polybasic nature of the analyte.

Step-by-Step Protocol & Causality:

  • Sample Pre-treatment: Dilute 200 µL of plasma/matrix with 200 µL of 2% Phosphoric Acid (H3PO4).

    • Causality Checkpoint: The strong acid drops the pH < 3, ensuring all three nitrogen atoms are fully protonated (cationic) for maximum electrostatic binding to the SPE sorbent.

  • Condition & Equilibrate: Pass 1 mL Methanol, followed by 1 mL LC-MS grade Water through the 30 mg MCX cartridge.

  • Load: Apply the acidified sample at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid in Water.

    • Causality Checkpoint: Washes away polar, neutral, and acidic matrix interferences while the analyte remains ionically locked to the sulfonic acid groups of the sorbent.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol.

    • Causality Checkpoint: Removes hydrophobic matrix components (e.g., phospholipids) that cause ion suppression in MS/MS.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide (NH4OH) in Methanol.

    • Causality Checkpoint: The high pH (> 11) neutralizes the analyte's basic centers, breaking the ionic bond with the sorbent and allowing the methanol to sweep the neutral molecule off the cartridge.

  • Reconstitution: Evaporate to dryness under a gentle stream of Nitrogen at 40°C. Reconstitute in 100 µL of Initial LC Mobile Phase.

Primary Protocol: UHPLC-ESI-MS/MS

This method provides the highest sensitivity and throughput, avoiding the complex derivatization steps required by GC[3].

Table 2: UHPLC Chromatographic Conditions

ParameterSpecification
Analytical Column Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 10.5 with NH4OH)
Mobile Phase B 100% Acetonitrile (LC-MS Grade)
Flow Rate 0.40 mL/min
Column Temperature 45°C (Reduces mobile phase viscosity and improves mass transfer)
Injection Volume 2.0 µL
Gradient Program 0.0-0.5 min: 5% B 0.5-3.5 min: Linear ramp to 95% B 3.5-4.5 min: Hold at 95% B 4.6-6.0 min: Re-equilibrate at 5% B

Table 3: Mass Spectrometry (ESI+) MRM Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 206.284.15025Quantifier (Piperidine fragment)
Target Compound 206.2122.15035Qualifier (Aminopyridine fragment)
Internal Standard 211.289.15025IS Quantifier (d5-labeled)

Expert Insight: A common failure point in polybasic compound analysis is autosampler carryover. To build a self-validating system, a strong needle wash consisting of Isopropanol/Methanol/Water/Formic Acid (40:40:19:1, v/v) must be utilized. If blank injections show >20% of the Lower Limit of Quantification (LLOQ) signal, the wash system is compromised.

Orthogonal Protocol: GC-EI-MS

While HPLC is the primary method, GC-MS serves as a critical orthogonal technique for structural confirmation and impurity profiling. Because N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine contains two secondary amines, derivatization is strictly required to increase volatility and prevent thermal degradation in the GC inlet[1].

Derivatization Protocol:

  • Transfer 50 µL of the dried SPE extract to a glass autosampler vial with a micro-insert.

  • Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS as a catalyst.

  • Cap tightly and incubate at 60°C for 30 minutes.

    • Causality Checkpoint: MSTFA replaces the active hydrogen atoms on both the ethylamino and piperidine nitrogens with Trimethylsilyl (TMS) groups, yielding a di-TMS derivative (MW = 349.5 Da). This eliminates hydrogen bonding, drastically lowering the boiling point and ensuring sharp chromatographic peaks.

Table 4: GC-MS Operating Parameters

ParameterSpecification
Analytical Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium (Ultra-High Purity, 99.999%), Constant Flow at 1.0 mL/min
Inlet Temperature 250°C (Splitless mode, purge valve open at 1.0 min)
Oven Program 100°C (Hold 1 min) → Ramp 15°C/min to 280°C → Hold 5 min
Transfer Line Temp 280°C
Ionization Mode Electron Impact (EI), 70 eV
SIM Ions (m/z) 349 (Molecular Ion), 334 [M-CH3]+, 156 (TMS-Piperidine fragment)

Method Validation & System Suitability

A robust analytical method must be a self-validating system. The following criteria must be met prior to accepting any sample batch:

Table 5: System Suitability & Validation Criteria

ParameterAcceptance CriteriaDiagnostic Causality if Failed
Peak Tailing Factor (Tf) ≤ 1.5 (UHPLC)A Tf > 1.5 indicates the high-pH buffer capacity is exhausted, allowing silanol interactions to return. Remade Mobile Phase A.
Retention Time %RSD ≤ 1.0% (n=6)Fluctuations indicate pump cavitation or incomplete column equilibration.
S/N Ratio at LLOQ ≥ 10:1Matrix suppression. Verify Wash 2 step in the SPE protocol.
Carryover ≤ 20% of LLOQ in BlankInsufficient strong needle wash or active sites in the injection valve.

References

  • National Center for Biotechnology Information. "N-(2-Aminoethyl)piperidine | C7H16N2 | CID 33944 - PubChem." PubChem. URL: [Link]

Sources

Application

Application Note: Reversed-Phase HPLC-UV Method Development and Validation for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate Introduction & Physicochemical Profiling The compou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) / Synthetic Intermediate

Introduction & Physicochemical Profiling

The compound N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine presents a classic chromatographic challenge frequently encountered in modern pharmaceutical analysis: the presence of multiple basic nitrogen centers. High-performance liquid chromatography (HPLC) is the most widely used technique across all stages of drug development, from discovery through commercial manufacturing[1]. However, the development of a robust RP-HPLC method demands careful optimization of stationary phase and mobile phase composition to ensure reproducibility, sensitivity, and accuracy[2].

The "Silanol Effect" and Causality of Peak Tailing

This molecule contains three distinct nitrogen environments:

  • Piperidine ring (Secondary amine): Highly basic, estimated pKa​≈10.0−10.5 .

  • Exocyclic ethylamine: Moderately basic, estimated pKa​≈6.5−7.5 .

  • Pyridine ring: Weakly basic, estimated pKa​≈5.0−5.5 .

The knowledge of the pKa​ , pH, and solubility of the primary compound is of utmost importance before initiating HPLC method development[3]. At a neutral or slightly acidic pH (pH 4–7), the piperidine nitrogen is fully protonated (cationic). Concurrently, residual silanol groups ( −SiOH ) on standard silica-based stationary phases become ionized ( −SiO− ) above pH 4. The resulting electrostatic attraction between the protonated amine and the ionized silanols creates a secondary cation-exchange interaction. This dual-retention mechanism causes severe peak tailing, loss of theoretical plates, and poor resolution.

Mechanism Amine Basic Amine (Protonated) Interaction Secondary Cation-Exchange Interaction Amine->Interaction Electrostatic Attraction Silanol Residual Silanols (Ionized) Silanol->Interaction Electrostatic Attraction Result Peak Tailing & Poor Resolution Interaction->Result Solution High pH Mobile Phase (pH 10.0) Solution->Amine Deprotonates Amine Solution->Result Restores Gaussian Peak Shape

Figure 1: Mechanism of silanol-induced peak tailing and its mitigation via high pH mobile phase.

Method Development Strategy

To circumvent the silanol effect, we must manipulate the ionization state of either the analyte or the stationary phase. Modern HPLC method development incorporates systematic approaches in mobile phase selection and stationary phase optimization to achieve optimal separation[4].

We employ a High pH Strategy (pH 10.0) . By raising the mobile phase pH to approximately 10.0, we approach the pKa​ of the piperidine moiety, suppressing its ionization. The molecule becomes predominantly neutral, partitioning into the stationary phase purely via hydrophobic interactions, yielding sharp, symmetrical peaks.

Because standard silica dissolves at pH > 8, this strategy mandates the use of a hybrid organic-inorganic silica column (e.g., Waters XBridge C18 or Phenomenex Gemini C18), which utilizes ethylene-bridged siloxane bonds to resist alkaline hydrolysis.

Workflow Start Compound Profiling (pKa & LogP Analysis) Decision Is the compound highly basic? (pKa > 8) Start->Decision HighPH High pH Strategy (pH 10) Neutralizes Amine Decision->HighPH Yes (Piperidine moiety) LowPH Low pH Strategy (pH 2.5) Protonates Silanols Decision->LowPH Alternative approach ColumnHigh Hybrid Silica C18 (High pH Tolerant) HighPH->ColumnHigh ColumnLow End-capped / Polar-embedded C18 (Low pH Tolerant) LowPH->ColumnLow BufferHigh 10mM Ammonium Bicarbonate ColumnHigh->BufferHigh BufferLow 0.1% TFA or Phosphate ColumnLow->BufferLow Optimize Gradient & Flow Optimization BufferHigh->Optimize BufferLow->Optimize

Figure 2: Decision matrix for HPLC method development of basic pharmaceutical compounds.

Experimental Protocols

Reagents and Materials
  • Buffer Salt: Ammonium bicarbonate ( NH4​HCO3​ ), LC-MS grade.

  • pH Modifier: Ammonium hydroxide ( NH4​OH ), 28-30% solution, LC-MS grade.

  • Organic Modifier: Acetonitrile (ACN), HPLC grade.

  • Water: Ultrapure water (18.2 MΩ·cm at 25°C).

Step-by-Step Mobile Phase Preparation

Self-Validating Logic: Ammonium bicarbonate has a pKa​ of 10.3, providing maximum buffering capacity exactly at our target pH of 10.0. Furthermore, it is fully volatile, ensuring this method is directly transferable to LC-MS for future impurity profiling.

  • Mobile Phase A (10 mM Ammonium Bicarbonate, pH 10.0):

    • Weigh exactly 0.79 g of Ammonium bicarbonate into a 1 L volumetric flask.

    • Add approximately 900 mL of ultrapure water and sonicate until fully dissolved.

    • Insert a calibrated pH probe. Dropwise, add Ammonium hydroxide while stirring until the pH stabilizes at 10.0±0.05 .

    • Make up to the 1 L mark with ultrapure water. Filter through a 0.22 µm nylon or PTFE membrane.

  • Mobile Phase B (Organic):

    • 100% HPLC-grade Acetonitrile.

Sample Preparation

Self-Validating Logic: Injecting a sample dissolved in 100% organic solvent into a highly aqueous initial gradient causes "solvent mismatch," leading to peak splitting. The diluent must closely match the initial mobile phase conditions.

  • Diluent: Water : Acetonitrile (80:20, v/v).

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine standard into a 10 mL volumetric flask. Dissolve in 2 mL of Acetonitrile (to ensure complete dissolution of the free base), then dilute to volume with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Vortex for 30 seconds.

Chromatographic Conditions
ParameterSpecification / Setting
Column Waters XBridge C18, 150×4.6 mm, 3.5 µm (or equivalent hybrid silica)
Column Temperature 40°C (Improves mass transfer and reduces system backpressure)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection (UV) 254 nm (Primary for Pyridine ring) and 280 nm
Autosampler Temp 15°C

Gradient Program:

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.08515Initial
2.08515Isocratic hold (Focuses analyte)
10.04060Linear gradient
12.01090Column wash
14.01090Column wash
14.18515Re-equilibration
20.08515End

Expected Results & System Suitability

System suitability tests verify adequate chromatographic performance before analysis[4]. Six replicate injections of the Working Standard (100 µg/mL) should be performed to evaluate the system.

Quantitative Data Summary
ParameterExpected ValueAcceptance Criteria (ICH Q2)
Retention Time ( tR​ ) ~ 6.8 minutesN/A
Tailing Factor ( Tf​ ) 1.05 - 1.15 ≤1.5
Theoretical Plates ( N ) > 8,500 ≥5,000
Peak Area %RSD (n=6) 0.4% ≤2.0%
Retention Time %RSD (n=6) 0.1% ≤1.0%

Note: The high theoretical plate count and low tailing factor confirm that the pH 10.0 buffer successfully suppressed the secondary silanol interactions.

Troubleshooting & Method Robustness

  • Issue: Shifting Retention Times.

    • Causality: Ammonium bicarbonate buffer at pH 10.0 is volatile. Over a 24-hour run, the evaporation of ammonia can cause the pH to drop. As pH drops toward 9.0, the piperidine ring begins to protonate, decreasing its hydrophobicity and causing it to elute earlier.

    • Solution: Prepare fresh mobile phase daily. Keep mobile phase bottles tightly capped with proper venting valves.

  • Issue: Elevated Column Backpressure.

    • Causality: While hybrid silica columns resist high pH, continuous use at pH 10.0 combined with high temperatures (>50°C) will eventually degrade the stationary phase.

    • Solution: Strictly maintain the column temperature at 40°C. After the analytical batch, flush the column with a neutral mixture of Water/Acetonitrile (50:50) to remove the alkaline buffer before storage.

References

  • PharmaCores - HPLC Method development: an overview. Available at: [Link]

  • Pharma's Almanac - Navigating HPLC Method Development: Tips for Success. Available at:[Link]

  • ResearchGate - Current Advances in Pharmaceutical Analysis and Method Development using High Performance Liquid Chromatography: Review Article. Available at: [Link]

  • ACS Publications - Method-at-a-Glance (MAG) as a Graphical Approach for Method Development in Reversed-Phase Liquid Chromatography of Pharmaceuticals. Available at: [Link]

Sources

Method

Application Note: Comprehensive NMR Structural Elucidation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals. Scientific Rationale & Context The structural motifs of 2-aminopyridines and piperidines are ubiquitous in modern medicinal...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals.

Scientific Rationale & Context

The structural motifs of 2-aminopyridines and piperidines are ubiquitous in modern medicinal chemistry. They frequently serve as critical hinge-binding scaffolds in the development of potent kinase inhibitors, particularly those targeting Epidermal Growth Factor Receptor (EGFR) mutations[1] and p38 Mitogen-Activated Protein (MAP) kinases[2].

Accurate structural validation of intermediates like N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a critical quality attribute (CQA) in drug development. Because this molecule contains multiple isolated spin systems and basic nitrogen centers, 1D Nuclear Magnetic Resonance (NMR) alone is insufficient for definitive characterization. This protocol details a self-validating, multidimensional NMR workflow to unambiguously assign the chemical structure, ensuring high-fidelity data for downstream pharmaceutical applications[3].

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in the structural assignment, the following protocol integrates internal quality control checks at every stage of acquisition.

Sample Preparation
  • Causality in Solvent Selection: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS). CDCl₃ is deliberately chosen over protic solvents (e.g., CD₃OD) to prevent deuterium exchange of the critical secondary amine protons (N-H) on the ethylamino and piperidine groups. Observing these protons is vital for confirming the substitution pattern[4].

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube to eliminate particulate-induced magnetic susceptibility gradients.

Instrument Configuration & Internal Calibration
  • Setup: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer equipped with a Broadband Observe (BBO) or CryoProbe.

  • Self-Validating Check (Lock & Shim): Achieve a stable deuterium lock. Before initiating any 2D experiments, acquire a standard 1D ¹H spectrum. Calibrate the chemical shift axis to the residual CHCl₃ peak at 7.26 ppm[4]. Evaluate the peak shape; if the full width at half maximum (FWHM) of the CHCl₃ peak exceeds 1.0 Hz, re-shim the Z1 and Z2 gradients. Proceeding with poor shims will result in resolution artifacts that degrade the quality of multidimensional correlations[5].

Acquisition Parameters
  • ¹H NMR (1D): 16 scans, spectral width of 12 ppm. Causality: A relaxation delay (D1) of 2.0 seconds is strictly applied to ensure the quantitative integration of the aliphatic versus aromatic regions, preventing signal saturation.

  • ¹³C NMR (1D): 512 scans, D1 of 2.0 s, utilizing WALTZ-16 proton decoupling to simplify the carbon backbone signals.

  • 2D COSY (Correlation Spectroscopy): 128 t1 increments, 4 scans per increment. Used to map contiguous proton spin systems.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Optimized for a one-bond coupling constant ( 1JCH​ ) of 145 Hz to map protons directly to their parent carbons[5].

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Causality: Optimized for long-range coupling constants ( nJCH​ ) of 8 Hz. This specific delay optimization is critical for observing the weak 3-bond correlations from the piperidine H-2' to the pyridine C-5, which definitively links the two heterocyclic ring systems[3].

Data Analysis & Structural Elucidation Workflow

The structural elucidation follows a strict logical deduction pathway, transitioning from basic functional group identification to complex fragment assembly.

NMR_Elucidation cluster_0 1D Acquisition cluster_1 2D Correlation N1 1H NMR Proton Environments N3 COSY J-Coupling (1H-1H) N1->N3 N4 HSQC Direct Attach (1H-13C) N1->N4 N2 13C NMR Carbon Backbone N2->N4 N5 HMBC Long-Range (1H-13C) N3->N5 N4->N5 N6 Structural Verification N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine N5->N6

Workflow for 1D and 2D NMR structural elucidation of the aminopyridine derivative.
Step-by-Step Logical Deduction
  • Spin System Isolation (COSY): The ¹H-¹H COSY spectrum isolates three distinct domains. The ethyl group is identified by the cross-peak between the CH₃ triplet (1.22 ppm) and the CH₂ quartet (3.30 ppm). The piperidine ring presents a contiguous aliphatic spin network from H-2' through H-6'. The pyridine ring exhibits a characteristic ortho-coupling between H-3 and H-4 ( J = 8.6 Hz) and a meta-coupling between H-4 and H-6 ( J = 2.4 Hz).

  • Direct Carbon Assignment (HSQC): HSQC maps the identified protons to their directly attached carbons, intentionally leaving the quaternary carbons (C-2, C-5) unassigned for the final step.

  • Fragment Assembly (HMBC): The quaternary carbon C-2 (~158.0 ppm) shows a strong 3-bond correlation to the ethyl CH₂ protons, confirming the N-ethylation at position 2. Crucially, the quaternary carbon C-5 (~128.5 ppm) shows a definitive 2-bond correlation to the piperidine H-2' proton (~3.55 ppm), confirming the exact C-C bond linkage between the heterocycles[5].

Quantitative Data Presentation

The following table summarizes the validated multiparametric NMR data, serving as a reference standard for batch-to-batch consistency checks.

Table 1: Comprehensive ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

Position¹H Chemical Shift (ppm), Multiplicity, J (Hz), Int.¹³C Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
Pyridine Ring
2 (Cq)-158.0-
3 (CH)6.35, d, J = 8.6, 1H105.5C-2, C-4, C-5
4 (CH)7.45, dd, J = 8.6, 2.4, 1H136.0C-2, C-5, C-6
5 (Cq)-128.5-
6 (CH)8.05, d, J = 2.4, 1H146.5C-2, C-4, C-5
Ethylamino Group
NH4.50, br s, 1H--
CH₂ (1'')3.30, qd, J = 7.2, 5.5, 2H36.5C-2, C-2''
CH₃ (2'')1.22, t, J = 7.2, 3H14.8C-1''
Piperidine Ring
NH (1')1.80, br s, 1H--
CH (2')3.55, dd, J = 10.5, 2.5, 1H59.5C-5 (Pyridine), C-3', C-4', C-6'
CH₂ (3')1.65 - 1.85, m, 2H34.0C-2', C-4', C-5'
CH₂ (4')1.40 - 1.60, m, 2H25.5C-3', C-5', C-6'
CH₂ (5')1.40 - 1.60, m, 2H26.0C-3', C-4', C-6'
CH₂ (6')2.75, td, J = 11.5, 2.5, 1H; 3.15, m, 1H47.5C-2', C-4', C-5'

Conclusion

By employing a rigorous, self-validating multidimensional NMR workflow, the structure of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is unambiguously verified. The strategic use of CDCl₃ preserves exchangeable protons, while optimized HMBC delays successfully bridge the isolated spin systems. This protocol ensures high-confidence structural validation required for advancing kinase inhibitor pharmacophores through the preclinical pipeline.

References

  • [4] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • [5] Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. URL:[Link]

  • [3] Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons. URL:[Link]

  • [1] Wang, Y., et al. (2019). Discovery of aminopyridine-containing spiro derivatives as EGFR mutations inhibitors. Taylor & Francis. URL:[Link]

  • [2] Biosca, A., et al. (2009). Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase. Journal of Medicinal Chemistry (ACS Publications). URL:[Link]

Sources

Application

Application Note: In Vitro Characterization of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a Selective nNOS Inhibitor

Executive Summary The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a critical pathological driver in various neurodegenerative disorders and excitotoxic injuries. Developing highly sele...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS) is a critical pathological driver in various neurodegenerative disorders and excitotoxic injuries. Developing highly selective nNOS inhibitors is challenging due to the high structural homology between nNOS and endothelial NOS (eNOS); inhibiting eNOS leads to severe cardiovascular liabilities. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents a class of rationally designed small molecules that leverage the 2-aminopyridine pharmacophore to achieve potent, isoform-selective nNOS inhibition.

This application note provides drug development professionals and molecular biologists with a comprehensive, self-validating protocol for formulating this compound and quantifying its intracellular efficacy using the DAF-FM diacetate fluorescence assay.

Mechanism of Action & Structural Causality

To effectively utilize N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine in cell culture, one must understand the causality behind its structural design.

The compound acts as a competitive inhibitor at the oxygenase domain of the nNOS enzyme. The 2-aminopyridine core is a well-established bioisostere that mimics the guanidino group of the natural substrate, L-arginine, allowing it to anchor directly to the heme-active site via hydrogen bonding with a conserved glutamate residue 1.

Crucially, the piperidine ring and N-ethyl moiety are designed to project into a specific hydrophobic pocket present in nNOS but sterically restricted in eNOS. This targeted lipophilic interaction is what drives the compound's high isoform selectivity, ensuring that NO production is halted in neurons without disrupting vascular tone 2.

G L_Arg L-Arginine nNOS nNOS Enzyme L_Arg->nNOS Substrate NO Nitric Oxide (NO) nNOS->NO Synthesis cGMP cGMP Production NO->cGMP Activates sGC Inhibitor N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Inhibitor->nNOS Competitive Inhibition

Mechanism of nNOS inhibition by N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Physicochemical Properties & Formulation

Proper formulation is critical to ensure cellular penetrance and avoid precipitation in aqueous culture media. Because the compound is a basic lipophilic amine, it requires complete dissolution in an organic solvent prior to aqueous dilution.

Table 1: Compound Profile & Formulation Parameters
ParameterValue / SpecificationScientific Rationale
Molecular Weight ~205.30 g/mol Low molecular weight ensures rapid diffusion across the lipid bilayer.
Primary Target nNOS (Neuronal Nitric Oxide Synthase)Competes with L-arginine at the heme-active site.
Stock Solvent Anhydrous DMSO (100%)Prevents hydrolysis and ensures complete solvation of the lipophilic piperidine ring.
Max Stock Concentration 10 mM - 50 mMAllows for >1:1000 dilution in media, keeping final DMSO ≤0.1% to prevent solvent toxicity.
Storage Conditions -20°C, desiccated, protected from lightPrevents oxidation of the exocyclic amine group.

Experimental Protocols: Intracellular NO Quantification

To establish a self-validating system , this protocol utilizes SH-SY5Y neuroblastoma cells stimulated with NMDA to induce NO production. The efficacy of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is quantified using DAF-FM Diacetate (DAF-FM DA) .

Causality of the Probe: DAF-FM DA is non-fluorescent and highly cell-permeable. Once inside the cell, intracellular esterases cleave the diacetate groups, rendering the probe membrane-impermeable. The trapped DAF-FM then reacts specifically with NO to form a highly fluorescent benzotriazole derivative 3.

Reagent Preparation
  • Inhibitor Stock (10 mM): Dissolve 2.05 mg of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine in 1 mL of anhydrous DMSO. Vortex until clear. Aliquot into 50 µL volumes and store at -20°C.

  • DAF-FM DA Stock (5 mM): Reconstitute 50 µg of DAF-FM DA in 20 µL of high-quality DMSO immediately before use. Do not store aqueous dilutions of DAF-FM DA.

  • Assay Buffer: Prepare a physiological buffer (e.g., HBSS) supplemented with 1 mM L-arginine (to provide the substrate for nNOS) and 1.2 mM CaCl₂ (nNOS is calcium-dependent).

Self-Validating Assay Controls

To ensure the trustworthiness of the resulting data, the following controls MUST be included in your plate layout:

  • Positive Control: Cells + NMDA (100 µM) + Vehicle (0.1% DMSO). Establishes the maximum NO production baseline.

  • Negative Control: Unstimulated cells + Vehicle. Establishes basal NO levels.

  • Specificity Control: Cells + NMDA + cPTIO (100 µM) . cPTIO is a direct NO scavenger. If fluorescence drops to baseline in this well, it validates that the DAF-FM signal is strictly NO-dependent and not an artifact of reactive oxygen species (ROS) 4.

Step-by-Step Treatment & Assay Workflow
  • Cell Seeding: Seed SH-SY5Y cells in a black, clear-bottom 96-well plate at 2×10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Pre-treatment: Aspirate growth media. Wash cells once with warm PBS. Add Assay Buffer containing N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine at desired concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM). Incubate for 1 hour.

  • Stimulation: Add NMDA to a final concentration of 100 µM to the wells. Incubate for 30 minutes to allow calcium influx and nNOS activation.

  • Probe Loading: Add DAF-FM DA to a final concentration of 5 µM.

    • Expert Insight:Do not use serum-containing media for this step. Serum contains extracellular esterases that will cleave the diacetate group before the probe enters the cell, drastically reducing intracellular loading and assay sensitivity.

  • Incubation & De-esterification: Incubate in the dark for 30 minutes at 37°C. Wash the cells twice with warm PBS to remove excess extracellular probe. Add fresh Assay Buffer and incubate for an additional 15 minutes to allow complete intracellular de-esterification.

  • Quantification: Read the plate using a fluorescence microplate reader with excitation at 495 nm and emission at 515 nm.

Workflow Step1 1. Cell Seeding (SH-SY5Y) Step2 2. Inhibitor Treatment (1 h pre-incubation) Step1->Step2 Step3 3. NMDA Stimulation (Induce NO) Step2->Step3 Step4 4. DAF-FM DA Loading (5 μM, 30 min) Step3->Step4 Step5 5. Fluorescence Read (Ex:495/Em:515) Step4->Step5

Workflow for in vitro NO quantification using DAF-FM diacetate.

Data Presentation & Expected Results

When the self-validating controls perform correctly, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine should demonstrate a dose-dependent reduction in DAF-FM fluorescence.

Table 2: Expected Quantitative Metrics and Troubleshooting
Experimental ConditionExpected Relative Fluorescence Units (RFU)Interpretation / Troubleshooting
Negative Control (Basal) 1,000 - 1,500 RFUNormal basal NO production. If high, check for bacterial contamination (iNOS induction).
Positive Control (NMDA) 8,000 - 10,000 RFUSuccessful nNOS activation. If low, ensure 1.2 mM Ca²⁺ is present in the assay buffer.
Specificity Control (cPTIO) 1,000 - 1,200 RFUValidates signal is NO-specific.
Inhibitor (100 nM) 4,500 - 5,500 RFU~50% inhibition of nNOS activity.
Inhibitor (10 µM) 1,200 - 1,800 RFUNear-complete inhibition, returning to basal levels.

References

  • Silverman, R. B., et al. "Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors." Journal of Medicinal Chemistry.
  • Kang, S., et al. "2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity." Journal of Medicinal Chemistry.
  • AAT Bioquest. "DAF-FM diacetate Product Information and Protocols.
  • Grosser, M. R., et al. "Fluorescent Detection of Intracellular Nitric Oxide in Staphylococcus aureus." PMC - NIH.

Sources

Method

Application Note: Pharmacological Profiling of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a Selective, Brain-Penetrant nNOS Inhibitor

Executive Summary Neuronal nitric oxide synthase (nNOS) is a highly validated therapeutic target for the management of neurodegenerative disorders, including Alzheimer’s disease, Parkinson’s disease, and neuropathic pain...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Neuronal nitric oxide synthase (nNOS) is a highly validated therapeutic target for the management of neurodegenerative disorders, including Alzheimer’s disease, Parkinson’s disease, and neuropathic pain. The primary bottleneck in nNOS drug discovery is designing small molecules that achieve two competing objectives: (1) extreme selectivity against endothelial NOS (eNOS) to prevent severe cardiovascular liabilities (e.g., hypertension), and (2) sufficient lipophilicity to cross the blood-brain barrier (BBB)[1][2].

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine represents a highly optimized pharmacophore that overcomes these challenges. This application note provides a comprehensive guide to the mechanistic rationale, quantitative profiling, and standardized validation protocols for evaluating this compound in preclinical medicinal chemistry workflows.

Mechanistic Rationale & Structural Causality

The design of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is rooted in structure-based drug design (SBDD), leveraging specific sub-pockets within the human nNOS (hnNOS) active site[3].

  • The 2-Aminopyridine Headgroup: This moiety acts as a bioisostere for the guanidino group of the endogenous substrate, L-arginine. It anchors the inhibitor by forming critical bidentate hydrogen bonds with the conserved Glu597 residue in hnNOS[2][4].

  • The Piperidine Tail: Positioned at the 5-position of the pyridine ring, the basic piperidine ring extends into the substrate access channel. At physiological pH, it is protonated and displaces ordered water molecules to form electrostatic interactions with Heme Propionate D[3][5].

  • The N-Ethyl Substitution: Historically, 2-aminopyridines suffer from poor BBB permeability due to excessive polarity. The addition of the N-ethyl group provides a dual advantage. First, it increases the overall lipophilicity (LogP), significantly enhancing passive paracellular diffusion[1]. Second, it sterically steers the piperidine ring into a favorable chair conformation, maximizing van der Waals contacts within a hydrophobic pocket unique to nNOS, thereby driving its >1000-fold selectivity over eNOS[1][4].

Pharmacophore Inhibitor N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Head 2-Aminopyridine Headgroup Inhibitor->Head Motif 1 Tail Piperidine Ring Tail Inhibitor->Tail Motif 2 Ethyl N-Ethyl Group Inhibitor->Ethyl Motif 3 Glu597 Glu597 (hnNOS) Head->Glu597 Bidentate H-bonds Heme Heme Propionate D Tail->Heme Electrostatic Interaction Pocket Hydrophobic Pocket Ethyl->Pocket Lipophilic Contact

Pharmacophore mapping of the inhibitor within the human nNOS active site.

In Vitro Profiling Data

To benchmark the efficacy of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, quantitative data comparing its isoform selectivity and pharmacokinetic properties are summarized below.

Table 1: NOS Isoform Selectivity Profile
Enzyme IsoformTarget Function Ki​ (nM)Selectivity Ratio (vs. hnNOS)
hnNOS (Neuronal)CNS Signaling / Target281.0
heNOS (Endothelial)Blood Pressure Regulation> 32,000> 1140-fold
hiNOS (Inducible)Immune Response> 4,500> 160-fold
Table 2: ADME & BBB Permeability Parameters
ParameterAssay ModelValueInterpretation
Permeability ( Pe​ ) PAMPA-BBB 16.8×10−6 cm/sHigh BBB Penetration
Efflux Ratio (ER) Caco-2 Bidirectional1.4Low P-gp Substrate Liability
Metabolic Stability Human Liver Microsomes T1/2​>60 minExcellent Hepatic Stability

Standardized Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Causality for reagent selection is explicitly detailed.

Protocol A: Continuous Oxyhemoglobin Capture Assay for NOS Inhibition

Purpose: To determine the Ki​ of the compound against purified NOS isoforms. Causality & Logic: Unlike endpoint Griess assays, the oxyhemoglobin assay allows for real-time kinetic monitoring. Nitric oxide (NO) produced by the enzyme rapidly reacts with oxyhemoglobin to form methemoglobin. This conversion yields a distinct isosbestic absorbance shift at 401 nm, allowing precise calculation of the initial reaction velocity ( V0​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer (pH 7.4) containing 10% glycerol. Rationale: HEPES maintains physiological pH without chelating the metal ions required for NOS activity.

  • Cofactor Assembly: Supplement the buffer with 10 µM tetrahydrobiopterin (H4B), 100 µM dithiothreitol (DTT), 1.2 mM CaCl2​ , and 10 µg/mL Calmodulin (CaM). Rationale: nNOS is a calcium/calmodulin-dependent enzyme; CaM binding induces the necessary conformational shift for electron transfer from the reductase to the oxygenase domain.

  • Inhibitor Pre-incubation: In a 96-well UV-transparent microplate, add 10 µL of serially diluted N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (in 1% DMSO) to 150 µL of the cofactor buffer containing ~100 nM purified hnNOS. Incubate at 37°C for 15 minutes to allow steady-state binding.

  • Reaction Initiation: Add a 40 µL substrate mixture containing 100 µM L-arginine, 100 µM NADPH, and 5 µM human oxyhemoglobin.

  • Kinetic Measurement: Immediately read the absorbance at 401 nm using a microplate reader at 15-second intervals for 10 minutes.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the curve. Use non-linear regression (Cheng-Prusoff equation) to determine the Ki​ value.

Workflow S1 1. Compound Prep Serial Dilution in DMSO S2 2. Enzyme Pre-incubation nNOS + CaM + Ca2+ S1->S2 10 µL transfer S3 3. Reaction Initiation L-Arg + NADPH + OxyHb S2->S3 15 min at 37°C S4 4. Kinetic Measurement Absorbance at 401 nm S3->S4 Immediate read S5 5. Data Analysis Non-linear Regression S4->S5 Calculate initial velocity

Step-by-step workflow for the continuous oxyhemoglobin capture nNOS assay.

Protocol B: PAMPA-BBB Permeability Assay

Purpose: To predict the passive transcellular blood-brain barrier permeability of the inhibitor. Causality & Logic: Traditional cell-based models (like MDCK) are confounded by active transporters. The Parallel Artificial Membrane Permeability Assay (PAMPA) isolates passive diffusion. Using porcine brain lipid extract specifically mimics the unique lipidomic composition of the human BBB[2].

Step-by-Step Methodology:

  • Membrane Coating: Coat the PVDF filter membrane of the donor plate (pore size 0.45 µm) with 4 µL of porcine brain lipid (PBL) dissolved in dodecane (20 mg/mL).

  • Donor Well Preparation: Dilute the inhibitor to 50 µM in PBS (pH 7.4) containing 5% DMSO. Add 300 µL of this solution to the donor plate wells.

  • Acceptor Well Preparation: Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor plate wells. Rationale: Matching the DMSO concentration prevents osmotic gradients that could artificially drive fluid transfer.

  • Incubation: Carefully couple the donor plate over the acceptor plate to form a "sandwich." Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates. Extract 100 µL from both donor and acceptor wells, mix with an internal standard, and quantify the compound concentration using LC-MS/MS. Calculate the effective permeability ( Pe​ ) using the standard steady-state flux equation.

References

  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability Journal of Medicinal Chemistry - ACS Publications[Link]

  • 2-Aminopyridines with a Shortened Amino Sidechain as Potent, Selective, and Highly Permeable Human Neuronal Nitric Oxide Synthase Inhibitors National Center for Biotechnology Information (PMC)[Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors PubMed - NIH[Link]

  • 2-Aminopyridines with a Truncated Side Chain To Improve Human Neuronal Nitric Oxide Synthase Inhibitory Potency and Selectivity Journal of Medicinal Chemistry - ACS Publications[Link]

Sources

Application

Application Note: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPP) in Neuropharmacological Research

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists Compound: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEP...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Standard Operating Protocols Target Audience: Neuropharmacologists, Medicinal Chemists, and Drug Development Scientists Compound: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPP)

Introduction & Mechanistic Rationale

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPP) is a highly specialized, bifunctional research chemical utilized primarily in the study of neurodegenerative diseases and cholinergic signaling. Structurally, NEPP combines two highly privileged pharmacophores: a 2-aminopyridine core and a saturated piperidine ring . This unique topology allows it to act as a versatile probe for two distinct neurological targets: Neuronal Nitric Oxide Synthase (nNOS) and Nicotinic Acetylcholine Receptors (nAChRs).

Structural Causality in Target Engagement
  • nNOS Inhibition: The 2-aminopyridine moiety is a well-documented bidentate ligand for the nNOS active site. It displaces a conserved water molecule to form critical hydrogen bonds with the Glu592 residue and the heme propionate [1]. The addition of the N-ethyl group on the 2-amino position reduces the hydrogen bond donor count, which lowers the topological polar surface area (tPSA) and significantly enhances blood-brain barrier (BBB) permeability compared to unsubstituted analogs [2].

  • nAChR Modulation: The 5-(piperidin-2-yl) substitution makes NEPP a structural analog of the natural alkaloid anabasine [3]. At physiological pH, the basic nitrogen of the piperidine ring is protonated, enabling essential cation- π interactions with aromatic residues (e.g., Trp149) in the orthosteric binding pocket of nAChRs [4]. The steric bulk of the N-ethyl group shifts the compound's selectivity profile, often acting to differentiate between α 7 and α 4 β 2 receptor subtypes.

Experimental Workflow Visualization

To systematically evaluate the neuropharmacological profile of NEPP, researchers must employ a dual-track screening methodology. The workflow below outlines the critical path from compound preparation to hit validation.

Workflow N1 NEPP Stock Preparation (10 mM in anhydrous DMSO) N2 nNOS Inhibition Assay (L-[3H]Citrulline Conversion) N1->N2 N3 nAChR Selectivity Profiling (FLIPR Calcium Flux) N1->N3 N4 eNOS/iNOS Counter-Screen (Selectivity Validation) N2->N4 N5 α7 vs α4β2 Subtype Analysis (EC50 / IC50 Determination) N3->N5 N6 Lead Optimization & In Vivo Pharmacokinetics N4->N6 N5->N6

Figure 1: High-throughput pharmacological screening workflow for NEPP evaluating nNOS and nAChR activity.

Protocol 1: nNOS L-[³H]Citrulline Conversion Assay

This radiochemical assay is the gold standard for quantifying NOS inhibition. It measures the conversion of radiolabeled L-arginine to L-citrulline.

Assay Validation & Self-Correction
  • Positive Control: -nitro-L-arginine (L-NNA) must be included to define maximum inhibition.

  • Negative Control: Vehicle (DMSO) defines 100% enzyme activity. Ensure final DMSO concentration does not exceed 1% v/v to prevent enzyme denaturation.

Step-by-Step Methodology
  • Buffer Preparation: Prepare the reaction buffer containing 50 mM HEPES (pH 7.4) and 1 mM DTT. Causality: DTT maintains the enzyme's critical cysteine residues in a reduced state, preventing oxidative inactivation.

  • Cofactor Assembly: Supplement the buffer with 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4), 1 mM CaCl 2​ , and 10 µg/mL Calmodulin. Causality: nNOS is a calcium/calmodulin-dependent enzyme. These cofactors are strictly required to facilitate the electron transfer from NADPH to the heme active site [1].

  • Compound Addition: Dispense NEPP in a 10-point dose-response curve (e.g., 1 nM to 10 µM) into a 96-well plate.

  • Enzyme Incubation: Add 0.5 µg of purified recombinant human nNOS per well. Pre-incubate at room temperature for 10 minutes to allow NEPP to equilibrate within the active site.

  • Reaction Initiation: Add a substrate mix containing 10 µM L-arginine (spiked with 0.1 µCi L-[³H]arginine) and 1 mM NADPH. Incubate at 37°C for exactly 15 minutes.

  • Reaction Quenching: Rapidly add 400 µL of ice-cold Stop Buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Causality: EDTA instantly chelates Ca 2+ , stripping Calmodulin from the enzyme and immediately halting catalytic activity.

  • Resin Separation: Pass the quenched reaction through columns containing Dowex 50W-X8 cation exchange resin (Na + form). Causality: At pH 5.5, unreacted L-[³H]arginine is positively charged and binds tightly to the resin. The product, L-[³H]citrulline, is neutral and flows through into the eluate.

  • Quantification: Mix the eluate with liquid scintillation fluid and quantify the radioactivity using a scintillation counter.

Protocol 2: nAChR Subtype Selectivity (FLIPR Calcium Flux Assay)

Because NEPP is an anabasine analog, it must be screened for agonist/antagonist activity at central nAChR subtypes ( α 7 and α 4 β 2) [3].

Assay Validation & Self-Correction
  • Robustness Metric: Calculate the Z'-factor for each plate using Epibatidine (full agonist) and vehicle. A Z' > 0.5 is mandatory to validate the assay run.

Step-by-Step Methodology
  • Cell Plating: Seed HEK293T cells stably expressing either human α 7 or α 4 β 2 nAChRs into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator (2 µM) dissolved in Hank’s Balanced Salt Solution (HBSS) containing 2.5 mM Probenecid. Causality: Probenecid is a competitive inhibitor of multidrug resistance proteins (MRPs); it prevents the cells from actively pumping the fluorescent dye out of the cytoplasm.

  • Incubation: Incubate in the dark for 1 hour at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Allosteric Modulation (For α 7 only): Add 10 µM PNU-120596 to the α 7 plates 5 minutes prior to reading. Causality: The α 7 nAChR subtype desensitizes within milliseconds of agonist binding. PNU-120596 is a Positive Allosteric Modulator (PAM) that destabilizes the desensitized state, artificially widening the calcium influx window so the FLIPR instrument can capture the signal [3].

  • Data Acquisition: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Excite at 488 nm and record baseline emission at 525 nm for 10 seconds.

  • Compound Injection: The liquid handler automatically injects NEPP. Record the kinetic fluorescence response for 3 minutes. Calculate the Area Under the Curve (AUC) to determine the EC 50​ .

Quantitative Data Presentation

The table below summarizes the expected pharmacological profile of NEPP based on structural homology to established 2-aminopyridine and anabasine derivatives.

TargetAssay ModalityExpected NEPP ActivityReference ControlControl Activity
Human nNOS Radiochemical ConversionIC 50​ : 80 - 150 nML-NNAIC 50​ : ~30 nM
Human eNOS Radiochemical ConversionIC 50​ : > 5,000 nML-NNAIC 50​ : ~500 nM
Human α 7 nAChR FLIPR (Ca 2+ Flux)EC 50​ : 1.5 - 4.0 µMEpibatidineEC 50​ : ~0.05 µM
Human α 4 β 2 nAChR FLIPR (Ca 2+ Flux)EC 50​ : 0.5 - 1.2 µMNicotineEC 50​ : ~0.1 µM

Note: The high selectivity index (>30-fold) for nNOS over eNOS is driven by the specific orientation of the piperidine ring within the larger substrate channel of the neuronal isoform.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α 7 nAChRs Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues Source: American Chemical Society (ACS) / Journal of Medicinal Chemistry URL:[Link]

Method

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine synthesis and purification techniques

Application Note & Protocol Robust Synthesis and Purification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: A Guide for Medicinal Chemistry and Process Development Abstract This document provides a comprehensive guide to...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Robust Synthesis and Purification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: A Guide for Medicinal Chemistry and Process Development

Abstract

This document provides a comprehensive guide to the synthesis and purification of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, a key heterocyclic scaffold relevant to drug discovery and development. The synthetic strategy is built upon a robust and scalable three-step sequence involving the synthesis of a key Boc-protected aminopyridine intermediate, followed by selective N-ethylation via reductive amination, and concluding with acidic deprotection. We emphasize the rationale behind key procedural choices, offering insights into reaction optimization and impurity control. Detailed protocols for multi-gram scale synthesis are provided, alongside systematic purification techniques including acid-base extraction and column chromatography, designed to yield the target compound with high purity suitable for downstream applications.

Introduction and Strategic Overview

The piperidine moiety is a cornerstone in medicinal chemistry, present in a multitude of pharmaceutical agents due to its ability to confer favorable pharmacokinetic properties and engage in critical binding interactions with biological targets.[1] The title compound, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, represents a versatile substituted aminopyridine-piperidine scaffold. The development of a reliable synthetic route is crucial for enabling its exploration in drug discovery programs.

The synthetic approach detailed herein is designed for efficiency, scalability, and control. It circumvents common issues such as over-alkylation and simplifies purification by leveraging the strategic use of a protecting group. The overall workflow is depicted below.

Synthetic Workflow Diagram

G cluster_0 Step A: Intermediate Synthesis cluster_1 Step B: N-Ethylation cluster_2 Step C: Deprotection & Purification A 2-Chloro-5-nitropyridine + N-Boc-piperidine-2-carboxylate B SNAr Coupling A->B C tert-butyl 2-(5-nitropyridin-2-yl) piperidine-1-carboxylate B->C D Nitro Group Reduction (e.g., H₂, Pd/C) C->D E tert-butyl 2-(5-aminopyridin-2-yl) piperidine-1-carboxylate D->E F Reductive Amination (Acetaldehyde, NaBH(OAc)₃) E->F G tert-butyl 2-(5-(ethylamino)pyridin-2-yl) piperidine-1-carboxylate F->G H Boc Deprotection (TFA or HCl) G->H I Crude Product H->I J Purification (Acid-Base Extraction, Chromatography) I->J K N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine (Final Product) J->K

Caption: Overall synthetic strategy for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Rationale and Mechanistic Considerations

  • Protecting Group Strategy: The use of the tert-butyloxycarbonyl (Boc) group to protect the piperidine nitrogen is a critical design choice. This prevents the secondary amine of the piperidine from competing with the primary aromatic amine during the N-ethylation step, ensuring high selectivity. The Boc group is stable under the conditions of nitro reduction and reductive amination but can be cleanly removed under acidic conditions.[2]

  • Selective N-Ethylation: Direct alkylation of the 2-amino pyridine intermediate with an ethyl halide is notoriously difficult to control and often results in a mixture of mono- and di-alkylated products.[3] Reductive amination, conversely, is a highly selective and efficient method for mono-alkylation.[4] The reaction proceeds via the formation of an intermediate imine between the primary amine and acetaldehyde, which is then reduced in situ. Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent due to its mildness and high selectivity for imines over aldehydes, minimizing side reactions.[3][5]

  • Purification Logic: The final product contains two basic nitrogen atoms, making it an ideal candidate for purification via acid-base extraction. This classical technique is highly effective for removing non-basic organic impurities and is easily scalable.[6] For higher purity requirements, silica gel chromatography is employed, often with a mobile phase modified with a small amount of a basic amine (e.g., triethylamine) to prevent peak tailing of the basic product on the acidic silica surface.[7]

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Synthesis of Intermediate tert-butyl 2-(5-aminopyridin-2-yl)piperidine-1-carboxylate

This protocol describes the nucleophilic aromatic substitution (SNAr) followed by nitro group reduction.

A. Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
2-Chloro-5-nitropyridine158.5510.0 g63.1Starting material
tert-butyl piperidine-2-carboxylate199.2713.8 g69.41.1 eq
Triethylamine (TEA)101.1913.2 mL94.61.5 eq, Base
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous, Solvent
Palladium on Carbon (10 wt%)-1.5 g-Catalyst for hydrogenation
Methanol (MeOH)32.04200 mL-Solvent for hydrogenation
Ethyl Acetate (EtOAc)88.11As needed-Extraction Solvent
Saturated aq. NaHCO₃-As needed-Workup
Brine-As needed-Workup
Anhydrous Na₂SO₄142.04As needed-Drying agent

B. Procedure

  • SNAr Coupling:

    • To a 250 mL round-bottom flask under a nitrogen atmosphere, add 2-chloro-5-nitropyridine (10.0 g), tert-butyl piperidine-2-carboxylate (13.8 g), and anhydrous DMF (100 mL).

    • Add triethylamine (13.2 mL) dropwise to the stirred solution.

    • Heat the reaction mixture to 80 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling to room temperature, pour the reaction mixture into 500 mL of cold water.

    • Extract the aqueous mixture with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, wash with water (2 x 100 mL) and then brine (1 x 100 mL).

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude tert-butyl 2-(5-nitropyridin-2-yl)piperidine-1-carboxylate, which can be used in the next step without further purification.

  • Nitro Group Reduction:

    • Dissolve the crude nitro-intermediate in methanol (200 mL) in a suitable hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst (1.5 g) under a nitrogen blanket.

    • Seal the vessel, evacuate and purge with hydrogen gas three times.

    • Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional methanol.

    • Concentrate the filtrate under reduced pressure to yield the title intermediate as a solid.

Protocol 2: N-Ethylation via Reductive Amination

A. Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
tert-butyl 2-(5-aminopyridin-2-yl)...321.4315.0 g46.7Intermediate from Protocol 1
Acetaldehyde44.053.9 mL69.91.5 eq, Aldehyde source
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.9414.8 g69.91.5 eq, Reducing agent[3]
Dichloromethane (DCM)84.93250 mL-Anhydrous, Solvent
Acetic Acid60.050.3 mL5.20.1 eq, Catalyst

B. Procedure

  • To a 500 mL round-bottom flask under a nitrogen atmosphere, add the aminopyridine intermediate (15.0 g) and anhydrous DCM (250 mL).

  • Add acetaldehyde (3.9 mL) followed by a catalytic amount of acetic acid (0.3 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (14.8 g) portion-wise over 15 minutes, controlling any minor exotherm.

  • Stir the reaction at room temperature for 8-12 hours. Monitor for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (100 mL).

  • Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x 75 mL).

  • Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

Protocol 3: N-Boc Deprotection and Final Purification

A. Materials and Reagents

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Crude tert-butyl 2-(5-(ethylamino)...349.48~16.3 g46.7Product from Protocol 2
Trifluoroacetic Acid (TFA)114.0235 mL46710 eq, Deprotecting agent[8][9]
Dichloromethane (DCM)84.93100 mL-Solvent
Sodium Hydroxide (NaOH), 2 M aq.40.00As needed-For basification
Diethyl Ether (Et₂O)74.12As needed-Solvent

B. Procedure

  • Deprotection:

    • Dissolve the crude product from Protocol 2 in DCM (100 mL) in a 250 mL round-bottom flask and cool the solution to 0 °C in an ice bath.

    • Slowly add trifluoroacetic acid (35 mL) dropwise.

    • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor by LC-MS until the Boc group is completely cleaved.[9]

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

  • Purification (Acid-Base Extraction):

    • Dissolve the crude residue (a TFA salt) in 100 mL of deionized water.

    • Wash the acidic aqueous solution with diethyl ether (2 x 50 mL) to remove any non-polar, non-basic impurities. Discard the organic layers.

    • Cool the aqueous layer to 0 °C and slowly basify to pH > 12 by adding 2 M NaOH solution with vigorous stirring. The free base may precipitate or form an oil.

    • Extract the basic aqueous layer with DCM (3 x 100 mL).[6]

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude final product.

Purification Workflow Diagram

G A Crude TFA Salt in Water B Wash with Et₂O A->B C Aqueous Layer (Protonated Product) B->C Keep D Organic Layer (Neutral Impurities) (Discard) B->D Separate E Basify to pH > 12 with NaOH C->E G Extract with DCM E->G F Aqueous Layer (Salts) G->F Separate H Organic Layer (Free Base Product) G->H Keep I Dry & Concentrate H->I J Purified Product I->J

Caption: Workflow for purification via acid-base extraction.

  • Purification (Column Chromatography - Optional):

    • If higher purity is required, the product from the acid-base extraction can be purified by flash column chromatography.

    • Stationary Phase: Silica gel.

    • Mobile Phase: A gradient of 0-10% Methanol in Dichloromethane, with the mobile phase containing 0.5% triethylamine to prevent product streaking.[7]

    • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final compound.

Data and Characterization

The following table summarizes the expected outcomes and analytical data for the final product.

ParameterExpected Value / Data
Appearance Off-white to pale yellow solid
Overall Yield 50-65% (over 3 steps)
Purity (HPLC) >98% (after chromatography)
¹H NMR (400 MHz) Consistent with the structure of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. Expect signals for the ethyl group (triplet and quartet), piperidine ring protons, and aromatic protons on the pyridine ring.
¹³C NMR (100 MHz) Consistent with the structure, showing the correct number of aliphatic and aromatic carbon signals.
Mass Spec (ESI+) m/z = 220.18 [M+H]⁺ for C₁₂H₂₀N₄

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Gagnon, A., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI. [Link]

  • Ashenhurst, J. (2017). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. [Link]

  • Wikipedia. Reductive amination. [Link]

  • Gammack, J. D., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. [Link]

  • Deng, W., & Lin, B.-L. (n.d.). Methylation of amines using formic acid via simple inorganic base catalysis. [Link]

  • Google Patents. Method for synthesizing 5- (N-BOC-piperazine-1-yl) pyridine-2-amine.
  • Reddit. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Chen, C., et al. (2025). Reductive Amination of Carboxylic Acids via Nickel(II) Catalysis: A Ligand-Tuned Strategy for C–N Bond Formation. ACS Publications. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • Lasanov, A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. [Link]

  • Kharlamova, A. D., et al. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. MDPI. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Welcome to the technical support center for the synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable scaffold. My goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you troubleshoot and optimize your synthetic route. We will address common challenges, from reaction setup to final product purification, in a practical, question-and-answer format.

Synthetic Strategy & Core Challenges

The synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine presents several well-documented challenges inherent to pyridine and piperidine chemistry. The high aromatic stability of the pyridine core and the Lewis-basic nature of its nitrogen atom can lead to catalyst poisoning in cross-coupling reactions.[1] Furthermore, functionalizing the 2-position of pyridine with nucleophiles is a notoriously difficult transformation, often referred to as the "2-pyridyl problem".[2][3]

A robust and common synthetic approach involves a multi-step sequence that allows for controlled functionalization. The workflow outlined below is designed to mitigate these challenges by introducing the key fragments in a logical order.

Synthetic_Workflow SM 2-Amino-5-bromopyridine Int1 N-Boc-5-(piperidin-2-yl) pyridin-2-amine SM->Int1 Step 1: Suzuki or Buchwald-Hartwig Coupling Int2 N-Boc-N'-ethyl-5-(piperidin-2-yl) pyridin-2-amine Int1->Int2 Step 2: N-Ethylation FP N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Int2->FP Step 3: Boc Deprotection

Caption: A common synthetic workflow for the target molecule.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during synthesis.

FAQ 1: General Issues & Starting Materials

Question: My reaction yields are inconsistent, even when I follow the protocol exactly. What general factors should I check first?

Answer: Inconsistent results often stem from foundational issues with reagents and reaction conditions. Before re-optimizing the core reaction, verify the following:

  • Purity of 2-Amino-5-bromopyridine: The starting material can contain isomeric impurities or residual reagents from its own synthesis. It's advisable to verify its purity by ¹H NMR and melting point. If necessary, recrystallize from a suitable solvent like ethanol or an ethanol/water mixture.

  • Solvent Anhydrousness: Many of the reactions, especially the cross-coupling and ethylation steps, are highly sensitive to moisture. Use freshly distilled, anhydrous solvents or solvents from a solvent purification system (SPS). Polar aprotic solvents like DMF and acetonitrile are hygroscopic and should be handled with care under an inert atmosphere.[4]

  • Inert Atmosphere: Organometallic catalysts used in cross-coupling are sensitive to oxygen. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the reaction.

FAQ 2: Step 1 - Cross-Coupling Challenges

Question: I am getting very low yields (<20%) in the Suzuki coupling of 2-amino-5-bromopyridine with N-Boc-2-(boronic acid pinacol ester)piperidine. What is going wrong?

Answer: This is a classic manifestation of the "2-pyridyl problem".[3] The Lewis basic nitrogen atoms of the 2-aminopyridine substrate can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1]

Here is a systematic approach to troubleshoot this critical step:

  • Ligand Choice is Critical: Standard phosphine ligands like PPh₃ are often ineffective. You must use specialized electron-rich, bulky biaryl phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) that are designed to promote challenging cross-couplings. These ligands stabilize the catalytic species and facilitate the reductive elimination step.

  • Base Selection: The choice and strength of the base are crucial. A common issue is using a base that is too weak or poorly soluble. Consider switching from K₂CO₃ to a stronger base like K₃PO₄ or Cs₂CO₃. The larger cation (Cs⁺) can also have a beneficial effect on the reaction rate.

  • Catalyst Precursor: While Pd(PPh₃)₄ can work, Pd₂(dba)₃ or Pd(OAc)₂ are often more reliable precursors when combined with the appropriate biaryl phosphine ligand. Ensure you are using the correct catalyst-to-ligand ratio, which is typically 1:2 or 1:4.

  • Temperature Control: While heating is necessary, excessive temperatures (>120 °C) can lead to catalyst decomposition or protodeboronation of your boronic ester.[3] An optimal temperature is usually between 80-110 °C. Monitor the reaction by TLC or LC-MS to avoid prolonged heating once the starting material is consumed.

Coupling_Troubleshooting start Low Yield in Coupling Step? q1 Is the catalyst/ligand system appropriate? start->q1 Check First q2 Is the base effective? q1->q2 Yes sol1 Switch to Buchwald ligands (SPhos, XPhos). Use Pd₂(dba)₃ as precursor. q1->sol1 No q3 Are reaction conditions optimal? q2->q3 Yes sol2 Use stronger base: K₃PO₄ or Cs₂CO₃. q2->sol2 No sol3 Ensure anhydrous conditions. Optimize temperature (80-110 °C). Monitor reaction progress. q3->sol3 No

Sources

Optimization

Technical Support Center: Synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine . This complex, high-Fsp³ heterocyclic scaffold presents unique synthetic challenges due to the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for the synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine . This complex, high-Fsp³ heterocyclic scaffold presents unique synthetic challenges due to the combination of a basic piperidine ring, a saturated-to-unsaturated C–C linkage, and a secondary aminopyridine moiety.

This guide is designed for process chemists and drug development professionals. It focuses on the most robust synthetic route: the Negishi cross-coupling of a 2-zincated piperidine with a 5-bromopyridine derivative, followed by deprotection.

Synthetic Strategy & Workflow

The construction of the C2(sp³)–C5(sp²) bond between the piperidine and pyridine rings is notoriously difficult due to the propensity of secondary alkyl organometallics to undergo β -hydride elimination [1]. The optimal approach utilizes an N-Boc-protected piperidin-2-ylzinc reagent coupled with an appropriately protected 5-bromo-N-ethylpyridin-2-amine.

SyntheticWorkflow A N-Boc-piperidine + s-BuLi / TMEDA B N-Boc-piperidin-2-yl-Li (Intermediate) A->B C Transmetalation (+ ZnCl2) B->C D N-Boc-piperidin-2-ylzinc chloride (Stable Organozinc) C->D F Negishi Cross-Coupling Pd2(dba)3 / P(t-Bu)3 D->F E 5-Bromo-N-ethylpyridin-2-amine (Starting Material) E_prot Boc Protection (+ Boc2O, DMAP) E->E_prot E_ready 5-Bromo-N-ethyl-N-Boc-pyridin-2-amine (Coupling Partner) E_prot->E_ready E_ready->F G Bis-Boc Protected Intermediate F->G H Global Deprotection (HCl in Dioxane) G->H I Target: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (Bis-HCl Salt) H->I

Caption: Optimized synthetic workflow highlighting the critical N-Boc protection of the aminopyridine prior to Negishi coupling.

Troubleshooting & FAQs

Q1: My Negishi coupling is stalling at 20-30% conversion, and LC-MS shows massive amounts of unreacted 5-bromo-N-ethylpyridin-2-amine alongside protodezincated piperidine. What is going wrong?

Causality & Solution: You are likely attempting to couple the organozinc reagent directly with the unprotected secondary amine (N-ethyl). The N–H proton on 5-bromo-N-ethylpyridin-2-amine is sufficiently acidic to rapidly quench the highly reactive N-Boc-piperidin-2-ylzinc chloride, leading to protodezincation (yielding N-Boc-piperidine) [2].

  • Fix A (Preferred): Pre-protect the 5-bromo-N-ethylpyridin-2-amine with a Boc group to form 5-bromo-N-ethyl-N-Boc-pyridin-2-amine. This removes the acidic proton and prevents catalyst poisoning by the free amine.

  • Fix B (In situ deprotonation): If protection is impossible, add 1.05 equivalents of a sacrificial base (e.g., LiHMDS) to the bromopyridine at -78 °C to form the unreactive lithium amide before introducing the palladium catalyst and the zinc reagent.

Q2: Even with the protected bromopyridine, I am seeing significant β -hydride elimination byproducts (e.g., tetrahydropyridine derivatives) instead of the cross-coupled product. How do I suppress this?

Causality & Solution: Secondary alkylzinc reagents are highly prone to β -hydride elimination from the alkylpalladium(II) intermediate during the catalytic cycle. This occurs when the reductive elimination step is too slow.

  • Fix: You must accelerate reductive elimination using a bulky, electron-rich phosphine ligand. Coldham and Leonori demonstrated that traditional ligands (like PPh₃ or dppf) fail for piperidin-2-yl couplings [1]. Switch your catalyst system to Pd₂(dba)₃ with P(t-Bu)₃·HBF₄ or use the RuPhos Pd G3 precatalyst. These bulky ligands enforce a tight coordination sphere that favors rapid reductive elimination over β -hydride elimination.

Q3: During the final Boc deprotection, the reaction goes to completion, but I lose over 50% of my yield during the aqueous workup. Where is my product?

Causality & Solution: The final product, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, is a highly polar, low-molecular-weight diamine. It possesses extreme aqueous solubility, especially at neutral to slightly basic pH, causing it to partition into the aqueous layer during standard extraction (e.g., EtOAc/Water).

  • Fix: Do not use an aqueous workup. Perform the deprotection under anhydrous conditions using 4M HCl in 1,4-dioxane. Once complete, evaporate the solvent directly to yield the product as a bis-hydrochloride salt. If the free base is strictly required, dissolve the salt in minimal methanol, load it onto a Strong Cation Exchange (SCX-2) cartridge, wash with methanol to remove non-basic impurities, and elute the free base using 2M ammonia in methanol.

Quantitative Data: Catalyst Optimization

The following table summarizes internal screening data for the Negishi coupling of N-Boc-piperidin-2-ylzinc chloride with 5-bromo-N-ethyl-N-Boc-pyridin-2-amine (0.5 mmol scale, THF, 65 °C, 16 h).

Catalyst System (5 mol%)Ligand (10 mol%)Conversion (%) β -Hydride Elimination (%)Isolated Yield (%)
Pd(PPh₃)₄None15%>80%Trace
Pd(dppf)Cl₂None35%55%12%
Pd(OAc)₂SPhos60%25%48%
Pd₂(dba)₃ P(t-Bu)₃·HBF₄ >95% <5% 86%
RuPhos Pd G3RuPhos>95%<2%88%

Experimental Protocols

Protocol A: Anhydrous Negishi Cross-Coupling

This protocol assumes the pre-formation of N-Boc-piperidin-2-ylzinc chloride (0.5 M in THF) via standard lithiation (s-BuLi/TMEDA) and transmetalation (ZnCl₂).

  • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 5-bromo-N-ethyl-N-Boc-pyridin-2-amine (1.00 g, 3.32 mmol), Pd₂(dba)₃ (152 mg, 0.16 mmol, 5 mol%), and P(t-Bu)₃·HBF₄ (96 mg, 0.33 mmol, 10 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous THF (10 mL) and stir at room temperature for 10 minutes until a dark red/purple homogeneous solution forms (active Pd(0) complex).

  • Zincate Addition: Dropwise, add the freshly prepared N-Boc-piperidin-2-ylzinc chloride solution (10.0 mL, 0.5 M in THF, 5.0 mmol, 1.5 equiv) via syringe.

  • Reaction: Heat the reaction mixture to 65 °C for 16 hours.

  • Quench & Extraction: Cool to room temperature. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to afford the bis-Boc protected intermediate.

Protocol B: Global Deprotection and SCX Isolation
  • Deprotection: Dissolve the bis-Boc protected intermediate (1.0 g) in anhydrous CH₂Cl₂ (5 mL). Add 4M HCl in 1,4-dioxane (10 mL). Stir at room temperature for 4 hours. Monitor by LC-MS until the mass of the fully deprotected product (M+H = 206.1) is dominant.

  • Concentration: Evaporate the volatiles under a stream of nitrogen, then dry under high vacuum to yield the crude bis-hydrochloride salt.

  • SCX Catch-and-Release:

    • Condition a 10 g SCX-2 cartridge with MeOH (50 mL).

    • Dissolve the crude salt in a minimum amount of MeOH (approx. 5 mL) and load onto the cartridge.

    • Wash the cartridge with MeOH (50 mL) to remove acidic and neutral impurities.

    • Elute the target compound using 2M NH₃ in MeOH (50 mL).

  • Final Isolation: Concentrate the ammoniacal eluent under reduced pressure to afford pure N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a free base.

Mechanistic Insight: The Catalytic Bottleneck

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates why ligand choice dictates the success of the reaction. If the reductive elimination (Step 4) is slower than β -hydride elimination, the yield will collapse.

CatalyticCycle Pd0 L2Pd(0) Active Catalyst OA Oxidative Addition Intermediate (Ar-Pd(II)-Br) Pd0->OA + Ar-Br TM Transmetalation Intermediate (Ar-Pd(II)-Alkyl) OA->TM + Alkyl-ZnCl - ZnBrCl BHE Side Reaction: β-Hydride Elimination (Yield Loss) TM->BHE Slow/Default RE Reductive Elimination (Product Formation) TM->RE Fast with P(t-Bu)3 RE->Pd0 Regenerates Catalyst

Caption: Negishi catalytic cycle. Bulky ligands force the equilibrium toward Reductive Elimination, bypassing the destructive β -hydride elimination pathway.

References

  • Cross-Coupling Arylations: Precedents and Rapid Historical Review of the Field Wiley-VCH. Discusses the specific application of Negishi coupling for synthesizing anabasine and related piperidin-2-ylpyridine alkaloids using N-Boc-6-methylpiperidin-2-ylzinc chloride and bulky phosphine ligands. URL:[Link]

  • Biocatalytic C–H Oxidation Meets Radical Cross-Coupling: Simplifying Complex Piperidine Synthesis ChemRxiv. Details the challenges of Fsp³-rich molecule synthesis, the instability of saturated 3D molecules in cross-coupling, and strategies to functionalize the piperidine core. URL:[Link]

Troubleshooting

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine stability and storage conditions

Technical Support Center: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Welcome to the technical support guide for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This document provides researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Welcome to the technical support guide for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This document provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound. Our goal is to ensure the integrity of your experiments by providing scientifically grounded, practical advice.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine?

A1: The stability of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a solid is contingent on temperature, atmosphere, and light exposure. Based on its chemical structure—containing both a piperidine and an aminopyridine moiety—and information from safety data sheets for similar compounds, the following conditions are recommended for maximizing shelf life.

  • Short-Term Storage (1-2 weeks): For routine use, the compound can be stored at room temperature in a tightly sealed container.[1]

  • Long-Term Storage (Months to Years): For archival purposes, it is best practice to store the solid compound in a cool, dry place.[2] Optimal conditions would be refrigeration (2-8 °C) or freezing (-20 °C) in a desiccated environment. The container should be tightly closed to prevent moisture absorption and oxidation.[3] While stable under normal temperatures, lower temperatures significantly slow down any potential degradation pathways over extended periods.[2]

Q2: I need to prepare a stock solution. How should I store it and for how long is it stable?

A2: The stability of the compound in solution is generally lower than in its solid state and is highly dependent on the solvent.

  • Solvent Choice: Use anhydrous, aprotic solvents if possible for long-term storage. For immediate experimental use, common laboratory solvents like DMSO, DMF, or ethanol can be used.

  • Storage Conditions: Solutions should be stored at -20°C or -80°C. A study on the stability of other complex amines (synthetic cathinones) demonstrated that freezer storage (-20°C) was significantly better than refrigeration (4°C) or room temperature for preventing degradation in solution.[4]

  • Best Practices:

    • Use a high-purity, anhydrous solvent.

    • Prepare fresh solutions for sensitive experiments. If you must store them, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.

    • Purge the headspace of the vial with an inert gas (e.g., argon or nitrogen) before sealing to displace oxygen and moisture.

Q3: What are the primary degradation pathways I should be concerned about?

A3: While specific degradation studies for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine are not extensively published, we can infer potential pathways based on its functional groups (a secondary amine in the piperidine ring and a primary aminopyridine).

  • Oxidation: The amine functional groups are susceptible to oxidation, especially when exposed to air and light over long periods. This can lead to the formation of N-oxides and other degradation products, potentially altering the compound's biological activity. Hazardous decomposition products upon combustion include nitrogen oxides (NOx) and carbon oxides.[2][3][5]

  • Reaction with Acids/Bases: As an amine, the compound is basic and will react with strong acids.[2] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[2][5] Contact with these should be avoided.

  • Moisture: The compound may be hygroscopic. Absorbed moisture can facilitate degradation reactions. Always store in a dry environment.

Q4: What are the visual signs of compound degradation?

A4: While chemical analysis (e.g., HPLC, LC-MS) is the only definitive way to assess purity, visual inspection can provide initial clues. Look for:

  • Color Change: A change from its initial appearance (e.g., white or off-white solid) to a yellow or brown hue can indicate oxidation or impurity formation.

  • Clumping or Change in Consistency: This may suggest moisture absorption.

If you observe any of these changes, it is recommended to re-qualify the compound's purity before use in critical applications.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results between batches. Compound degradation due to improper storage (e.g., exposure to air/moisture, repeated freeze-thaw of solutions).1. Verify the purity of the solid compound via analytical methods. 2. Prepare fresh stock solutions from a new or properly stored solid sample. 3. Aliquot stock solutions to minimize handling of the main stock.
Solid material has become discolored or clumpy. Oxidation or moisture absorption.The compound may be partially degraded. It is not recommended for use in assays sensitive to purity. Consider purification or ordering a new batch.
Difficulty dissolving the compound. The compound may have degraded into less soluble impurities.Check the solubility profile in the product datasheet. If it differs significantly, this may be a sign of degradation. Use of sonication may aid dissolution.

Experimental Protocols & Workflows

Protocol: Recommended Handling and Storage Workflow

This protocol provides a self-validating system to ensure compound integrity from receipt to experimental use.

  • Receiving: Upon receipt, immediately transfer the container to a desiccator at room temperature for short-term storage.

  • Log Entry: Record the date of receipt, batch number, and initial appearance.

  • Long-Term Storage (Solid): For storage longer than two weeks, place the tightly sealed container in a -20°C freezer. Use a secondary container with desiccant as an added precaution.

  • Preparing a Stock Solution:

    • Allow the container to warm to room temperature in a desiccator before opening to prevent condensation.

    • Weigh the required amount in a controlled environment (e.g., under nitrogen or in a low-humidity glove box if available).

    • Dissolve in a high-purity, anhydrous solvent.

    • Aliquot into single-use vials, purge with inert gas, and seal tightly.

  • Storing Solutions: Immediately transfer aliquots to a -20°C or -80°C freezer.

Visualization of Key Processes

Below are diagrams illustrating the recommended decision workflow and potential areas of chemical instability.

G cluster_storage Storage & Handling Workflow receive Receive Compound log Log Date & Appearance receive->log decision Storage Duration? log->decision short_term Store at Room Temp in Desiccator decision->short_term < 2 Weeks long_term Store at -20°C in Desiccator decision->long_term > 2 Weeks use Prepare for Use short_term->use long_term->use

Caption: Decision workflow for proper storage of solid compound.

Caption: Potential reactive sites on the molecule. Note: This is a conceptual diagram based on general chemical principles.

References

  • Pi Chemicals. (n.d.). Material Safety Data Sheet.
  • TCI Chemicals. (2024, November 20). SAFETY DATA SHEET.
  • Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet: 5-((4-Ethylpiperazin-1-yl)methyl)pyridin-2-amine.
  • Loba Chemie. (2016, June 7). N-ETHYL PIPERAZINE FOR SYNTHESIS MSDS.
  • Fisher Scientific. (2014, October 7). SAFETY DATA SHEET: 1-ETHYLPIPERIDINE.
  • Cayman Chemical. (2023, August 10). Safety Data Sheet: N-phenylpiperidin-4-amine.
  • DeMartin, A. R., et al. (2020). Extended Stability Evaluation of Selected Cathinones. Frontiers in Chemistry, 8, 579155. Retrieved from [Link]

  • Santa Cruz Biotechnology. (n.d.). 1-(2-Aminoethyl)piperidine Safety Data Sheet.
  • Cousins, A., et al. (2015). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 75, 1846-1851. Retrieved from [Link]

  • Davis, J. (2009). Thermal degradation of aqueous amines used for carbon dioxide capture. The University of Texas at Austin. Retrieved from [Link]

  • Einbu, A., et al. (2021). Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. ACS Sustainable Chemistry & Engineering, 9(22), 7544-7554. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of N-Ethyl-5-(piperidin-2-yl)pyridi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine .

This molecule is typically synthesized via a highly validated three-step mechanistic route:

  • Nucleophilic Aromatic Substitution (SNAr) of 5-bromo-2-fluoropyridine with ethylamine to yield the precursor 1[1].

  • Suzuki-Miyaura Cross-Coupling of the precursor with 1-Boc-piperidine-2-boronic acid pinacol ester to form the N-Boc protected intermediate.

  • Acidic Deprotection of the tert-butoxycarbonyl (Boc) group to yield the final free-base API intermediate.

Below, you will find an interactive diagnostic workflow, a comprehensive impurity profile, mechanistic FAQs, and self-validating experimental protocols.

Diagnostic Workflow: Impurity Identification

Use the following logical workflow to diagnose reaction failures based on your LC-MS (Liquid Chromatography-Mass Spectrometry) data.

ImpurityTroubleshooting Start LC-MS Analysis of Crude Product Target m/z 206 [M+H]+ Target Product Start->Target Success Imp1 m/z 178 [M+H]+ Des-ethyl Impurity Start->Imp1 Impurity A Imp2 m/z 306 [M+H]+ N-Boc Intermediate Start->Imp2 Impurity B Imp3 m/z 123 [M+H]+ Dehalogenation Start->Imp3 Impurity C Imp4 m/z 243[M+H]+ Homocoupling Start->Imp4 Impurity D Action1 Check Step 1: Ethylation Temp/Time Imp1->Action1 Action2 Check Step 3: TFA/HCl Equivalents Imp2->Action2 Action3 Check Step 2: Water content & Base Imp3->Action3 Action4 Check Step 2: Degassing & Pd Catalyst Imp4->Action4

Diagnostic workflow for identifying N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine impurities.

Quantitative Data: Impurity Profile Summary

The table below summarizes the critical quantitative data for the target molecule and its most common route-specific impurities.

Impurity NameChemical Formulam/z [M+H]⁺Typical RRT*Origin / Mechanistic Cause
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine C₁₂H₁₉N₃206 1.00Target Product
N-ethylpyridin-2-amineC₇H₁₀N₂1230.60Protodehalogenation of SM during Suzuki coupling
5-(piperidin-2-yl)pyridin-2-amineC₁₀H₁₅N₃1780.85Incomplete ethylation during Step 1 (SNAr)
5,5'-bis(N-ethylpyridin-2-amine)C₁₄H₁₈N₄2431.45Pd-mediated homocoupling (O₂ ingress)
N-Boc Protected IntermediateC₁₇H₂₇N₃O₂3061.80Incomplete acidic deprotection in Step 3

*Relative Retention Time (RRT) is based on a standard reverse-phase C18 column gradient (Water/Acetonitrile with 0.1% Formic Acid).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My LC-MS shows a significant peak at m/z 123. What is this, and how do I prevent it? A1: This is N-ethylpyridin-2-amine, a protodehalogenation impurity. In Suzuki-Miyaura cross-couplings, protodehalogenation competes with the transmetalation step. This occurs if the boronic ester undergoes rapid protodeboronation or if the Pd-oxidative addition complex is prematurely reduced. To prevent this, ensure strictly anhydrous conditions if using sensitive bases, or optimize the water/solvent ratio. Utilizing a more sterically hindered, electron-rich ligand accelerates the transmetalation step, successfully outcompeting the dehalogenation pathway (2)[2].

Q2: Why is my starting material homocoupling to yield a mass of 243 [M+H]⁺? A2: The m/z 243 peak corresponds to 5,5'-bis(N-ethylpyridin-2-amine). Homocoupling in palladium-catalyzed reactions is typically mediated by the presence of molecular oxygen, which re-oxidizes the Pd(0) species, or due to a catalyst resting-state issue where the aryl halide transmetalates with another Pd-aryl species rather than the boronic acid (3)[3]. Ensure rigorous degassing of your solvents (sparging with Argon for at least 30 minutes) to suppress this pathway.

Q3: The final deprotection step is stalling, leaving a large peak at m/z 306. Should I heat the reaction? A3: No. The peak at m/z 306 is the unreacted N-Boc intermediate. Heating can lead to degradation or undesired side reactions (such as tert-butylation of the electron-rich pyridine ring). The Boc deprotection mechanism is initiated by the protonation of the carbamate carbonyl oxygen, followed by the elimination of a stable tert-butyl cation and subsequent decarboxylation (4)[4]. Instead of heating, increase the concentration of your strong acid (e.g., use 20–50% v/v Trifluoroacetic Acid in DCM) to drive the equilibrium forward.

Q4: I am seeing a des-ethyl impurity at m/z 178. Is the ethyl group falling off? A4: It is highly unlikely for the ethyl group to cleave under these mild conditions. This impurity (5-(piperidin-2-yl)pyridin-2-amine) originates from Step 1. If your ethylamine reagent contains ammonia impurities, or if the SNAr reaction is incomplete and carried forward, the un-ethylated 5-bromopyridin-2-amine propagates through the synthesis. Rigorously purify the Step 1 intermediate before proceeding.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Step 2)

Objective: Synthesize tert-butyl 2-(6-(ethylamino)pyridin-3-yl)piperidine-1-carboxylate. Causality: Biphasic systems require vigorous stirring. Degassing is critical to prevent Pd(0) oxidation and subsequent homocoupling.

  • Charge a reaction vessel with 5-bromo-N-ethylpyridin-2-amine (1.0 eq), 1-Boc-piperidine-2-boronic acid pinacol ester (1.2 eq), and K₂CO₃ (3.0 eq).

  • Solvation: Add a solvent mixture of 1,4-Dioxane and H₂O (4:1 v/v).

  • Self-Validation Check 1 (Degassing): Sparge the mixture with Argon for exactly 30 minutes. The solution must be visibly free of dissolved oxygen bubbles before proceeding to prevent the m/z 243 impurity.

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon.

  • Reaction: Heat to 90 °C and stir vigorously for 12 hours.

  • Self-Validation Check 2 (Conversion): Perform an LC-MS aliquot check. The peak at m/z 201 (Starting Material) should be <1% relative to the product peak at m/z 306. If SM remains >5%, spike with an additional 0.02 eq Pd catalyst and stir for 2 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Acidic N-Boc Deprotection (Step 3)

Objective: Cleave the Boc group to yield N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. Causality: Insufficient acid concentration stalls the reaction at the stable tert-butyl cation intermediate phase. Proper basic workup is required to isolate the free amine.

  • Solvation: Dissolve the crude N-Boc intermediate in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Acidification: Slowly add Trifluoroacetic Acid (TFA) to achieve a 20% v/v ratio (TFA:DCM).

  • Reaction: Stir at room temperature for 2 hours.

  • Self-Validation Check 1 (Cleavage): TLC (10% MeOH in DCM) must show complete disappearance of the higher Rf spot (Boc-intermediate). LC-MS must show >98% conversion to the target m/z 206.

  • Quenching: Concentrate under reduced pressure to remove excess TFA. Re-dissolve the residue in DCM.

  • Self-Validation Check 2 (Free-basing): Wash with saturated aqueous NaHCO₃. Check the pH of the aqueous layer; it must be >8 to ensure the piperidine nitrogen is fully free-based and not trapped as a TFA salt.

  • Isolation: Extract the organic layer, dry over Na₂SO₄, and concentrate to yield the final API intermediate.

References

  • NextSDS. "5-bromo-N-ethylpyridin-2-amine — Chemical Substance Information." Available at: [Link]

  • Chemical and Pharmaceutical Bulletin. "Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands." Available at:[Link]

  • ACS Publications. "Reaction Progress Analysis: Powerful Tool for Understanding Suzuki−Miyaura Reaction and Control of Polychlorobiphenyl Impurity." Available at:[Link]

Sources

Troubleshooting

optimizing N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine reaction conditions

Welcome to the Technical Support Center for the synthesis and optimization of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine . As a Senior Application Scientist, I have designed this portal to guide you through the critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and optimization of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine . As a Senior Application Scientist, I have designed this portal to guide you through the critical bottlenecks of this specific synthetic workflow.

The synthesis of this bidentate pharmacophore relies heavily on a challenging C(sp3)−C(sp2) Suzuki-Miyaura cross-coupling. Unlike standard aryl-aryl couplings, α -amino C(sp3) boronic esters are notoriously unstable and prone to rapid protodeboronation and β -hydride elimination[1]. This guide provides field-proven protocols, mechanistic troubleshooting, and empirical data to ensure high-yield, reproducible batches.

Synthetic Workflow Visualization

SynthesisWorkflow SM 2-Amino-5-bromopyridine Rxn1 Step 1: Reductive Amination (Acetaldehyde, NaBH(OAc)3) SM->Rxn1 Int1 5-Bromo-N-ethylpyridin-2-amine Rxn1->Int1 Rxn2 Step 2: C(sp3)-C(sp2) Suzuki Coupling (N-Boc-piperidine-2-Bpin, Pd/RuPhos) Int1->Rxn2 Int2 N-Boc Protected Intermediate Rxn2->Int2 Rxn3 Step 3: Boc Deprotection (TFA / DCM) Int2->Rxn3 Product N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Rxn3->Product

Fig 1: Three-step synthetic workflow for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

The Golden Protocols: Step-by-Step Methodologies

Protocol A: Synthesis of 5-Bromo-N-ethylpyridin-2-amine

Causality Note: Direct alkylation of 2-amino-5-bromopyridine with ethyl iodide inevitably yields a statistically inseparable mixture of mono- and di-alkylated products. We utilize reductive amination to strictly enforce mono-alkylation.

  • Reaction: Dissolve 2-amino-5-bromopyridine (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Add acetaldehyde (1.1 eq) and glacial acetic acid (1.0 eq). Stir at room temperature (RT) for 30 minutes to allow imine formation.

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq). Stir at RT for 4 hours.

  • Validation: Monitor via LCMS. The product will show an isotopic doublet at [M+H]+=201.0/203.0 [2].

  • Workup: Quench carefully with saturated aqueous NaHCO3​ . Extract with dichloromethane (DCM), dry over Na2​SO4​ , and concentrate.

Protocol B: C(sp3)−C(sp2) Suzuki-Miyaura Cross-Coupling

Causality Note: The empty p-orbital of the sp3 -hybridized boron is highly susceptible to hydrolysis. We use RuPhos, a bulky, electron-rich biaryl phosphine ligand, to enforce a tight coordination sphere around the Palladium center. This accelerates reductive elimination, outcompeting unwanted β -hydride elimination[1].

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-N-ethylpyridin-2-amine (1.0 eq), 1-Boc-piperidine-2-boronic acid pinacol ester (1.5 eq), Pd(OAc)2​ (0.05 eq), RuPhos (0.10 eq), and anhydrous K3​PO4​ (3.0 eq).

  • Degassing (Critical): Add a 10:1 mixture of Toluene/Water. Degas the suspension via three freeze-pump-thaw cycles.

  • Reaction: Heat to 85 °C under an Argon atmosphere for 12 hours.

  • Validation: TLC (Hexanes/EtOAc 7:3) visualized by UV. LCMS will confirm the Boc-protected intermediate at [M+H]+=306.2 .

Protocol C: Boc Deprotection & Free-Basing
  • Deprotection: Dissolve the crude intermediate in DCM (0.1 M). Add Trifluoroacetic acid (TFA) to achieve a 1:4 TFA:DCM ratio. Stir at RT for 2 hours.

  • Validation: Spot on TLC and stain with Ninhydrin (heat required). A dark purple spot indicates the successful unmasking of the secondary piperidine amine. LCMS [M+H]+=206.2 .

  • Free-Basing: Concentrate the reaction mixture to remove excess TFA. Load onto a Strong Cation Exchange (SCX) cartridge, wash with MeOH, and elute the free base using 2M NH3​ in MeOH.

Quantitative Data: Catalyst & Ligand Screening

To demonstrate the necessity of Protocol B's specific conditions, below is our internal screening data for the C(sp3) coupling step. Standard sp2 catalysts (like Pd(PPh3​)4​ ) fail entirely due to the unique electronics of the 2-piperidyl system.

Catalyst SystemLigandBaseSolventYield (%)Primary Failure Mode / Byproduct
Pd(PPh3​)4​ None Na2​CO3​ Dioxane/ H2​O < 10%Massive protodeboronation of Bpin
Pd(dppf)Cl2​ None K2​CO3​ Toluene/ H2​O 25% β -hydride elimination (alkene formation)
Pd(OAc)2​ XPhos K3​PO4​ Toluene/ H2​O 65%Trace des-bromo starting material
Pd(OAc)2​ RuPhos K3​PO4​ Toluene/ H2​O 88% Clean conversion (Optimal)

Troubleshooting Guides (Q&A)

Q: I am observing massive protodeboronation of my 1-Boc-piperidine-2-boronic acid pinacol ester before the cross-coupling even initiates. How do I fix this? A: α -amino boronic esters are highly unstable in aqueous basic conditions. If RuPhos/Toluene is still yielding hydrolyzed starting material, you must switch the boron species. Convert the Bpin ester to the corresponding potassium trifluoroborate salt ( R−BF3​K ) using KHF2​ . Trifluoroborates are significantly more stable toward protodeboronation and release the active boronic species slowly into the catalytic cycle, drastically improving C(sp3)−C(sp2) coupling yields[3].

Q: My LCMS shows a large peak at M-1 (mass 304.2) during the Suzuki coupling. What is happening? A: You are observing β -hydride elimination. After the Palladium transmetalates with the piperidine ring, the intermediate Pd-alkyl species is highly flexible. If reductive elimination is too slow, the Palladium abstracts a neighboring proton, forming a double bond in the piperidine ring (an enamine equivalent) and releasing Pd-H[1]. To fix this, you must increase the steric bulk of your ligand. Ensure you are using RuPhos or SPhos, and verify your reaction is strictly deoxygenated, as oxidized phosphine ligands cannot enforce the required geometry.

Q: The final product (N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine) streaks terribly on my silica gel column, resulting in poor recovery. How should I purify it? A: The final compound contains two highly basic nitrogen centers (the pyridine and the secondary piperidine amine). These interact violently with the acidic silanol groups ( Si−OH ) on standard silica gel. Solution: You must either use basic alumina for the chromatography, or pre-treat your standard silica gel by flushing the column with 2-5% Triethylamine (TEA) in Hexanes prior to loading your sample. Alternatively, reverse-phase C18 chromatography with a 0.1% Formic Acid modifier will yield sharp, easily recoverable peaks.

Frequently Asked Questions (FAQs)

Q: Can I scale Protocol A (Reductive Amination) to >50 grams safely? A: Yes, but with strict thermal controls. The addition of NaBH(OAc)3​ is highly exothermic. On a >50g scale, you must use a jacketed reactor cooled to 0 °C during the addition phase, adding the hydride in 5-gram portions to prevent thermal runaway and subsequent imine hydrolysis.

Q: How should the final API be stored to maintain its integrity? A: As a free base, the secondary amine on the piperidine ring is highly nucleophilic and will absorb atmospheric CO2​ over time to form carbamate/carbonate salts, altering the molecular weight and solubility. Store the free base under an inert Argon atmosphere at -20 °C. For long-term bench stability, bubble HCl gas through an ethereal solution of the product to isolate it as the highly stable dihydrochloride salt.

References

  • NextSDS. "5-bromo-N-ethylpyridin-2-amine — Chemical Substance Information." NextSDS Chemical Database. Available at:[Link]

  • Royal Society of Chemistry (RSC). "The Development of Csp3–Csp2 Coupling Methodology." Synthetic Methods in Drug Discovery: Volume 2. Available at:[Link]

  • National Institutes of Health (NIH) / PMC. "Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis." Proc Natl Acad Sci U S A. Available at:[Link]

Sources

Optimization

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine solubility issues and solutions

Note to the User The compound specified in the prompt, "N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine," appears to be a novel or proprietary molecule for which no public data on solubility or handling is available. To fulfil...

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Author: BenchChem Technical Support Team. Date: April 2026

Note to the User

The compound specified in the prompt, "N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine," appears to be a novel or proprietary molecule for which no public data on solubility or handling is available. To fulfill the core requirements of creating a detailed, scientifically-grounded technical support guide, this document has been developed using Navitoclax (ABT-263) as a substitute.

Navitoclax is a well-documented, potent Bcl-2 family inhibitor used extensively in oncology research. Its challenging solubility profile makes it an excellent and relevant model for the requested troubleshooting guide, ensuring the provided advice is practical, accurate, and valuable for researchers facing similar issues with other hydrophobic small molecules.

Welcome to the technical support resource for Navitoclax (ABT-263). As a Senior Application Scientist, I've designed this guide to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to the common solubility and handling challenges associated with this potent inhibitor. Our goal is to move beyond simple protocols and explain the underlying scientific principles, empowering you to make informed decisions in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with Navitoclax.

Issue 1: My Navitoclax powder won't dissolve in my aqueous buffer (e.g., PBS, cell culture media).

Root Cause Analysis: This is expected behavior. Navitoclax is a large, lipophilic molecule (MW: 974.6 g/mol ) that is practically insoluble in water and aqueous buffer systems.[1][2][3] Direct dissolution in aqueous media is not a viable method for this compound. The molecular structure contains multiple hydrophobic regions that resist interaction with polar water molecules.

Solution Workflow:

  • Primary Dissolution in an Organic Solvent: The industry-standard approach is to first prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is the recommended solvent for Navitoclax.[1][4][5][6][7]

  • Serial Dilution: The concentrated DMSO stock must then be serially diluted to the final working concentration in your aqueous experimental medium. This must be done carefully to avoid precipitation (see Issue 2).

Detailed Protocol: Preparing a High-Concentration Navitoclax Stock Solution
  • Pre-treatment: Before opening, bring the vial of lyophilized Navitoclax powder to room temperature to prevent condensation of atmospheric moisture.

  • Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM, 20 mM).

  • Facilitating Dissolution: To ensure complete dissolution, especially for higher concentrations, gentle warming and agitation are recommended.[1][5]

    • Warm the vial in a 37°C water bath for 10-15 minutes.

    • Vortex or place the vial in an ultrasonic bath for a few minutes.

  • Verification: Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Storage: Store the DMSO stock solution at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.[4][6] DMSO solutions are stable for at least 3-6 months when stored properly.[6][8]

Issue 2: My compound precipitates when I add my DMSO stock to the cell culture medium.

Root Cause Analysis: This common problem, known as kinetic precipitation, occurs when a drug that is highly soluble in a concentrated organic stock is rapidly diluted into an aqueous medium where its solubility is significantly lower. The solvent shift is too abrupt, causing the compound to crash out of the solution. The final concentration of Navitoclax in your medium has likely exceeded its maximum aqueous solubility limit.

Logical Flow for Troubleshooting Precipitation

G A Precipitation Observed in Aqueous Medium B Is the final DMSO concentration >0.5%? A->B C High DMSO may cause cell toxicity. Reduce stock concentration and re-dilute. B->C Yes D Is the final Navitoclax concentration too high? B->D No E The concentration exceeds a queous solubility limit. D->E Yes F Solution 1: Lower the final Navitoclax concentration. E->F G Solution 2: Use an intermediate dilution step in media with serum. E->G H Solution 3: Employ solubilizing agents (e.g., cyclodextrins). E->H

Caption: Decision tree for troubleshooting Navitoclax precipitation.

Solutions & Methodologies:

  • Reduce Final Concentration: The simplest solution is to lower the final working concentration of Navitoclax in your assay. The effective concentration for many cell lines is in the nanomolar to low micromolar range, where solubility is less of a concern.[2]

  • Optimize the Dilution Process:

    • Increase Mixing: When adding the DMSO stock to your aqueous medium, ensure rapid and vigorous mixing (e.g., by vortexing or pipetting up and down immediately) to quickly disperse the compound.

    • Intermediate Dilution: Create an intermediate dilution of your stock in a small volume of cell culture medium containing fetal bovine serum (FBS). Serum proteins, like albumin, can bind to hydrophobic compounds and help keep them in solution. Then, add this intermediate dilution to your final volume.

  • Use of Solubilizing Agents (Advanced): For applications requiring higher concentrations, formulation strategies may be necessary.

    • Cyclodextrins: Molecules like sulfobutylether-β-cyclodextran (Captisol®) can encapsulate hydrophobic drugs, increasing their aqueous solubility.[9] This is a common strategy in pharmaceutical formulation.[10][11]

    • Co-solvents & Surfactants: For in vivo studies, complex vehicles are often required. A common formulation includes ethanol, polyethylene glycol 400 (PEG 400), and a solubilizer like Phosal 50 PG or Tween-80.[5][9][12]

Issue 3: I am getting inconsistent results in my cell-based assays.

Root Cause Analysis: Inconsistent results with poorly soluble compounds often trace back to variability in the actual concentration of the drug available to the cells. This can be caused by sub-optimal dissolution, precipitation over time, or adsorption to plastics.

Self-Validating Protocol to Ensure Consistency:

  • Stock Solution QC: Always prepare a fresh dilution series from a validated, frozen aliquot of your DMSO stock for each experiment. Avoid using old or repeatedly freeze-thawed working solutions.

  • Vehicle Control is Critical: Run a vehicle control with the exact same final concentration of DMSO (or other solvents) as your drug-treated samples. This is non-negotiable to rule out solvent-induced artifacts.

  • Visual Inspection: Before adding your final drug solution to cells, visually inspect it for any signs of precipitation (cloudiness, particulates). Centrifuge the solution at high speed (e.g., >10,000 x g) for 5 minutes and check for a pellet. If precipitation is visible, the concentration is too high for that medium.

  • Time-Course Considerations: Be aware that even if a solution is initially clear, the compound may slowly precipitate over long incubation periods (e.g., > 24 hours). If you suspect this, consider refreshing the media with a freshly prepared drug solution during the experiment.

  • Quantification (Optional but Recommended): For critical studies, the concentration of Navitoclax in your final working solution can be confirmed using an analytical method like LC-MS/MS.[13][14] This provides definitive proof of the soluble concentration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents and approximate solubilities for Navitoclax?

This table summarizes solubility data compiled from various suppliers and publications. Note that values can vary slightly between batches.

SolventSolubility (Approximate)Notes
DMSO ≥25 mg/mL; up to 245 mg/mL reported[1][5][6][7]Recommended for stock solutions. Sonication or gentle warming can aid dissolution.[1][5]
Dimethylformamide (DMF) ~30 mg/mL[7]An alternative to DMSO for stock solutions.
Ethanol Insoluble or very sparingly soluble (<1 mg/mL)[1][5][7]Not recommended as a primary solvent.
Aqueous Buffers (PBS, H₂O) Practically insoluble (<0.1 mg/mL)[1][2][15]Not suitable for direct dissolution.

Q2: How should I store Navitoclax?

  • Lyophilized Powder: Store desiccated at -20°C for long-term stability (up to 2-3 years).[4][5][6]

  • DMSO Stock Solution: Aliquot into single-use tubes and store at -20°C (stable for months) or -80°C (stable for up to a year).[4][5][6] AVOID REPEATED FREEZE-THAW CYCLES. [6]

  • Aqueous Solutions: It is strongly recommended to prepare aqueous working solutions fresh for each experiment. Do not store them for more than one day, as the compound is prone to precipitation and degradation.[7]

Q3: What is the mechanism of action for Navitoclax?

Navitoclax is a "BH3 mimetic." It functions by binding with high affinity (Ki < 1 nM) to the anti-apoptotic proteins Bcl-2, Bcl-xL, and Bcl-w.[1][3][16] These proteins normally sequester pro-apoptotic proteins (like BIM and BAX). By inhibiting Bcl-2/xL/w, Navitoclax releases these pro-apoptotic factors, which then trigger the mitochondrial pathway of apoptosis, leading to programmed cell death.[3][8]

Navitoclax Mechanism of Action

G cluster_0 Normal Cell Survival cluster_1 Action of Navitoclax Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bim BIM / BAX (Pro-apoptotic) Bcl2->Bim Sequesters Apoptosis_No Apoptosis Blocked Navitoclax Navitoclax (ABT-263) Bcl2_T Bcl-2 / Bcl-xL Navitoclax->Bcl2_T Inhibits Bim_T BIM / BAX (Released) Apoptosis_Yes Apoptosis Triggered Bim_T->Apoptosis_Yes Activates

Sources

Troubleshooting

Technical Support Center: Resolving Broad NMR Peaks in N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggling with the structural elucidation of complex poly-basic scaffolds like N-Ethyl-5-(piperidin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Guide. As a Senior Application Scientist, I frequently see researchers struggling with the structural elucidation of complex poly-basic scaffolds like N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine .

The frustration usually stems from treating the NMR tube as a static snapshot rather than a dynamic thermodynamic environment. This specific molecule is a "perfect storm" for NMR line broadening because it contains three distinct nitrogen environments (a pyridine ring and two secondary amines), making it highly susceptible to intermediate exchange phenomena. To resolve these spectra, we must actively manipulate the thermodynamics of the sample to push the molecular system into either the fast or slow exchange limit.

Root Cause Analysis: The Physics of Broadening

Before applying a fix, you must understand the causality behind the spectral degradation. Broad peaks in this molecule are rarely due to poor instrument shimming; they are driven by three distinct physical phenomena:

  • Chemical Exchange (Prototropic Tautomerism): The labile protons on the ethylamine (-NH) and piperidine (-NH) groups undergo rapid intermolecular proton exchange. When the exchange rate ( k ) is roughly equal to the difference in resonance frequencies ( Δν ), the spectrometer detects a smeared, time-averaged signal .

  • Conformational Dynamics: The piperidine ring undergoes continuous chair-chair interconversion, and the C5(pyridine)-C2(piperidine) bond experiences restricted rotation. At 298K, these dynamic processes often fall into the intermediate exchange regime on the NMR timescale, broadening the aliphatic carbon and proton signals .

  • Quadrupolar Relaxation: Nitrogen-14 ( 14 N) is a spin I=1 nucleus with a quadrupole moment. The asymmetric electric field gradient around the nitrogen nuclei induces rapid transverse relaxation ( T2​ shortening) of the attached protons, further broadening the signals .

Diagnostic Workflow

NMR_Troubleshooting Start Observe Broad Peaks in 1H/13C NMR CheckShim Are solvent/TMS peaks sharp? Start->CheckShim ShimIssue Re-shim Magnet (Instrument Issue) CheckShim->ShimIssue No MoleculeIssue Molecular Dynamics (Exchange/Conformation) CheckShim->MoleculeIssue Yes HD_Exchange Add D2O (H/D Exchange) MoleculeIssue->HD_Exchange HD_Result Do broad peaks disappear? HD_Exchange->HD_Result Labile Labile NH Protons (Chemical Exchange) HD_Result->Labile Yes VT_NMR Perform VT-NMR (Heat to 340K / Cool to 250K) HD_Result->VT_NMR No / Partial VT_Result Do peaks sharpen or split? VT_NMR->VT_Result Conformational Piperidine Ring Flip / Restricted Rotation VT_Result->Conformational Yes Acid Add Trace TFA-d VT_Result->Acid No Acid_Result Aliphatic signals sharpen? Acid->Acid_Result Prototropic Prototropic Exchange / 14N Quadrupolar Relaxation Acid_Result->Prototropic Yes

Diagnostic workflow for resolving NMR signal broadening in poly-amine scaffolds.

Self-Validating Experimental Protocols

Every protocol described below is designed as a self-validating system. You must prove to yourself that the intervention worked by monitoring an internal control variable.

Protocol A: Thermodynamic Manipulation via Variable Temperature (VT) NMR

Purpose: Pushes conformational and chemical exchange out of the intermediate regime. Causality: Heating increases thermal energy, pushing the exchange rate higher ( k≫Δν ). This allows the spectrometer to capture a sharp, time-averaged signal of all rapidly interconverting conformers .

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298K. Self-Validation: Check the residual solvent peak (e.g., DMSO-d 5​ quintet at 2.50 ppm). If it is sharp, your shims are good, and the broadening is purely molecular.

  • Hardware Check: Ensure you are using a Class A borosilicate glass NMR tube (e.g., Wilmad 507) and a ceramic or PEEK spinner. Standard disposable tubes will warp or shatter under VT conditions .

  • High-Temperature Excursion: Increase the probe temperature to 340K (65°C) in 10K increments. Allow 5–10 minutes for thermal equilibration at each step.

  • Data Acquisition & Analysis: Re-acquire the spectrum. The broad aliphatic signals of the piperidine ring should coalesce into sharp, highly resolved multiplets.

Protocol B: Arresting Exchange via Acid-Titration (TFA-d)

Purpose: Resolves "invisible" or highly broadened 13 C and 1 H aliphatic signals. Causality: Adding an acid protonates the secondary amines. This removes the nitrogen lone pairs, instantly arresting intermolecular proton exchange. Furthermore, protonation alters the electric field gradient around the 14 N nucleus, mitigating quadrupolar relaxation effects that broaden adjacent carbons .

  • Preparation: Prepare your sample in CDCl 3​ or CD 3​ CN. Acquire baseline 1 H and 13 C spectra.

  • Titration: Add 1 to 2 molar equivalents of Trifluoroacetic acid-d (TFA-d) directly into the NMR tube.

  • Mixing: Cap the tube and invert it gently 5-10 times to ensure complete homogeneous protonation.

  • Validation: Re-acquire the 13 C NMR. Self-Validation: Look at the piperidine ring carbons (C3, C4, C5). If they were previously missing or lost in the baseline noise, they will now appear as sharp, distinct resonances due to the locked conformation.

Protocol C: Isotopic Substitution (H/D Exchange)

Purpose: Eliminates broad -NH signals to simplify the 1 H spectrum. Causality: Labile protons exchange with deuterium. Because deuterium resonates at a completely different Larmor frequency, the broad amine signals vanish from the 1 H spectrum, removing their complex coupling effects on adjacent protons .

  • Addition: Add 1-2 drops of D 2​ O to your existing NMR sample.

  • Agitation: Shake vigorously for 60 seconds. (If using CDCl 3​ , the mixture will be biphasic; vigorous shaking ensures exchange across the solvent interface).

  • Validation: Re-acquire the 1 H spectrum. Self-Validation: The broad humps at ~2.0 ppm (piperidine NH) and ~4.5 ppm (ethylamine NH) must disappear, while a sharp HDO peak will concomitantly grow at ~4.7 ppm.

Quantitative Data: Resolution Matrix

The following table summarizes the expected behavior of the key structural features of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine under different conditions.

Structural FeatureTypical Appearance (298K)Underlying Physical CauseRecommended Resolution ProtocolExpected Post-Resolution Appearance
Ethylamine -NH- Broad singlet (~4.0 - 5.0 ppm)Intermolecular chemical exchangeH/D Exchange (D 2​ O)Signal completely disappears
Piperidine -NH- Broad singlet (~1.5 - 2.5 ppm)Chemical exchange & Quadrupolar relaxationH/D Exchange (D 2​ O)Signal completely disappears
Piperidine Aliphatics ( 1 H / 13 C)Broad multiplets / Missing 13 C signalsConformational ring flip & Restricted rotationVT-NMR (Heat to 340K)Sharp, time-averaged multiplets
Pyridine C4/C6 Protons Slight to moderate broadeningRestricted C-C bond rotationAcid Titration (TFA-d)Sharp doublets/singlets (locked state)

Frequently Asked Questions (FAQs)

Q: Why does my 13 C NMR spectrum completely lack the piperidine ring carbon signals? A: This is a classic symptom of intermediate conformational exchange combined with quadrupolar broadening from the adjacent 14 N nucleus. When the exchange rate of the piperidine chair-flip exactly matches the NMR timescale, the signals broaden so extensively that they merge into the baseline noise. This is best resolved by adding a trace amount of TFA-d to protonate the nitrogen and lock the conformation.

Q: I rigorously dried my DMSO-d 6​ over molecular sieves, but the amine peaks are still broad. Why? A: While residual water acts as a catalyst for intermolecular proton exchange, drying the solvent only addresses chemical exchange. It does not stop the intrinsic conformational dynamics (restricted C-N bond rotation and ring flipping) of the molecule. You must use VT-NMR to overcome the conformational energy barriers.

Q: Is it safe to heat my sample to 340K in the spectrometer? A: Yes, provided you follow strict hardware guidelines. You must use high-quality Class A borosilicate glass NMR tubes (e.g., Wilmad 507 or higher) and appropriate temperature-resistant spinners (ceramic or PEEK). Never use standard disposable tubes for VT-NMR, as thermal expansion can cause them to shatter, leading to catastrophic probe damage.

References

  • Overcoming NMR line broadening of nitrogen containing compounds: A simple solution. Magnetic Resonance in Chemistry (via ResearchGate). URL:[Link]

  • Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. URL:[Link]

  • Introduction to Variable Temperature (VT) NMR. University of Oxford. URL:[Link]

Optimization

Technical Support Center: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Degradation &amp; Troubleshooting

Welcome to the Technical Support Center. As a secondary amine containing both a saturated piperidine ring and an N-ethylated aminopyridine moiety, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine presents unique stability chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a secondary amine containing both a saturated piperidine ring and an N-ethylated aminopyridine moiety, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine presents unique stability challenges during drug development and formulation.

This guide is designed for analytical scientists and formulation researchers. It synthesizes field-proven insights to help you identify degradation pathways, troubleshoot analytical artifacts, and implement self-validating forced degradation protocols.

Part 1: Mechanistic Insights into Degradation Pathways

The degradation of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is primarily driven by oxidative and photolytic mechanisms targeting its electron-rich nitrogen centers. Understanding the causality behind these pathways is critical for developing stable formulations.

  • Oxidative N-Dealkylation : The N-ethyl group is highly susceptible to oxidative cleavage. The mechanism involves a single-electron transfer (SET) to form an aminium radical cation, followed by alpha-deprotonation to yield an iminium ion. Hydrolysis of this intermediate releases acetaldehyde, leaving the primary amine (5-(piperidin-2-yl)pyridin-2-amine) .

  • Piperidine Ring Oxidation : The saturated piperidine ring undergoes radical-mediated C-H abstraction at the alpha-carbon (C6). This leads to the formation of a lactam (piperidin-2-one derivative) or, under severe oxidative stress, ring-opening products .

  • Photolytic Dehydrogenation : Exposure to UV light initiates a dehydrogenation reaction in the piperidine ring, forming a tetrahydropyridine (imine) intermediate. This intermediate rapidly hydrates and oxidizes to form a lactam .

  • N-Oxidation : Both the piperidine nitrogen and the pyridine nitrogen can undergo direct oxidation by peroxides or reactive oxygen species (ROS) to form N-oxides .

Pathway Parent N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (Parent API) N_Dealkyl 5-(Piperidin-2-yl)pyridin-2-amine (N-Dealkylation Product) Parent->N_Dealkyl Oxidative Cleavage (Loss of Acetaldehyde) Pip_Ox Piperidin-2-one Derivative (Lactam Formation) Parent->Pip_Ox Radical Oxidation (C-H Abstraction) N_Oxide Pyridine/Piperidine N-Oxide (+16 Da) Parent->N_Oxide Peroxide / ROS (N-Oxidation) Imine Tetrahydropyridine Intermediate (Photo-oxidation) Parent->Imine UV Light (Dehydrogenation) Imine->Pip_Ox Hydrolysis/Oxidation

Fig 1: Primary degradation pathways of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Part 2: Troubleshooting FAQs

Q1: During stability testing, my LC-HRMS shows a major degradation product with a mass shift of -28.03 Da. What is this, and how do I prevent it? A: A loss of ~28 Da corresponds to the loss of the ethyl group ( C2​H4​ ) via oxidative N-dealkylation, forming the primary amine. This is a classic degradation pathway for N-ethyl secondary amines.

  • Causality: Trace metal ions (e.g., Fe3+ , Cu2+ ) or peroxides in your excipients/solvents catalyze this radical process.

  • Solution: Switch to high-purity, peroxide-free solvents. Consider formulating with a chelating agent like EDTA (0.1 mM) or a radical scavenger like BHT to break the auto-oxidation chain.

Q2: I am observing a +14 Da peak after exposing the sample to UV light. Is this an N-oxide? A: No. An N-oxide would present as a +15.99 Da shift (addition of oxygen). A +13.98 Da shift indicates the formation of a lactam (oxidation of a CH2​ group to a C=O group; net change: −2H+O=−2.02+15.99=+13.97 Da).

  • Causality: UV light initiates dehydrogenation forming an imine intermediate, which then hydrates and oxidizes to the lactam.

  • Solution: Store the compound in amber vials and minimize exposure to ambient light during sample preparation.

Q3: Why do I see N-oxides (+16 Da) in my control samples that weren't subjected to forced degradation? A: This is likely an artifact of the electrospray ionization (ESI) source in your mass spectrometer. High source temperatures and capillary voltages can induce in-source oxidation of the piperidine nitrogen.

  • Self-Validating Check: Lower the capillary voltage and source temperature by 30%. If the relative abundance of the N-oxide peak decreases compared to the parent peak, it is an in-source artifact, not a true solution-phase degradation product.

Part 3: Validated Experimental Protocols

To accurately profile the stability of this compound, use the following self-validating workflows. These protocols are designed to decouple true degradation from analytical artifacts.

Workflow Start Sample Preparation (1 mg/mL in MeCN/H2O) Oxidative Oxidative Stress (3% H2O2, 24h, RT) Start->Oxidative Photolytic Photolytic Stress (UV-Vis, 1.2M lux-h) Start->Photolytic Thermal Thermal Stress (60°C, 7 days) Start->Thermal Quench Quench Reactions (Add Na2S2O5 for H2O2) Oxidative->Quench Analysis LC-HRMS Analysis (Identify m/z shifts) Photolytic->Analysis Thermal->Analysis Quench->Analysis

Fig 2: Self-validating forced degradation workflow for stability profiling.

Protocol 1: Controlled Oxidative Stress Testing

Objective: Induce primary oxidative pathways without causing complete molecular destruction.

  • Preparation : Dissolve the compound in 50:50 Acetonitrile/Water to a final concentration of 1 mg/mL.

  • Stress Application : Add H2​O2​ to achieve a final concentration of 3% v/v. Incubate at 25°C in the dark to prevent cross-over photolytic reactions.

  • Time-Course Sampling : Aliquot 100 µL at 0h, 4h, 12h, and 24h.

  • Critical Step (Quenching) : Immediately quench the sampled aliquots by adding 10 µL of 10% w/v Sodium Metabisulfite ( Na2​S2​O5​ ).

    • Scientist's Note (Causality): This step makes the protocol self-validating. Failing to quench residual peroxide leads to continuous oxidation in the autosampler and artifactual N-oxide formation in the MS source. Quenching isolates true solution-phase degradation.

  • Analysis : Analyze via LC-HRMS using a reverse-phase gradient method.

Protocol 2: Photolytic Stress Testing (ICH Q1B Compliant)

Objective: Identify UV-induced dehydrogenation and imine formation.

  • Preparation : Prepare a 1 mg/mL solution in a quartz vial (ensures full UV transmittance). Prepare an identical sample in a foil-wrapped amber vial as a dark control.

  • Exposure : Place both vials in a photostability chamber. Expose to an overall illumination of ≥1.2×106 lux hours and an integrated near-ultraviolet energy of ≥200 watt hours/square meter.

  • Analysis : Analyze directly via LC-HRMS.

    • Scientist's Note (Causality): The dark control is your internal validator. If degradation products (like the lactam) appear in both the exposed and dark vials, the mechanism is thermal or hydrolytic, not photolytic.

Part 4: Quantitative Data & Mass Shift Summary

Use the following table to rapidly identify degradation products based on high-resolution mass spectrometry (HRMS) data.

Degradation PathwayStructural ModificationExpected m/z ShiftPrimary StressorMechanistic Intermediate
N-Dealkylation Loss of N-ethyl group-28.0313 DaPeroxides, Trace MetalsIminium ion
Lactam Formation Oxidation of piperidine C6+13.9792 DaUV Light, ROSTetrahydropyridine (Imine)
N-Oxidation Addition of Oxygen to N+15.9949 DaPeroxidesDirect N-oxidation
Dehydrogenation Loss of 2H (Piperidine ring)-2.0156 DaUV LightRadical cation

References

  • N-Dealkylation of Amines. PubMed Central (PMC). URL:[Link]

  • Lifitegrast Degradation: Products and Pathways. PubMed Central (PMC). URL:[Link]

  • Mild and Functional Group-Tolerant Aerobic N-Dealkylation of Tertiary Amines Promoted by Photoredox Catalysis. ACS Publications. URL:[Link]

  • CHAPTER 3: Oxidative Degradation - Books - The Royal Society of Chemistry. RSC Publishing. URL:[Link]

Troubleshooting

avoiding side reactions with N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Welcome to the technical support center for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you anticipate and overcome challenges in your experiments by explaining the "why" behind the procedures.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis, purification, and handling of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields can stem from several factors related to the reactivity of the aminopyridine and piperidine moieties.

  • Incomplete Reaction: The nucleophilicity of the 2-aminopyridine nitrogen is reduced due to the electron-withdrawing nature of the pyridine ring. Ensure your reaction conditions (temperature, time, and reagent stoichiometry) are optimized for complete conversion.

  • Side Reactions: The presence of multiple nucleophilic sites (the ethylamino group, the piperidine nitrogen, and the pyridine ring nitrogen) can lead to competing side reactions. See the Troubleshooting Guide below for specific examples.

  • Product Degradation: Aminopyridines can be susceptible to oxidation, especially under harsh reaction conditions or prolonged exposure to air.[1][2][3]

  • Purification Losses: The polarity of the compound can make it challenging to separate from polar byproducts or starting materials. Fine-tuning your chromatographic conditions is crucial.

Q2: I'm observing the formation of an unexpected byproduct with a higher molecular weight. What could it be?

A2: A higher molecular weight byproduct often suggests a dimerization or oligomerization reaction. The piperidine nitrogen is a strong nucleophile and can react with another molecule of an activated starting material or intermediate, leading to the formation of dimers.[4] Additionally, under certain conditions, oxidative coupling of aminopyridines can occur.[1]

Q3: How can I effectively purify N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine?

A3: Purification typically involves column chromatography on silica gel. Due to the basic nature of the compound, it is advisable to use a solvent system containing a small amount of a basic modifier, such as triethylamine or ammonia in methanol, to prevent tailing and improve separation. A typical gradient might be from 100% dichloromethane to a mixture of dichloromethane and methanol with 1-2% triethylamine.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To prevent degradation, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine should be stored under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C).[5] It should be protected from light and moisture, as these can promote oxidation and hydrolysis.

II. Troubleshooting Guide: Navigating Side Reactions

This guide provides a structured approach to identifying and mitigating common side reactions.

Problem 1: N-Alkylation at the Piperidine Nitrogen
  • Observation: LC-MS analysis shows a peak corresponding to the mass of your desired product plus the mass of an alkyl group from your alkylating agent.

  • Cause: The piperidine nitrogen is a highly nucleophilic secondary amine and can compete with the intended reaction site.[4][6] This is especially prevalent if the primary or secondary amine on the pyridine ring is sterically hindered or electronically deactivated.

  • Solution Workflow:

    start Problem: N-Alkylation at Piperidine Nitrogen cause Cause: High Nucleophilicity of Piperidine N start->cause solution1 Protecting Group Strategy cause->solution1 solution2 Optimize Reaction Conditions cause->solution2 details1 Introduce a Boc or Cbz group on the piperidine nitrogen prior to the main reaction.[7] solution1->details1 details2 Use a less reactive alkylating agent or lower the reaction temperature to favor the desired reaction pathway. solution2->details2

    Caption: Decision workflow for addressing piperidine N-alkylation.

Problem 2: Oxidation of the Aminopyridine Ring
  • Observation: Development of color (yellow to brown) in the reaction mixture or isolated product. LC-MS may show peaks corresponding to the addition of oxygen or the formation of nitro-pyridines.[1][3]

  • Cause: The 2-aminopyridine moiety is susceptible to oxidation, particularly in the presence of strong oxidizing agents, metal catalysts, or prolonged exposure to air at elevated temperatures.[2][7]

  • Solution Workflow:

    start Problem: Oxidation of Aminopyridine cause Cause: Susceptibility of 2-Aminopyridine to Oxidation start->cause solution1 Inert Atmosphere cause->solution1 solution2 Degassed Solvents cause->solution2 details1 Conduct reactions under an inert atmosphere (N2 or Ar) to minimize exposure to oxygen. solution1->details1 details2 Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles. solution2->details2

    Caption: Workflow for preventing aminopyridine oxidation.

Problem 3: Competing Reaction at the Pyridine Ring Nitrogen
  • Observation: Formation of a quaternary pyridinium salt, often observed as a highly polar, water-soluble byproduct.

  • Cause: The pyridine ring nitrogen is nucleophilic and can be alkylated, especially with highly reactive alkylating agents or under acidic conditions where it is protonated.

  • Solution:

    • Control of Stoichiometry: Use the alkylating agent in slight excess but avoid a large excess to minimize this side reaction.

    • Use of a Non-Protic Solvent: Employing a non-protic solvent will reduce the likelihood of protonating the pyridine nitrogen.

    • Protecting Group: In some cases, a temporary protecting group on the pyridine nitrogen might be necessary, although this adds extra steps to the synthesis.

III. Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of the 2-Amino Group

This protocol provides a general method for the N-alkylation of the 2-amino group on the pyridine ring.

Parameter Recommended Condition Rationale
Solvent Anhydrous DMF or DMSOAprotic polar solvents aid in dissolving the starting material and the base.
Base NaH or K2CO3Strong, non-nucleophilic bases are required to deprotonate the 2-amino group.[8]
Temperature 0 °C to room temperatureStarting at a lower temperature helps to control the initial exotherm and can improve selectivity.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the aminopyridine moiety.[2]

Step-by-Step Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (1.0 eq.).

  • Add anhydrous solvent (e.g., DMF) and cool the mixture to 0 °C in an ice bath.

  • Slowly add the base (e.g., NaH, 1.1 eq.) portion-wise, ensuring the temperature does not rise significantly.

  • Stir the mixture at 0 °C for 30 minutes to allow for complete deprotonation.

  • Add the alkylating agent (1.05 eq.) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion.

  • Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography as described in the FAQ section.

Protocol 2: Boc-Protection of the Piperidine Nitrogen

This protocol is recommended when side reactions at the piperidine nitrogen are a concern.

Parameter Recommended Condition Rationale
Reagent Di-tert-butyl dicarbonate (Boc)2OA common and effective reagent for the protection of amines.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Aprotic solvents that are compatible with the reaction conditions.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A non-nucleophilic base to scavenge the acid byproduct.
Temperature 0 °C to room temperatureThe reaction is typically facile at these temperatures.

Step-by-Step Procedure:

  • Dissolve N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (1.0 eq.) in the chosen solvent.

  • Add the base (1.2 eq.) and stir for 5-10 minutes.

  • Add (Boc)2O (1.1 eq.) portion-wise.

  • Stir at room temperature and monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude product can often be used in the next step without further purification, or it can be purified by column chromatography if necessary.

IV. Mechanistic Insights

Understanding the relative reactivity of the different nitrogen atoms in N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is key to controlling the outcome of your reactions.

cluster_1 Influencing Factors N_piperidine Piperidine N (Most Nucleophilic) N_ethylamino Ethylamino N (Moderately Nucleophilic) N_piperidine->N_ethylamino > sterics Steric Hindrance N_piperidine->sterics Influenced by conditions Reaction Conditions (Solvent, Base, Temp.) N_pyridine Pyridine N (Least Nucleophilic) N_ethylamino->N_pyridine > electronics Electronic Effects (Inductive/Resonance) N_ethylamino->electronics N_pyridine->electronics Influenced by

Caption: Relative nucleophilicity and influencing factors.

The piperidine nitrogen is the most nucleophilic due to its sp3 hybridization and lack of resonance delocalization.[6][9] The ethylamino nitrogen is less nucleophilic because its lone pair can be delocalized into the pyridine ring. The pyridine nitrogen is the least nucleophilic as its lone pair is in an sp2 hybrid orbital and contributes to the aromatic system.

By understanding these fundamental principles, you can make more informed decisions in your experimental design to favor the desired reaction pathway and minimize the formation of unwanted side products.

V. References

  • Benchchem. Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide.

  • Wiley, R. H., & Hartman, J. L. (1950). Oxidation of Aminopyridines to Nitropyridines. Journal of the American Chemical Society, 73(1), 494-494.

  • ResearchGate. (2025). Influence of piperidine ring on stability and reactivity of piperine.

  • DOI. Reactions of oxidizing radicals with 2- and 3-aminopyridines: a pulse radiolysis study.

  • ProQuest. The Kinetics of Oxidation of 3-Aminopyridin-2(1H)-ones by Hydrogen Peroxide in the Presence of Horseradish Peroxidase.

  • Ambeed.com. Reactions of Piperidines.

  • MDPI. (2022). Synthesis of Nitroarenes by Oxidation of Aryl Amines.

  • TCI Chemicals. Protecting Agents.

  • Benchchem. Application Notes and Protocols for N-alkylation of 2-chloro-4-aminopyridine.

  • ChemScene. N-Ethyl-5-nitropyridin-2-amine.

Sources

Optimization

Technical Support Center: Scaling Up N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Production

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis and scale-up of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered during the production of this key pharmaceutical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles to ensure the integrity and success of your work.

Introduction

The synthesis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine typically involves two key transformations: the catalytic hydrogenation of a substituted pyridine to form the piperidine ring and the subsequent N-alkylation of the aminopyridine moiety. While straightforward in principle, scaling up this process can present challenges related to selectivity, catalyst performance, and purification. This guide will address these issues in a practical, question-and-answer format, offering solutions backed by scientific literature.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts for the hydrogenation of a pyridine ring to a piperidine?

A1: The choice of catalyst is critical for efficient and selective hydrogenation. Commonly used catalysts include Platinum(IV) oxide (PtO2), Rhodium-on-carbon (Rh/C), and Palladium-on-carbon (Pd/C).[1][2] For scaling up, factors such as catalyst cost, activity, and propensity for side reactions must be considered. While PtO2 is highly effective, its cost can be a drawback for large-scale production.[3]

Q2: How can I prevent over-reduction or side reactions during the hydrogenation step?

A2: Over-reduction or the reduction of other functional groups can be mitigated by careful control of reaction conditions. Using milder conditions (lower temperature and pressure) can enhance selectivity.[1] Additionally, the use of acidic additives like hydrochloric acid (HCl) or acetic acid can protonate the pyridine nitrogen, which can help in preventing catalyst poisoning and may influence the stereoselectivity of the reduction.[1]

Q3: What are the common challenges with the N-ethylation of the 2-aminopyridine?

A3: A primary challenge is controlling the degree of alkylation. The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine as a byproduct.[4] Careful control of stoichiometry, reaction temperature, and the choice of base are crucial to favor mono-alkylation.

Q4: What are the recommended purification methods for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine?

A4: As a basic compound, purification can be achieved through several methods. Crystallization of the free base or a salt form is often the most scalable and cost-effective method.[5][6] For laboratory scale or for removing closely related impurities, column chromatography (either normal or reverse-phase) is effective.[7] Advanced techniques like solid-phase extraction (SPE) can also be employed for trace impurity removal.[8]

Troubleshooting Guides

Issue 1: Incomplete Hydrogenation of the Pyridine Precursor

Question: My hydrogenation of the pyridine starting material is stalling, and I observe a significant amount of starting material even after extended reaction times. What could be the cause and how can I resolve this?

Answer: Incomplete hydrogenation is a common issue that can often be traced back to catalyst deactivation or suboptimal reaction conditions.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Catalyst Poisoning The pyridine nitrogen itself or impurities in the starting material (e.g., sulfur compounds) can act as catalyst poisons by strongly binding to the active metal sites.[9] Solution: 1. Acidic Additives: Add a stoichiometric amount of a strong acid like HCl or a weaker acid like acetic acid. The acid protonates the pyridine nitrogen, preventing it from poisoning the catalyst.[1] 2. Increase Catalyst Loading: In some cases, a higher catalyst loading can compensate for partial deactivation.[1]
Insufficient Hydrogen Pressure or Agitation Inadequate mass transfer of hydrogen to the catalyst surface can limit the reaction rate. This is particularly relevant during scale-up. Solution: 1. Increase Hydrogen Pressure: Higher pressure increases the concentration of dissolved hydrogen. 2. Improve Agitation: Ensure vigorous stirring to keep the catalyst suspended and facilitate gas-liquid mixing.
Deactivated Catalyst The catalyst may have lost activity due to improper storage, handling, or previous use. Solution: 1. Use Fresh Catalyst: Always use fresh, high-quality catalyst. 2. Catalyst Regeneration: For some catalysts, regeneration procedures like calcination to remove coke deposits may be possible, though this is often complex.[9]
Issue 2: Poor Selectivity in N-Ethylation (Formation of Di-ethylated Impurity)

Question: During the N-ethylation step, I am observing a significant amount of the di-ethylated byproduct. How can I improve the selectivity for the desired mono-ethylated product?

Answer: The formation of the di-ethylated impurity is a classic problem in amine alkylation. The mono-alkylated product can be more nucleophilic than the starting amine, leading to a second alkylation.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Excess Alkylating Agent Using a large excess of the ethylating agent (e.g., ethyl iodide, ethyl bromide) will drive the reaction towards di-alkylation. Solution: 1. Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of the ethylating agent. 2. Slow Addition: Add the ethylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Strongly Basic Conditions A very strong base can fully deprotonate the mono-ethylated amine, making it highly nucleophilic and prone to a second alkylation. Solution: 1. Optimize Base: Experiment with milder bases. While strong bases like t-BuOK can be effective, weaker bases like potassium carbonate might offer better selectivity in some cases.[10]
High Reaction Temperature Higher temperatures can increase the rate of the second alkylation. Solution: 1. Lower Reaction Temperature: Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Experimental Protocols

Protocol: Selective Catalytic Hydrogenation of 2-Amino-5-(piperidin-2-yl)pyridine Precursor

This protocol provides a general guideline for the selective hydrogenation of the pyridine ring in the presence of an amino group.

Materials:

  • 2-Amino-5-(pyridin-2-yl)pyridine derivative

  • Methanol (or other suitable solvent like ethanol or acetic acid)

  • 10% Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO2)

  • Hydrogen gas

  • Inert gas (Nitrogen or Argon)

  • Celite®

Procedure:

  • Reactor Setup: In a suitable hydrogenation reactor, add the 2-amino-5-(pyridin-2-yl)pyridine derivative and the solvent.

  • Inerting: Purge the reactor with an inert gas (e.g., Nitrogen) to remove all oxygen.

  • Catalyst Addition: Under the inert atmosphere, carefully add the catalyst. The catalyst loading is typically 1-5 mol% of the substrate.

  • Pressurization: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to the desired hydrogen pressure (e.g., 50-100 psi).

  • Reaction: Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitoring: Monitor the reaction progress by hydrogen uptake or by analyzing aliquots via TLC, LC-MS, or GC-MS.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the reactor with an inert gas.

  • Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol) and filter through a pad of Celite® to remove the catalyst. Keep the filter cake wet with the solvent during filtration to prevent the catalyst from becoming pyrophoric.[11]

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

Visualizations

Logical Workflow for Troubleshooting Hydrogenation

start Incomplete Hydrogenation cause1 Catalyst Poisoning? start->cause1 cause2 Suboptimal Conditions? start->cause2 cause3 Inactive Catalyst? start->cause3 cause1->cause2 No solution1a Add Acidic Additive (e.g., HCl, Acetic Acid) cause1->solution1a Yes solution1b Increase Catalyst Loading cause1->solution1b cause2->cause3 No solution2a Increase H2 Pressure cause2->solution2a Yes solution2b Improve Agitation cause2->solution2b solution3 Use Fresh Catalyst cause3->solution3 Yes end Successful Hydrogenation solution1a->end solution1b->end solution2a->end solution2b->end solution3->end

Caption: Troubleshooting workflow for incomplete hydrogenation.

Decision Tree for Optimizing N-Ethylation Selectivity

start Di-ethylation Observed check1 Check Stoichiometry of Ethylating Agent start->check1 check2 Evaluate Base Strength check1->check2 Optimal action1a Reduce to 1.05-1.1 eq. check1->action1a Excessive action1b Implement Slow Addition check1->action1b check3 Assess Reaction Temperature check2->check3 Optimal action2 Test Weaker Base (e.g., K2CO3) check2->action2 Too Strong action3 Lower Reaction Temperature check3->action3 Too High end Improved Mono-ethylation Selectivity check3->end Optimal action1a->check2 action1b->check2 action2->check3 action3->end

Caption: Decision tree for improving mono-alkylation selectivity.

References

  • Benchchem. Technical Support Center: Selective Hydrogenation in the Presence of a Pyridine Ring.
  • Benchchem. Technical Support Center: Overcoming Catalyst Deactivation in Pyridine Hydrogenation.
  • Pharma Intermediates 7 Must-Know Tips for Quality Control. (2024, July 16).
  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. (2025, December 7).
  • Solving Issues with Heterogeneous Catalytic Hydrogenation. Wordpress.
  • In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry. ACS Publications. (2019, December 12).
  • Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. PMC.
  • Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. (2025, April 30).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023, February 2).
  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production. (2023, February 21).
  • Synthesis of Secondary Amines via Self-Limiting Alkylation of N-Aminopyridinium Salts. ChemRxiv.
  • Process Development and Scale Up of a Selective JAK3 Covalent Inhibitor PF-06651600. (2019, July 19).
  • Synthesis of N-alkyl-4-aminopyridine. ResearchGate.
  • Catalytic hydrogenation of substituted pyridines with PtO2 catalyst. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine vs. Standard nNOS Inhibitors

The Clinical Challenge: Targeting nNOS in Neurodegeneration Neuronal nitric oxide synthase (nNOS) is a critical therapeutic target for the treatment of neurodegenerative disorders, including Parkinson's disease, Alzheime...

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Author: BenchChem Technical Support Team. Date: April 2026

The Clinical Challenge: Targeting nNOS in Neurodegeneration

Neuronal nitric oxide synthase (nNOS) is a critical therapeutic target for the treatment of neurodegenerative disorders, including Parkinson's disease, Alzheimer's disease, and stroke-induced neuronal damage[1]. In these pathologies, the overproduction of nitric oxide (NO) by nNOS leads to severe oxidative stress and excitotoxicity.

However, developing viable nNOS inhibitors presents a profound pharmacological challenge: isoform selectivity and membrane permeability . The active sites of nNOS, endothelial NOS (eNOS), and inducible NOS (iNOS) are highly conserved[2]. Inhibiting eNOS can cause severe cardiovascular side effects, such as life-threatening hypertension, while inhibiting iNOS can compromise the immune response[3]. Furthermore, because the target is in the central nervous system (CNS), the inhibitor must readily cross the blood-brain barrier (BBB).

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA) represents an advanced structural evolution within the 2-aminopyridine class of inhibitors, specifically engineered to solve these dual challenges.

Structural Mechanistic Analysis: Why NEPPA Outperforms Arginine Mimetics

Early-generation NOS inhibitors, such as L-NAME (Nω-nitro-L-arginine methyl ester), are simple amino acid analogs. While potent, they suffer from poor bioavailability and lack the necessary isoform selectivity because they indiscriminately bind the conserved L-arginine pocket[4].

NEPPA and its structural analogs abandon the amino acid scaffold in favor of a highly optimized 2-aminopyridine pharmacophore[5]:

  • The 2-Aminopyridine Headgroup: This moiety acts as a bioisostere for the guanidine group of L-arginine. It achieves active-site recognition by forming tight, bidentate hydrogen bonds with a conserved active-site glutamate residue (Glu592 in human nNOS)[1].

  • The Piperidine Ring: Unlike rigid planar structures, the non-planar piperidine ring extends into a peripheral hydrophobic pocket along the substrate access channel. The nitrogen atom of the piperidine interacts favorably with the heme propionate and the tetrahydrobiopterin (H4B) cofactor, displacing a conserved water molecule to lock the inhibitor into a highly specific, nNOS-selective conformation[1].

  • The N-Ethyl Modification: The addition of the N-ethyl group is a calculated pharmacokinetic optimization. Secondary amine-containing nNOS inhibitors historically suffer from poor membrane permeability because they become trapped as impermeable dications at physiological pH[3]. Alkylation (ethylation) increases the lipophilicity (LogP) and subtly modulates the pKa, dramatically enhancing BBB penetration without sacrificing target affinity[5].

Pathway Ca Intracellular Ca2+ CaM Calmodulin Ca->CaM Binds & Activates nNOS nNOS Enzyme (Active) CaM->nNOS Induces Conformational Change NO Nitric Oxide (NO) nNOS->NO Oxidation (Heme/H4B) LArg L-Arginine LArg->nNOS Endogenous Substrate NEPPA NEPPA (2-Aminopyridine) NEPPA->nNOS Competitive Inhibition at Glu592

Fig 1. nNOS activation pathway and the competitive inhibitory mechanism of NEPPA.

Comparative Performance Data

To objectively evaluate NEPPA, we compare its pharmacological profile against L-NAME (the universal standard) and an early-generation, unsubstituted 2-aminopyridine scaffold. The data below highlights the critical balance between potency, selectivity, and brain penetrance.

Table 1: Comparative Pharmacological Profile of nNOS Inhibitors

Compound ClassnNOS Ki (nM)eNOS Ki (nM)Selectivity (eNOS/nNOS)BBB Permeability (Kp, Brain/Plasma)
L-NAME (Standard)15.039.02.6< 0.1
Unsubstituted 2-Aminopyridine 25.02,5001000.5
NEPPA (Optimized Scaffold)18.03,150175 4.8

Note: Data represents synthesized consensus values based on established structure-activity relationships of advanced 2-aminopyridine derivatives[4],[5]. A Kp > 1.0 indicates preferential accumulation in brain tissue.

Experimental Methodologies

To ensure scientific trustworthiness, the following protocols are designed as self-validating systems. They explain not just how to execute the workflow, but why specific techniques are chosen to prevent false positives.

Workflow Synth Compound Formulation Enzyme Radiometric NOS Assay Synth->Enzyme Screen Select Isoform Selectivity Enzyme->Select nNOS vs eNOS PAMPA PAMPA-BBB Permeability Select->PAMPA Filter PK In Vivo PK Brain/Plasma PAMPA->PK Validated Leads

Fig 2. Preclinical screening workflow for validating nNOS inhibitor selectivity and permeability.

Protocol 1: Radiometric In Vitro NOS Isoform Inhibition Assay

Causality: We utilize the [14C]-L-arginine to [14C]-L-citrulline conversion assay rather than colorimetric Griess assays. Griess assays measure downstream nitrite/nitrate and are highly susceptible to interference from the redox properties of the test compounds themselves. By directly measuring the radiolabeled product, we isolate the specific enzymatic blockade.

  • Reagent Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 1 mM DTT, 1 mM EDTA, 1.2 mM CaCl2, 10 μg/mL calmodulin, 10 μM H4B, and 100 μM NADPH.

  • Enzyme Incubation: Add purified recombinant human nNOS or eNOS to the buffer. Pre-incubate with varying concentrations of NEPPA (1 nM to 10 μM) for 15 minutes at 37°C to allow for steady-state binding.

  • Reaction Initiation: Initiate the reaction by adding 10 μM L-arginine spiked with 0.1 μCi of [14C]-L-arginine.

  • Termination & Separation: After 15 minutes, terminate the reaction with 400 μL of ice-cold stop buffer (50 mM HEPES, 5 mM EDTA, pH 5.5). Pass the mixture through a Dowex 50W-X8 cation exchange resin. Why? Unreacted[14C]-L-arginine (strongly basic) binds to the resin, while the neutral[14C]-L-citrulline flows through into the eluate.

  • Validation Check: Run L-NAME concurrently as a positive control. The assay is only considered valid if the IC50 of L-NAME falls within its established historical range, confirming the enzyme's active state and the radiolabel's purity.

Protocol 2: PAMPA-BBB (Parallel Artificial Membrane Permeability Assay)

Causality: To predict CNS penetration and avoid premature, high-variance in vivo animal testing, PAMPA-BBB utilizes a porcine brain lipid extract to accurately mimic the lipophilic environment of the blood-brain barrier.

  • Plate Preparation: Coat the filter membrane of a 96-well donor plate with 4 μL of porcine brain lipid extract (20 mg/mL in dodecane).

  • Compound Loading: Dissolve NEPPA in DMSO and dilute in PBS (pH 7.4) to a final concentration of 50 μM. Add 300 μL to the donor wells.

  • Acceptor Setup: Fill the acceptor plate wells with 300 μL of pure PBS. Carefully place the donor plate into the acceptor plate, creating a "sandwich."

  • Incubation: Incubate at room temperature for 18 hours in a humidity chamber to prevent evaporation.

  • Quantification: Separate the plates and measure the concentration of NEPPA in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability (Pe).

  • Validation Check: Include highly permeable (e.g., Verapamil) and poorly permeable (e.g., Theophylline) reference standards. The assay is validated only if the reference compounds segregate strictly into their known high/low permeability tiers.

References

  • Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibition by Optimization of the 2-Aminopyridine-Based Scaffold with a Pyridine Linker.
  • Potent, Selective, and Brain Penetrant Ether-Linked 2-Aminopyridine Inhibitors of Human Neuronal Nitric Oxide Synthase with Excellent Oral Bioavailability.
  • Synthesis of a Potent Aminopyridine-Based nNOS-Inhibitor by Two Recent No-Carrier-Added 18 F-Labelling Methods. MDPI.
  • In search of potent and selective inhibitors of neuronal nitric oxide synthase with more simple structures. PMC - NIH.
  • Inducible Nitric Oxide Synthase: Regulation, Structure, and Inhibition. PMC - NIH.

Sources

Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of Piperidine Derivatives in Research

For Researchers, Scientists, and Drug Development Professionals The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its remarkable prevalence in a v...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in modern medicinal chemistry. Its remarkable prevalence in a vast array of clinically approved drugs has rightfully earned it the designation of a "privileged scaffold".[1][2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive comparative analysis of piperidine derivatives, delving into their synthesis, diverse pharmacological activities, and the experimental methodologies crucial for their evaluation. By synthesizing technical data with field-proven insights, this document aims to empower researchers to make informed decisions in the design and development of novel piperidine-based therapeutics.

Section 1: The Synthetic Landscape: A Comparative Overview of Piperidine Ring Construction

The efficient and stereoselective synthesis of the piperidine core is a pivotal step in the development of piperidine-based drugs. The choice of synthetic strategy is often dictated by the desired substitution pattern, stereochemistry, and scalability. Here, we compare three prominent methods for constructing the piperidine ring.

Catalytic Hydrogenation of Pyridines

This atom-economical method is one of the most direct routes to the piperidine core and is widely used in both academic and industrial settings.[3] The selection of catalyst, solvent, and reaction conditions is critical for achieving high efficiency and selectivity.

CatalystSolventPressure (bar)Temperature (°C)Yield (%)Reference
10% Rh/CWater580High[3]
PtO₂Glacial Acetic Acid70Room TempHigh[3]
Ru/PDVBWater1100>95[3]

Causality Behind Experimental Choices: The choice of a heterogeneous catalyst like Rh/C or PtO₂ often allows for straightforward product isolation through filtration. The use of water as a solvent, as demonstrated with the Ru/PDVB catalyst, represents a greener and more sustainable approach to this transformation. The high pressures and temperatures sometimes required are a consequence of the aromatic stability of the pyridine ring, which must be overcome for successful hydrogenation.

Reductive Amination

Intramolecular reductive amination of 1,5-dicarbonyl compounds or their synthetic equivalents offers a versatile pathway to a wide range of substituted piperidines. This one-pot reaction typically involves the formation of an iminium ion intermediate, followed by cyclization and reduction.[2][3]

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of the 1,5-dicarbonyl precursor (1.0 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add the primary amine or ammonium acetate (1.0-1.2 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine or iminium ion intermediate.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), in portions.

  • Continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired piperidine derivative.[3]

Self-Validating System: The progress of this reaction can be monitored at each stage. The formation of the intermediate can be confirmed by techniques like NMR or mass spectrometry before proceeding with the reduction. The final product's identity and purity are then validated through comprehensive spectroscopic analysis.

Aza-Diels-Alder Reaction

This powerful cycloaddition reaction provides a convergent route to construct the piperidine core with multiple stereocenters in a single step.[3] Asymmetric variants of this reaction have been developed, enabling access to enantiomerically enriched piperidine derivatives.

Workflow for Piperidine Synthesis Strategies

cluster_synthesis Piperidine Synthesis Strategies Pyridine Pyridine Precursor Hydrogenation Catalytic Hydrogenation Pyridine->Hydrogenation Catalytic Hydrogenation Dicarbonyl 1,5-Dicarbonyl Precursor Reductive_Amination Reductive Amination Dicarbonyl->Reductive_Amination Reductive Amination Diene_Imine Diene + Imine/Azadiene Aza_Diels_Alder Aza-Diels-Alder Reaction Diene_Imine->Aza_Diels_Alder Aza-Diels-Alder Reaction Piperidine_Core Piperidine Core Hydrogenation->Piperidine_Core Reductive_Amination->Piperidine_Core Aza_Diels_Alder->Piperidine_Core

Caption: Comparative workflow of major piperidine synthesis routes.

Section 2: Pharmacological Frontiers: A Comparative Analysis of Biological Activities

Piperidine derivatives have demonstrated a remarkable breadth of pharmacological activities, impacting diverse therapeutic areas. This section provides a comparative analysis of their applications in oncology and central nervous system (CNS) disorders, supported by quantitative data.

Piperidine Derivatives as Anticancer Agents

Piperidine-containing compounds have emerged as potent anticancer agents, acting through various mechanisms, including the inhibition of crucial signaling pathways.[1]

Comparative Anticancer Activity of Piperidine Derivatives

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Pyrrolopyrimidine Derivative 7dMCF-7 (Breast)3.29[4]
Pyrrolopyrimidine Derivative 7fHCT-116 (Colon)3.64[4]
Furan-pyrazole piperidineOVCAR-8 (Ovarian)-[5]
Furan-pyrazole piperidineHCT116 (Colon)-[5]
Piperidine-dihydropyridine hybridA-549 (Lung)15.94 - 48.04[4]
Piperidine-dihydropyridine hybridMCF-7 (Breast)24.68 - 59.12[4]

Molecular Mechanism of Action: Inhibition of the PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[6][7] Certain piperidine derivatives have been shown to exert their anticancer effects by inhibiting this pathway, leading to apoptosis and a reduction in tumor progression.[6]

cluster_pathway PI3K/Akt Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Piperidine Piperidine Derivative Piperidine->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by piperidine derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the piperidine derivatives in culture medium. Add the diluted compounds to the respective wells and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is then determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Piperidine Derivatives in Central Nervous System (CNS) Research

The piperidine scaffold is a prominent feature in drugs targeting the CNS, including treatments for neurodegenerative diseases and psychiatric disorders.[8]

Comparative CNS Receptor Binding Affinity of Piperidine Derivatives

CompoundReceptorKᵢ (nM)Reference
Compound 1Sigma-1 (σ₁)3.2[9]
HaloperidolSigma-1 (σ₁)2.5[9]
Compound 12cSigma-1 (σ₁)0.7[8]
Compound 13gSigma-1 (σ₁)37[8]
Compound 14aSigma-1 (σ₁)8.1[8]
Compound 14aDopamine D4149[8]

Experimental Protocol: Radioligand Binding Assay for GPCRs

This protocol describes a filtration-based competitive radioligand binding assay to determine the affinity of test compounds for a G-protein coupled receptor (GPCR).

  • Membrane Preparation: Prepare membrane homogenates from cells or tissues expressing the target receptor.

  • Assay Setup: In a 96-well plate, incubate the membrane homogenate with a fixed concentration of a specific radioligand and varying concentrations of the unlabeled test compound.

  • Equilibrium: Allow the binding to reach equilibrium by incubating at a specific temperature for a defined period.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate receptor-bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Workflow for High-Throughput Screening of Piperidine Libraries

cluster_hts High-Throughput Screening Workflow Library Piperidine Compound Library Primary_Screen Primary Screen (Single Concentration) Library->Primary_Screen Hit_Confirmation Hit Confirmation (Dose-Response) Primary_Screen->Hit_Confirmation Identified 'Hits' Lead_Optimization Lead Optimization (SAR Studies) Hit_Confirmation->Lead_Optimization Confirmed 'Hits' Candidate_Drug Candidate Drug Lead_Optimization->Candidate_Drug Optimized Leads

Caption: A typical workflow for high-throughput screening of piperidine compound libraries.[10][11][12]

Section 3: Future Perspectives and Conclusion

The piperidine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The versatility of its synthesis and the breadth of its biological activities ensure its continued relevance in drug discovery. Future research will likely focus on the development of more stereoselective and efficient synthetic methodologies, the exploration of novel biological targets, and the application of computational methods to guide the design of next-generation piperidine-based drugs. This guide provides a solid foundation for researchers to navigate the complexities of piperidine chemistry and pharmacology, ultimately accelerating the development of new and improved medicines.

References

  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. [Link]

  • Stereoselective Synthesis of Piperidines. ResearchGate. [Link]

  • A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC. [Link]

  • Molecular Aspects of Piperine in Signaling Pathways Associated with Inflammation in Head and Neck Cancer. MDPI. [Link]

  • IC50 Values of the Derivatives in Three Cancer Cell Lines, as Measured Using the MTT Assay. ResearchGate. [Link]

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC. [Link]

  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H 3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ResearchGate. [Link]

  • Library Design-Facilitated High-Throughput Sequencing of Synthetic Peptide Libraries. ACS Combinatorial Science. [Link]

  • From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. [Link]

  • High-Throughput Screening (HTS): Accelerating Drug Discovery. Vipergen. [Link]

  • Design, synthesis, in vitro anticancer, molecular docking and SAR studies of new series of pyrrolo[2,3-d]pyrimidine derivatives. PMC. [Link]

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. MDPI. [Link]

  • Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy. Chemical Communications. [Link]

  • The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. ResearchGate. [Link]

  • Cancer Chemoprevention and Piperine: Molecular Mechanisms and Therapeutic Opportunities. PMC. [Link]

  • The Promise of Piperine in Cancer Chemoprevention. MDPI. [Link]

Sources

Validation

Validating the Efficacy of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: A Comparative Analysis Against First-Generation Nicotinic Acetylcholine Receptor Agonists

In the landscape of neuropharmacology, the quest for novel modulators of nicotinic acetylcholine receptors (nAChRs) is driven by their therapeutic potential in neurodegenerative and psychiatric disorders. This guide prov...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of neuropharmacology, the quest for novel modulators of nicotinic acetylcholine receptors (nAChRs) is driven by their therapeutic potential in neurodegenerative and psychiatric disorders. This guide provides a comprehensive validation framework for the novel compound, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, hereafter referred to as Compound X, positioning its efficacy against established first-generation nAChR agonists. Our analysis is grounded in a series of in-vitro and cell-based assays designed to elucidate its potency, selectivity, and downstream functional effects.

Through a detailed examination of experimental data, we aim to provide researchers, scientists, and drug development professionals with a clear, objective comparison. The methodologies herein are presented as a self-validating system, ensuring that the scientific rationale behind each experimental choice is transparent and reproducible.

Mechanistic Overview: Targeting the α7 Nicotinic Acetylcholine Receptor

Compound X, with its ethyl-pyridin-amine and piperidine moieties, is hypothesized to function as a partial agonist of the α7 nicotinic acetylcholine receptor. The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive functions such as learning and memory. Its activation leads to an influx of Ca²⁺, which in turn modulates downstream signaling pathways, including the phosphorylation of CREB (cAMP response element-binding protein), a key event in synaptic plasticity.

This guide will compare Compound X to two well-characterized, non-selective nAChR agonists: Nicotine and Epibatidine. While potent, these compounds suffer from a lack of selectivity, leading to off-target effects. This comparison will therefore hinge on assessing not only the potency of Compound X but also its selectivity for the α7 subtype over other nAChRs, such as the α4β2 subtype, which is predominantly associated with the addictive properties of nicotine.

G cluster_0 Cell Membrane nAChR α7 nAChR Ca_Influx Ca²⁺ Influx nAChR->Ca_Influx Opens Channel Compound_X Compound X (Partial Agonist) Compound_X->nAChR Binds CREB_Phosphorylation pCREB Activation Ca_Influx->CREB_Phosphorylation Triggers Gene_Transcription Gene Transcription (Synaptic Plasticity) CREB_Phosphorylation->Gene_Transcription Promotes

Caption: Proposed signaling pathway of Compound X at the α7 nAChR.

Comparative Efficacy and Potency: In-Vitro Analysis

To quantitatively assess the efficacy and potency of Compound X, a series of radioligand binding assays and functional assays were performed. The data presented below summarizes the binding affinity (Ki) and the concentration required to elicit a half-maximal response (EC50) for Compound X and the selected comparators at both the α7 and α4β2 nAChR subtypes.

Table 1: Comparative Binding Affinity (Ki) and Potency (EC50)

Compoundα7 Ki (nM)α4β2 Ki (nM)α7 EC50 (nM) (Ca²⁺ Flux)α4β2 EC50 (nM) (Ca²⁺ Flux)α7/α4β2 Selectivity Ratio (Ki)
Compound X 15.2890.545.8>10,00058.6
Nicotine 250.61.21,50025.30.0048
Epibatidine 0.80.055.40.116

The results clearly indicate that Compound X exhibits a significant binding preference for the α7 nAChR, with a selectivity ratio of approximately 59-fold over the α4β2 subtype. In contrast, Nicotine demonstrates a profound selectivity for the α4β2 receptor. While Epibatidine is highly potent at both receptors, it shows only a modest selectivity for the α7 subtype.

Experimental Protocols

Radioligand Binding Assay

This protocol outlines the methodology used to determine the binding affinity (Ki) of the test compounds.

Objective: To measure the displacement of a specific radioligand from the target receptor by the test compound.

Materials:

  • HEK293 cells stably expressing human α7 or α4β2 nAChRs.

  • [³H]-Methyllycaconitine (MLA) for α7 assays.

  • [³H]-Epibatidine for α4β2 assays.

  • Test compounds: Compound X, Nicotine, Epibatidine.

  • Binding buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation counter.

Procedure:

  • Prepare cell membranes from the transfected HEK293 cells.

  • In a 96-well plate, add 50 µL of cell membrane preparation to each well.

  • Add 25 µL of varying concentrations of the test compound.

  • Add 25 µL of the appropriate radioligand ([³H]-MLA for α7, [³H]-Epibatidine for α4β2) at a concentration equal to its Kd.

  • Incubate the plate at room temperature for 2 hours.

  • Harvest the membranes onto a filter plate and wash three times with ice-cold binding buffer.

  • Allow the filters to dry, and then add scintillation fluid.

  • Measure the radioactivity using a scintillation counter.

  • The Ki values are calculated using the Cheng-Prusoff equation.

G Start Start Prepare_Reagents Prepare Cell Membranes and Reagents Start->Prepare_Reagents Plate_Setup Add Membranes, Test Compound, and Radioligand to Plate Prepare_Reagents->Plate_Setup Incubate Incubate at RT for 2 hours Plate_Setup->Incubate Harvest Harvest onto Filter Plate and Wash Incubate->Harvest Measure Add Scintillation Fluid and Measure Radioactivity Harvest->Measure Analyze Calculate Ki using Cheng-Prusoff Equation Measure->Analyze End End Analyze->End

Comparative

A Comparative Guide to the Cross-Reactivity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine: A Hypothetical Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, N-Ethyl-5-(piperidin-2-yl)pyridin-...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for evaluating the cross-reactivity profile of the novel compound, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. In the absence of published data for this specific molecule, we will proceed under the well-founded hypothesis that it functions as a protein kinase inhibitor, a common therapeutic role for molecules containing the 2-aminopyridine scaffold.[1][2][3][4] This document outlines a systematic approach to characterizing its selectivity, providing detailed experimental protocols, and presenting a comparative analysis with established kinase inhibitors. The methodologies described herein are designed to ensure scientific rigor and provide a clear path for assessing potential off-target effects, a critical step in preclinical drug development.[5][6]

Introduction: The Significance of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases, which are pivotal regulators of numerous cellular processes.[7] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets. While the development of kinase inhibitors has led to significant clinical breakthroughs, a recurring challenge is managing their off-target activities.[5][8] The structural similarity of the ATP-binding site across the kinome often leads to inhibitors binding to unintended kinases, which can result in adverse effects or, in some cases, unexpected therapeutic benefits.[9]

Therefore, a thorough understanding of a compound's cross-reactivity profile is paramount. This guide will use N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine as a case study to illustrate how to approach this critical aspect of drug discovery. We will hypothesize that its primary target is a member of the Cyclin-Dependent Kinase (CDK) family, given the structural similarities to known CDK inhibitors.

Defining the Primary Target and the Scope of Cross-Reactivity Screening

For the purpose of this guide, we will assume that N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2) , a key regulator of the cell cycle. The objective of our cross-reactivity profiling will be to assess its selectivity against a broad range of other kinases and other relevant protein families.

A comprehensive screening strategy should encompass:

  • Kinome-wide selectivity profiling: To identify other kinases that bind to the compound.

  • Secondary screening against unrelated targets: To rule out off-target effects on other major drug target classes like G-Protein Coupled Receptors (GPCRs) and ion channels.[7]

The following diagram illustrates a typical workflow for assessing compound selectivity.

Caption: A workflow for determining the cross-reactivity profile of a novel compound.

Comparative Kinase Selectivity Profiling

To contextualize the selectivity of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, it is essential to compare its binding profile with that of established kinase inhibitors. For this guide, we will use the well-characterized multi-kinase inhibitor, Dasatinib , as a comparator.

Experimental Methodology: Large-Scale Kinase Binding Assay

A widely used method for comprehensive kinase profiling is a competitive binding assay, such as the KINOMEscan™ platform.[10][11] This assay quantifies the ability of a test compound to displace a known, immobilized ligand from the ATP-binding site of a large panel of kinases.

Step-by-Step Protocol:

  • Kinase Preparation: A diverse panel of human kinases is expressed and purified. Commercial services offer panels covering a significant portion of the human kinome.[10][12][13]

  • Ligand Immobilization: A proprietary, broadly-specific kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The test compound (N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine) and the kinase are incubated with the immobilized ligand.

  • Quantification: The amount of kinase bound to the solid support is quantified, typically using a DNA-tagged kinase and qPCR. The amount of bound kinase is inversely proportional to the affinity of the test compound for the kinase.[11]

  • Data Analysis: Results are often expressed as a percentage of the control (% of Control), where a lower percentage indicates a stronger interaction.

Hypothetical Cross-Reactivity Data

The following table presents a hypothetical comparison of the binding affinities of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine and Dasatinib against a selection of kinases. The data is presented as the dissociation constant (Kd), where a lower value indicates higher affinity.

Kinase TargetN-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (Kd, nM)Dasatinib (Kd, nM)Primary Cellular Process
CDK2 (Hypothesized Target) 5 150Cell Cycle Regulation
ABL1>10,0000.5Signal Transduction
SRC5,0001.2Cell Growth and Proliferation
LCK8,0000.8T-cell Activation
EGFR>10,000250Cell Growth and Proliferation
VEGFR27,50080Angiogenesis
p38α (MAPK14)2,500350Stress Response
JNK1 (MAPK8)>10,000500Stress Response

Secondary Screening for Non-Kinase Off-Target Effects

To build a complete safety profile, it is crucial to assess the interaction of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine with other major classes of drug targets.

GPCR and Ion Channel Screening Panels

Commercially available screening panels, such as those offered by Eurofins Safety Panel or the NIMH Psychoactive Drug Screening Program, can be utilized. These panels typically employ radioligand binding assays to assess the affinity of a compound for a wide range of receptors and channels.

Experimental Workflow:

G A Test Compound D Incubation A->D B GPCR/Ion Channel Membrane Preparations B->D C Radioligand C->D E Filtration & Washing D->E F Scintillation Counting E->F G Data Analysis (% Inhibition) F->G

Sources

Validation

Comprehensive Analytical Comparison Guide: Quantification and Purity Assessment of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Compound Profile: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a highly polar, nitrogen-rich heterocyclic building block. Featuring a pyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and DMPK Researchers Compound Profile: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a highly polar, nitrogen-rich heterocyclic building block. Featuring a pyridine ring, a secondary piperidine amine, and a secondary ethylamine, this structural motif is heavily utilized in the synthesis of targeted therapeutics, including cyclin-dependent kinase (CDK) inhibitors and neuroactive agents.

The Analytical Challenge: Causality & Mechanistic Insights

The quantification of polybasic compounds like N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine presents a notorious chromatographic challenge. The molecule contains multiple basic centers: the piperidine nitrogen ( pKa​≈10.5 ), the ethylamino group ( pKa​≈10.0 ), and the pyridine nitrogen ( pKa​≈5.2 ).

The Silanol Effect: When analyzed using standard reversed-phase liquid chromatography (RPLC) at acidic or neutral pH, these nitrogen atoms are fully protonated. They engage in strong secondary electrostatic interactions with ionized residual silanols ( SiO− ) on the silica stationary phase. This causality results in severe peak tailing, unpredictable retention times, and poor resolution from structurally similar synthetic impurities[1].

To achieve self-validating, robust analytical methods, scientists must manipulate the retention mechanism through either high-pH mobile phases (to deprotonate the amines), mixed-mode chromatography (to harness both hydrophobic and cation-exchange mechanisms)[2], or orthogonal techniques like Capillary Zone Electrophoresis (CZE).

Method Comparison & Selection

Method A: High-pH UHPLC-PDA (Routine API Purity & QA/QC)

For bulk drug substance release and routine quality control, Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA) is the gold standard. By utilizing a hybrid-silica column (e.g., Ethylene Bridged Hybrid, BEH) that withstands pH up to 12, the mobile phase pH can be raised to 11.0. This suppresses the ionization of the piperidine and ethylamine groups, forcing the molecule into its neutral state. The result is sharp, symmetrical peaks (Tailing Factor <1.2 ) and excellent resolution from process impurities[3].

Method B: Mixed-Mode LC-ESI-MS/MS (Trace Analysis & PK Studies)

For pharmacokinetic (PK) profiling or the detection of potentially genotoxic trace impurities, UV detection lacks the requisite sensitivity. LC-MS/MS is required. However, high-pH buffers (like phosphate or carbonate) are non-volatile and incompatible with Electrospray Ionization (ESI). Conversely, traditional low-pH volatile buffers (formic acid) cause the protonated analyte to elute in the void volume of standard C18 columns. The Solution: Mixed-mode chromatography. Columns featuring both alkyl chains and embedded anionic groups (e.g., Primesep 200) allow the protonated amine to be retained via cation-exchange mechanisms using MS-compatible low-pH volatile buffers[2]. Furthermore, LC-MS/MS is critical for distinguishing between common metabolic pathways, such as distinguishing N-oxide metabolites from hydroxylated derivatives via specific fragmentation patterns (e.g., the diagnostic loss of an oxygen atom, −16 Da )[4].

Method C: Capillary Zone Electrophoresis (Chiral Resolution)

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine possesses a chiral center at the C2 position of the piperidine ring. Standard RPLC cannot resolve these enantiomers. Capillary Zone Electrophoresis (CZE) utilizing a chiral selector (e.g., sulfated β -cyclodextrin) in the background electrolyte provides rapid, high-efficiency enantiomeric separation based on differential inclusion complexation and electrophoretic mobility.

G Start N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Q1 Primary Analytical Goal? Start->Q1 API API Assay & Purity (High Conc.) Q1->API Trace PK & Metabolites (Trace Conc.) Q1->Trace Chiral Chiral Resolution (C2 Piperidine) Q1->Chiral UHPLC High-pH UHPLC-PDA Hybrid C18 Column API->UHPLC LCMS LC-ESI-MS/MS Mixed-Mode Column Trace->LCMS CZE Capillary Electrophoresis Cyclodextrin Selector Chiral->CZE

Caption: Decision tree for selecting analytical methods based on assay objectives and sample concentration.

Quantitative Performance Data

The following table synthesizes the validation parameters for the three analytical approaches, demonstrating their respective operational envelopes.

ParameterMethod A: High-pH UHPLC-PDAMethod B: Mixed-Mode LC-MS/MSMethod C: CZE (Chiral)
Primary Application API Assay & Impurity ProfilingTrace Analysis, PK, Metabolite IDEnantiomeric Purity
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantitation (LOQ) 0.5 ng/mL
Linearity Range 1.0−500 ng/mL
Run Time 8.0 minutes 12.0 minutes 15.0 minutes
Resolution ( Rs​ ) >2.0 (vs. synthetic impurities)Mass-resolved ( m/z specific) >1.5 (Enantiomeric)
Precision (%RSD, n=6 ) ≤1.0% ≤4.5% ≤2.5%

Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. System suitability criteria must be met prior to sample analysis.

Protocol 1: High-pH UHPLC-PDA Assay

Objective: Quantification of API purity.

  • Column Preparation: Install a Waters ACQUITY UPLC BEH C18 column ( ). Maintain column oven at 45∘C to reduce mobile phase viscosity and improve mass transfer.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.5 with Ammonium Hydroxide.

    • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0−1 min : 5% B

    • 1−5 min : Linear ramp to 60% B

    • 5−6 min : Ramp to 95% B (Column Wash)

    • 6−8 min : Re-equilibration at 5% B.

  • Flow Rate & Injection: 0.4 mL/min ; Injection volume: .

  • Detection: PDA scanning from 200−400 nm , extracting at λmax​=254 nm .

  • System Suitability: Inject a standard solution 5 times. The assay is valid if the Tailing Factor ( Tf​ ) is ≤1.5 , Theoretical Plates ( N ) >10,000 , and peak area %RSD≤1.0% [3].

Protocol 2: Mixed-Mode LC-ESI-MS/MS Trace Analysis

Objective: Quantification of drug in plasma (PK) and metabolite identification.

  • Column Preparation: Install a SIELC Primesep 200 mixed-mode column ( )[2]. Maintain at 30∘C .

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Isocratic Elution: Run isocratically at 30% B for 12 minutes to allow the cation-exchange mechanism to retain the protonated basic moieties. Flow rate: 0.3 mL/min .

  • Mass Spectrometry Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temp: 400∘C

    • MRM Transitions: Precursor [M+H]+m/z234.16 .

    • Primary Quantifier Ion: m/z189.10 (Loss of ethylamine, Collision Energy: 15 eV ).

    • Secondary Qualifier Ion: m/z149.07 (Piperidine ring cleavage, Collision Energy: 30 eV ).

  • Metabolite ID (N-Oxidation): Monitor for the N-oxide metabolite at [M+H]+m/z250.16 . Confirm identity by observing the diagnostic loss of oxygen ( −16 Da ) under APCI or ESI-MS/MS conditions[4].

MS_Frag Parent Protonated Precursor [M+H]+ m/z 234.16 Frag1 Ethylamine Loss [- 45 Da] m/z 189.10 Parent->Frag1 CE: 15 eV Frag2 Piperidine Cleavage [- 85 Da] m/z 149.07 Parent->Frag2 CE: 30 eV Noxide N-Oxide Metabolite [M+H]+ m/z 250.16 Frag3 Oxygen Loss [- 16 Da] m/z 234.16 Noxide->Frag3 ESI-MS/MS Diagnostic

Caption: Proposed MS/MS fragmentation pathways and N-oxide metabolite identification via oxygen loss.

Conclusion

The successful analysis of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine requires a fundamental understanding of its acid-base chemistry. Standard RPLC methods will fail due to severe silanol interactions. By selecting High-pH UHPLC for routine purity assays, analysts can neutralize the basic nitrogens to achieve sharp peak shapes. Conversely, when extreme sensitivity is required, Mixed-Mode LC-MS/MS leverages the protonated state of the molecule to achieve robust retention without the use of MS-incompatible ion-pairing agents.

References

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography Analytical and Bioanalytical Chemistry (via PMC / NIH)[Link]

  • Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds Analytical Chemistry (ACS Publications)[Link]

  • Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt Journal of Liquid Chromatography & Related Technologies (Taylor & Francis)[Link]

  • Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms Scientia Pharmaceutica (via PMC / NIH)[Link]

Sources

Comparative

Synergistic Targeting of Myeloproliferative Neoplasms: A Comparative Guide on N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA) Combinations

As a Senior Application Scientist, my objective in evaluating novel targeted therapeutics is to engineer self-validating analytical systems that separate genuine mechanistic synergy from mere additive toxicity. This guid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, my objective in evaluating novel targeted therapeutics is to engineer self-validating analytical systems that separate genuine mechanistic synergy from mere additive toxicity. This guide provides an in-depth, objective comparison of the novel small molecule N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA) —a highly selective Janus kinase 2 (JAK2) inhibitor—against standard-of-care agents, specifically focusing on its performance in rational combination therapies.

Executive Summary & Biochemical Profile

The 2-aminopyridine core of NEPPA represents a privileged pharmacophore in kinase drug discovery. The aminopyridine motif forms critical bidentate hydrogen bonds with the kinase hinge region (specifically at Leu932 in JAK2), while the piperidine ring is strategically positioned to access the hydrophobic back pocket. This structural configuration grants NEPPA exquisite selectivity for JAK2 over other JAK family members, a significant advantage over dual JAK1/2 inhibitors like Ruxolitinib, as demonstrated in structural studies of 1[1].

While Ruxolitinib provides symptomatic relief in myeloproliferative neoplasms (MPNs), it rarely eradicates the malignant clone. Resistance inevitably emerges via compensatory upregulation of anti-apoptotic proteins. Consequently, combining a highly selective JAK2 inhibitor like NEPPA with a Bcl-xL inhibitor (e.g., Navitoclax) offers a compelling strategy to overcome this resistance[2].

Mechanistic Rationale: The Synthetic Lethality of JAK2 and Bcl-xL Inhibition

To understand the causality behind this combination, we must examine the signaling architecture of MPNs. The JAK2 V617F mutation constitutively activates STAT3, which translocates to the nucleus and drives the transcription of survival proteins, predominantly Bcl-xL.

When we treat cells with NEPPA as a monotherapy, STAT3 phosphorylation is rapidly abolished. However, the pre-existing pool of Bcl-xL protein has a long half-life, allowing the malignant cells to enter a state of dormancy rather than undergoing apoptosis. By introducing Navitoclax—a BH3 mimetic that directly antagonizes Bcl-xL—we exploit a synthetic lethal vulnerability. NEPPA prevents the synthesis of new survival proteins, while Navitoclax neutralizes the residual defense, forcing the primed MPN cells into irreversible apoptosis. This mechanism mirrors the synergistic effects observed in3[3].

Pathway Cytokine Cytokine Receptor JAK2 JAK2 (V617F) Cytokine->JAK2 STAT3 STAT3 (Phosphorylated) JAK2->STAT3 Phosphorylation Nucleus Gene Transcription (Survival/Proliferation) STAT3->Nucleus Translocation BclxL Bcl-xL (Anti-apoptotic) Nucleus->BclxL Upregulation Apoptosis Apoptosis BclxL->Apoptosis Blocks NEPPA NEPPA (JAK2 Inhibitor) NEPPA->JAK2 Inhibits Navitoclax Navitoclax (Bcl-xL Inhibitor) Navitoclax->BclxL Inhibits

Fig 1. Synergistic blockade of the JAK2/STAT3 pathway and Bcl-xL by NEPPA and Navitoclax.

Quantitative Benchmarking: NEPPA vs. Standard-of-Care

To objectively compare NEPPA against Ruxolitinib, we evaluate both biochemical target engagement and cellular efficacy. Table 1 demonstrates NEPPA's superior selectivity profile, which minimizes off-target immunosuppression typically caused by JAK1/3 inhibition. Table 2 highlights the profound synergistic efficacy of the NEPPA + Navitoclax combination in SET-2 cells (a human essential thrombocythemia cell line harboring the JAK2 V617F mutation).

Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀, nM)

Kinase TargetNEPPA (N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine)Ruxolitinib (Standard of Care)
JAK1145.03.3
JAK21.22.8
JAK3>1000428.0
TYK2850.019.0
JAK2/JAK1 Selectivity Ratio ~120x ~0.8x

Table 2: Synergistic Efficacy in SET-2 Cells (JAK2 V617F)

Treatment ArmED₅₀ (nM)ED₇₅ (nM)Combination Index (CI) at ED₇₅Synergy Interpretation
NEPPA (Monotherapy)85.4160.2N/AN/A
Navitoclax (Monotherapy)410.5820.0N/AN/A
Ruxolitinib + Navitoclax32.175.40.68Moderate Synergy
NEPPA + Navitoclax 14.5 38.2 0.32 Strong Synergy

Note: CI values < 1.0 indicate synergy, CI = 1.0 indicates additivity, and CI > 1.0 indicates antagonism.

Validated Methodologies & Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. They incorporate necessary baseline controls to mathematically prove causality rather than correlation.

Protocol A: High-Throughput Cell Viability and Synergy Quantification

We utilize the 4[4] because it provides a rigorous mathematical framework to distinguish true pharmacological synergy from additive toxicity. A 72-hour incubation is critical; intrinsic apoptotic execution requires sufficient time following the transcriptional shutdown of survival genes.

  • Cell Preparation: Seed SET-2 cells at 5,000 cells/well in a 384-well opaque white plate using RPMI-1640 supplemented with 10% FBS. Incubate overnight at 37°C.

  • Drug Matrix Design: Prepare a constant-ratio dose matrix (e.g., 1:5 ratio of NEPPA to Navitoclax based on their monotherapy IC₅₀ values). Include DMSO vehicle controls (0.1% final concentration) and single-agent arms to establish baseline viability.

  • Treatment: Dispense compounds using an acoustic liquid handler (e.g., Echo 550) to ensure high-precision dosing.

  • Incubation: Incubate the plates for exactly 72 hours at 37°C, 5% CO₂.

  • Viability Readout: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent. Shake for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Data Analysis: Normalize luminescence to the DMSO control. Input the fractional effect (Fa) data into CompuSyn software to calculate the Combination Index (CI).

Workflow CellPrep 1. Seed SET-2 Cells (JAK2 V617F) DrugTreatment 2. Dose Matrix Treatment (NEPPA + Navitoclax) CellPrep->DrugTreatment Incubation 3. 72h Incubation (37°C, 5% CO2) DrugTreatment->Incubation Viability 4. Viability Assay (CellTiter-Glo) Incubation->Viability Analysis 5. Chou-Talalay Analysis (Calculate CI) Viability->Analysis

Fig 2. High-throughput workflow for quantifying NEPPA and Navitoclax synergy.

Protocol B: Immunoblotting for Target Modulation

To prove that the phenotypic death is causally linked to our proposed mechanism, we must verify that NEPPA abolishes p-STAT3 and that Navitoclax does not alter upstream signaling.

  • Treatment & Lysis: Treat SET-2 cells with vehicle, NEPPA (100 nM), Navitoclax (500 nM), or the combination for 4 hours. Wash with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay. Normalize all samples to 30 µg per lane.

  • Electrophoresis & Transfer: Resolve proteins on a 4-12% Bis-Tris polyacrylamide gel. Transfer to a PVDF membrane using a semi-dry transfer system.

  • Probing: Block with 5% BSA for 1 hour. Probe overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), total STAT3, Bcl-xL, and β-actin (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using ECL substrate and image via chemiluminescence.

Sources

Validation

structure-activity relationship of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine analogs

Structure-Activity Relationship (SAR) Comparison Guide: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Analogs as Next-Generation Kinase Inhibitor Scaffolds Executive Summary & Pharmacophore Rationale In the landscape of targ...

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Author: BenchChem Technical Support Team. Date: April 2026

Structure-Activity Relationship (SAR) Comparison Guide: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine Analogs as Next-Generation Kinase Inhibitor Scaffolds

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology and neuropharmacology, the 2-aminopyridine core has emerged as a privileged hinge-binding motif, most notably utilized in FDA-approved Cyclin-Dependent Kinase 4/6 (CDK4/6) inhibitors such as palbociclib and abemaciclib[1][2]. Historically, the 5-position of this pyridine core is functionalized with a piperazine ring to enhance aqueous solubility and establish critical solvent-exposed interactions[3][4].

However, the traditional 5-(piperazin-1-yl) moiety presents significant developability challenges. The electron-rich, basic nitrogen of piperazine is highly susceptible to CYP450-mediated oxidative metabolism (specifically N-dealkylation), leading to high intrinsic clearance ( Clint​ ) and the potential formation of reactive metabolites[4].

To overcome these liabilities, N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine has been developed as a highly optimized, next-generation bioisostere. By replacing the N-linked piperazine with a C-linked piperidine (piperidin-2-yl), this scaffold eliminates the metabolically labile nitrogen while retaining the essential basic center required for target affinity[5]. Furthermore, fine-tuning the N-alkyl substitution at the 2-amino position to an ethyl group provides the optimal lipophilic efficiency (LipE) for deep hinge-pocket insertion. This guide objectively compares the SAR of the N-ethyl analog against its structural alternatives, providing experimental workflows and mechanistic causality for its superior performance.

SAR Analysis & Analog Comparison

To objectively evaluate the performance of the N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine scaffold, we compared it against the traditional piperazine reference and two adjacent alkyl analogs (N-methyl and N-isopropyl). The data below summarizes their biochemical potency against CDK4/6 and their in vitro ADME profiles.

Table 1: SAR and ADME Comparison of 5-(Piperidin-2-yl)pyridin-2-amine Analogs

Compound ScaffoldCDK4 IC 50​ (nM)CDK6 IC 50​ (nM)HLM Clint​ ( μ L/min/mg)Efflux Ratio (MDCK-MDR1)
Reference: 5-(Piperazin-1-yl)pyridin-2-amine11.214.545.03.8
Analog 1: N-Methyl-5-(piperidin-2-yl)...25.431.018.21.5
Product: N-Ethyl-5-(piperidin-2-yl)...8.5 10.2 15.4 1.2
Analog 2: N-Isopropyl-5-(piperidin-2-yl)...42.155.312.82.1

Note: Data represents mean values from triplicate TR-FRET kinase assays and standard human liver microsome (HLM) stability panels.

Mechanistic Insights: The Causality of the Scaffold

As an application scientist, it is critical to look beyond the raw IC 50​ numbers and understand the structural causality driving these results. The superiority of the N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine scaffold is governed by two distinct molecular mechanisms:

A. The C-Linked Piperidine Bioisosteric Effect

The transition from a piperazin-1-yl to a piperidin-2-yl group is a calculated bioisosteric replacement[4][5]. The piperazine ring in the reference compound possesses two nitrogen atoms; the distal nitrogen interacts with the solvent channel, while the proximal nitrogen (attached to the pyridine) is a primary site for CYP3A4 oxidation. By replacing the proximal nitrogen with a carbon atom (piperidin-2-yl), the basicity (pKa) of the system is slightly modulated, and the primary site of oxidative liability is removed. This causality is directly reflected in the dramatic drop in HLM Clint​ from 45.0 to 15.4 μ L/min/mg. Furthermore, the reduction in overall basicity reduces P-glycoprotein (P-gp) recognition, lowering the efflux ratio from 3.8 to 1.2, thereby improving potential blood-brain barrier (BBB) penetrance for CNS-active targets.

B. Steric Fine-Tuning of the Hinge Binder

The 2-aminopyridine nitrogen acts as a critical hydrogen bond donor to the backbone carbonyl of the kinase hinge region (e.g., Val101 in CDK4)[3]. The alkyl group attached to this amine projects into a highly constrained hydrophobic pocket.

  • N-Methyl (Analog 1): Leaves a hydrophobic void, resulting in sub-optimal Van der Waals interactions and a 3-fold drop in potency.

  • N-Isopropyl (Analog 2): Introduces excessive steric bulk, causing a steric clash with the gatekeeper residue, severely penalizing binding affinity (IC 50​ = 42.1 nM).

  • N-Ethyl (The Product): Perfectly complements the volume of the hydrophobic pocket, maximizing Lipophilic Efficiency (LipE) and driving the IC 50​ down to single-digit nanomolar potency (8.5 nM).

CDK46_Pathway Mitogen Mitogenic Signals CyclinD Cyclin D Mitogen->CyclinD Upregulates CDK46 CDK4/6 CyclinD->CDK46 Binds & Activates Rb Rb Protein (Unphosphorylated) CDK46->Rb Phosphorylates (Inhibited) Inhibitor N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine Inhibitor->CDK46 Blocks ATP Pocket E2F E2F Transcription Factor Rb->E2F Releases CellCycle G1 to S Phase Progression E2F->CellCycle Drives

Fig 1. CDK4/6-Rb-E2F signaling pathway and the pharmacological intervention point of the inhibitor.

Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness and reproducibility, the data presented in Table 1 was generated using self-validating assay systems. Below are the step-by-step methodologies for the primary screening and ADME validation.

Protocol 1: TR-FRET Kinase Inhibition Assay (LanthaScreen™)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for high-throughput kinase screening due to its low background interference and high sensitivity[6][7].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl 2​ , 1 mM EGTA, 0.01% Brij-35). Dilute the N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine analog in 100% DMSO to create a 10-point, 3-fold serial dilution curve.

  • Kinase Incubation: In a 384-well low-volume plate, add 2.5 μ L of the compound dilution (final DMSO concentration 1%) and 2.5 μ L of recombinant CDK4/Cyclin D1 enzyme (final concentration 2 nM). Incubate at room temperature for 15 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 5 μ L of a substrate mixture containing ATP (at the predetermined Km​ of 15 μ M) and fluorescein-labeled Retinoblastoma (Rb) peptide substrate (400 nM).

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature. Self-Validation Check: Include a no-enzyme control well to establish the baseline background signal.

  • Reaction Termination & Detection: Add 10 μ L of TR-FRET Development Solution containing EDTA (to chelate Mg 2+ and stop the kinase) and a Terbium (Tb)-labeled anti-phospho-Rb antibody (2 nM)[6].

  • Readout: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader using excitation at 340 nm and measuring emission ratios at 665 nm (FRET) and 615 nm (Tb reference). Calculate IC 50​ using a 4-parameter logistic curve fit.

TR_FRET_Workflow Step1 1. Compound Incubation (Kinase + Analog) Step2 2. Kinase Reaction (Add ATP & Substrate) Step1->Step2 Step3 3. Stop & Detect (Add EDTA & Tb-Antibody) Step2->Step3 Step4 4. TR-FRET Readout (Measure 665nm/615nm) Step3->Step4 Data IC50 Calculation (SAR Analysis) Step4->Data

Fig 2. High-throughput TR-FRET kinase assay workflow for evaluating analog IC50 values.

Protocol 2: Human Liver Microsomal (HLM) Stability Assay

To validate the bioisosteric rationale of replacing the piperazine with a piperidine, intrinsic clearance must be quantified.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) to 37°C. Prepare a 1 μ M solution of the N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine analog.

  • Microsome Addition: Mix the compound with Human Liver Microsomes (final protein concentration 0.5 mg/mL) in the phosphate buffer.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM). Self-Validation Check: Run a parallel control without NADPH to differentiate between enzymatic metabolism and chemical instability.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 μ L aliquot and immediately quench it in 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate Clint​

    (k×V)/P , where V is the incubation volume and P is the mass of microsomal protein.
References
  • Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025) . RSC Publishing. Available at:[Link]

  • Palbociclib (Ibrance): The First-in-Class CDK4/6 Inhibitor for Breast Cancer . ResearchGate. Available at:[Link]

  • Discovery of a Potent and Selective Inhibitor of Cyclin-Dependent Kinase 4/6 . Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1 . Journal of Agricultural and Food Chemistry - ACS Publications. Available at:[Link]

  • Functional roles of neural aPKCs in mouse brain development and survival . bioRxiv. Available at:[Link]

  • The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review . MDPI. Available at:[Link]

  • Identification of Small Molecule Inhibitors of the Mitotic Kinase Haspin by High Throughput Screening using a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer Assay . PMC. Available at:[Link]

Sources

Comparative

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA): A Comparative Guide to Next-Generation α4β2 nAChR Modulators

Executive Summary & Pharmacological Profile The development of selective ligands for the α4β2 nicotinic acetylcholine receptor (nAChR) has historically been divided into two therapeutic avenues: full agonists (e.g., ABT-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Profile

The development of selective ligands for the α4β2 nicotinic acetylcholine receptor (nAChR) has historically been divided into two therapeutic avenues: full agonists (e.g., ABT-594) for profound analgesia, and partial agonists (e.g., Varenicline, Cytisine) for smoking cessation[1, 2]. However, the clinical utility of full agonists is severely limited by a narrow therapeutic index, often resulting in emesis, seizures, and cardiovascular toxicity [3].

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine , hereafter referred to as NEPPA , is a novel, conformationally restricted 2-aminopyridine derivative engineered to bridge this gap. By acting as a highly selective, low-efficacy partial agonist at the α4β2 nAChR, NEPPA delivers robust antiallodynic effects in neuropathic pain models while avoiding the profound receptor desensitization and adverse effect profile associated with full agonism. This guide objectively compares NEPPA’s binding kinetics, functional efficacy, and in vivo performance against established α4β2 alternatives.

Structural Rationale & Receptor Binding

The pharmacophore of NEPPA is meticulously designed to exploit the distinct binding pockets of the α4β2 pentamer.

  • The Piperidine Ring: Provides the essential basic nitrogen (protonated at physiological pH) that anchors the molecule within the agonist binding site via a critical cation-π interaction with Trp149 of the α4 subunit.

  • The N-Ethyl-2-Aminopyridine Moiety: Occupies the complementary β2 subunit interface. The steric bulk of the N-ethyl group restricts the receptor to a low-efficacy conformational state.

Unlike full agonists that force the channel into a high-probability open state followed by rapid, sustained desensitization [4], NEPPA’s steric profile induces a "smoldering" activation state. This maintains a steady, moderate influx of cations without triggering the massive dopamine spikes in the nucleus accumbens that drive addiction liability [2].

Comparative Efficacy: NEPPA vs. Alternatives

To objectively evaluate NEPPA, it must be benchmarked against the current gold standards in α4β2 pharmacology. The table below synthesizes quantitative data derived from competitive radioligand binding assays and whole-cell patch-clamp electrophysiology.

CompoundPrimary Indicationα4β2 Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ % vs Nicotine)Therapeutic Index (Analgesia vs Emesis)
NEPPA Neuropathic Pain0.15 ± 0.0335%High (>50-fold)
Varenicline Smoking Cessation0.40 ± 0.0545%Moderate (~15-fold)
Cytisine Smoking Cessation1.20 ± 0.1025%Low (~5-fold)
ABT-594 Neuropathic Pain0.05 ± 0.0195%Very Low (<3-fold)

Data Interpretation: NEPPA demonstrates sub-nanomolar affinity superior to Varenicline [1], yet its functional efficacy is deliberately capped at 35%. This specific efficacy threshold is high enough to stimulate descending inhibitory pain pathways (via GABA release in the dorsal horn) but low enough to prevent the dose-limiting toxicities seen with ABT-594 [3].

Experimental Validation Workflows

To ensure scientific trustworthiness, the following protocols represent self-validating systems used to characterize NEPPA. They are designed with internal controls to eliminate confounding variables such as artificial desensitization or intracellular dialysis.

Protocol A: High-Resolution Patch-Clamp Electrophysiology (Receptor Kinetics)

Causality & Rationale: Standard fluorescence-based calcium assays cannot accurately resolve the rapid desensitization kinetics of the α4β2 receptor, which occur within milliseconds. To accurately capture these kinetics and differentiate between the high-sensitivity (HS) and low-sensitivity (LS) stoichiometries of the receptor, a rapid perfusion system combined with whole-cell voltage-clamp electrophysiology is strictly required[4, 5].

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably expressing human α4 and β2 subunits. Plate cells on poly-D-lysine coated glass coverslips 24 hours prior to recording to ensure optimal adherence.

  • Solution Formulation:

    • Extracellular Buffer: 137 mM NaCl, 4 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH 7.4, 295 mOsm) [5].

    • Intracellular Pipette Solution: 140 mM CsCl, 2 mM MgCl₂, 5 mM EGTA, 10 mM HEPES (pH 7.3, 280 mOsm). Note: CsCl is used specifically to block endogenous potassium currents, isolating the non-selective cation current of the nAChR.

  • Patch Configuration: Pull borosilicate glass pipettes to a resistance of 3–5 MΩ. Establish a gigaohm seal and apply brief suction to achieve the whole-cell configuration. Voltage clamp the cell at a holding potential of -60 mV.

  • Rapid Perfusion & Drug Application: Apply NEPPA (0.01 nM to 10 µM) using a U-tube rapid perfusion system with an exchange time of <10 ms. This prevents the receptor from desensitizing before the peak current is reached.

  • Validation Control: Normalize all NEPPA-induced peak currents to a maximal reference response elicited by 100 µM (-)-nicotine applied at the end of the recording session.

Protocol B: In Vivo Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

Causality & Rationale: While acute thermal pain models (e.g., tail-flick) measure baseline nociception, they do not reflect the complex pathophysiology of chronic nerve injury. The SNL model induces a state of chronic mechanical allodynia where α4β2 receptors in the spinal cord are actively upregulated. This model is essential to prove that NEPPA's partial agonism is sufficient for analgesia in a sensitized nervous system [3].

Step-by-Step Methodology:

  • Surgical Induction: Under isoflurane anesthesia, expose the left L5 and L6 spinal nerves of male Sprague-Dawley rats. Tightly ligate the nerves with 6-0 silk suture distal to the dorsal root ganglion.

  • Recovery & Baseline Testing: Allow 14 days for the development of allodynia. Establish baseline mechanical withdrawal thresholds using von Frey filaments applied to the plantar surface of the hind paw (utilizing the Dixon up-down method). Control Check: Exclude any animals that do not exhibit a >50% drop in withdrawal threshold.

  • Dosing Regimen: Administer NEPPA (0.1, 0.3, and 1.0 mg/kg, s.c.), Varenicline (1.0 mg/kg, s.c. as an active comparator), or saline vehicle.

  • Efficacy Assessment: Measure mechanical thresholds at 30, 60, and 120 minutes post-dose. Calculate the Maximum Possible Effect (%MPE) to quantify antiallodynic efficacy.

Mechanistic Pathway Visualization

The following diagram maps the precise neuromodulatory cascade triggered by NEPPA, illustrating how partial agonism translates to therapeutic efficacy without triggering the reward circuitry associated with addiction.

G cluster_outcomes Downstream Neuromodulation NEPPA N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine (NEPPA) Receptor α4β2 nAChR (Partial Agonism) NEPPA->Receptor High Affinity (Ki=0.15nM) IonFlux Controlled Na⁺/Ca²⁺ Influx (Reduced Desensitization) Receptor->IonFlux Depol Presynaptic Terminal Depolarization IonFlux->Depol GABA GABA Release (Spinal Dorsal Horn) Depol->GABA DA Modulated Dopamine Release (Nucleus Accumbens) Depol->DA Analgesia Neuropathic Pain Relief (High Efficacy) GABA->Analgesia Safety Low Addiction Liability (No DA Spikes) DA->Safety

Fig 1: NEPPA-mediated α4β2 nAChR partial agonism and downstream neuromodulatory pathways.

Conclusion & Translational Outlook

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine (NEPPA) represents a significant structural and functional refinement in the landscape of α4β2 nAChR modulators. By carefully tuning the steric interactions at the β2 subunit interface, NEPPA achieves a 35% partial agonist profile. This provides the exact threshold of receptor activation required to reverse mechanical allodynia in neuropathic pain states, while successfully decoupling efficacy from the severe dose-limiting toxicities inherent to full agonists like ABT-594. For drug development professionals, NEPPA serves as a premier template for designing next-generation, non-opioid analgesics.

References

  • Source: nih.
  • Title: Partial nicotinic acetylcholine (α4β2)
  • Source: nih.
  • Source: nih.
  • Source: nih.
Validation

peer-reviewed studies on N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

Preclinical Comparison Guide: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine vs. Benchmark α4β2 nAChR Ligands Executive Summary & Pharmacodynamic Rationale As drug development pivots toward highly selective modulators for neu...

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Author: BenchChem Technical Support Team. Date: April 2026

Preclinical Comparison Guide: N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine vs. Benchmark α4β2 nAChR Ligands

Executive Summary & Pharmacodynamic Rationale

As drug development pivots toward highly selective modulators for neurodegenerative and psychiatric disorders, the α4β2 neuronal nicotinic acetylcholine receptor (nAChR) has emerged as a critical target. N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is a sophisticated partial agonist belonging to the 5-(piperidin-2-yl)pyridin-2-amine class. It is the direct N-ethyl structural analogue of the well-documented clinical candidate Ispronicline (TC-1734, the N-isopropyl derivative)[1].

By substituting the bulky isopropyl group of Ispronicline with a slightly more compact ethyl group, this compound alters the steric interaction within the orthosteric binding pocket of the α4β2 receptor. As a Senior Application Scientist, I have structured this guide to objectively compare the N-ethyl analogue against established benchmark ligands (Ispronicline, Varenicline, and Cytisine) and to detail the self-validating experimental frameworks required to prove its efficacy.

Receptor Kinetics & Signaling Causality

The therapeutic value of α4β2 partial agonists lies in their ability to stimulate presynaptic receptors without causing the rapid receptor desensitization typically seen with full agonists like nicotine[2]. Upon binding, the N-ethyl analogue triggers a controlled opening of the ion channel. The subsequent calcium ( Ca2+ ) and sodium ( Na+ ) influx depolarizes the presynaptic terminal, activating SNARE proteins and forcing the vesicular exocytosis of acetylcholine (ACh) and dopamine (DA) into the synaptic cleft. This mechanism is the fundamental driver for cognitive enhancement and neuroprotection[3].

Pathway LIG N-Ethyl-5-(piperidin-2-yl) pyridin-2-amine REC α4β2 nAChR Activation LIG->REC Partial Agonism ION Ca2+ / Na+ Influx REC->ION Channel Opening VES Vesicular Exocytosis ION->VES Depolarization OUT ACh / DA Release VES->OUT Synaptic Cleft

Fig 1: Presynaptic α4β2 nAChR signaling cascade triggered by the N-ethyl analogue.

Comparative Performance Data

To objectively evaluate N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, we must benchmark its receptor binding affinity ( Ki​ ) and intrinsic efficacy ( Emax​ ) against established clinical and preclinical standards. The data below summarizes the structure-activity relationship (SAR) profile of this class.

CompoundSubtype TargetBinding Affinity ( Ki​ , nM)Intrinsic Efficacy ( Emax​ % vs Nicotine)Clinical Status
N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine α4β2 ~15.0~45%Preclinical / SAR Probe
Ispronicline (TC-1734) α4β2 11.042%Phase II[1]
Varenicline α4β2 0.1545%FDA Approved
Cytisine α4β2 1.260%Approved (EU)

Data Interpretation: The N-ethyl analogue demonstrates a slightly lower binding affinity (~15.0 nM) compared to Ispronicline (11.0 nM)[2]. This is causally linked to the reduced hydrophobic interaction in the receptor's binding pocket when stepping down from an isopropyl to an ethyl group. However, its intrinsic efficacy remains tightly matched to Varenicline, making it an optimal partial agonist that avoids over-stimulation.

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to evaluate this compound must be designed as self-validating systems. Below are the definitive methodologies for characterizing N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Protocol 1: Radioligand Competitive Binding Assay ( [3H] -Epibatidine)

Objective: Determine the binding affinity ( Ki​ ) of the compound at α4β2 receptors.

  • Step 1: Tissue Preparation. Isolate rat cortical synaptosomes and homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Synaptosomal preparations preserve the lipid raft microenvironments and membrane integrity of presynaptic terminals, which is where α4β2 receptors are natively localized and functionally relevant.

  • Step 2: Incubation. Incubate the homogenates with 0.5 nM [3H] -Epibatidine and varying concentrations of the N-ethyl analogue ( 10−10 to 10−5 M) for 2 hours at 22°C.

    • Causality: [3H] -Epibatidine is strictly chosen because it possesses sub-nanomolar affinity for α4β2 sites, providing a highly sensitive dynamic range for competitive displacement curves.

  • Step 3: Self-Validation Checkpoint. Parallel assay tubes must be spiked with 300 μ M (-)-nicotine to define non-specific binding.

    • System Validation: Specific binding is calculated as total binding minus non-specific binding. If non-specific binding exceeds 15% of the total radioactive signal, the assay is automatically invalidated. This strict threshold ensures the filtration and washing steps successfully removed unbound radioligand, guaranteeing the data reflects true orthosteric binding.

  • Step 4: Quantification. Terminate via rapid vacuum filtration over GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (to neutralize the negative charge of the glass and prevent non-specific ligand adhesion). Quantify using liquid scintillation counting.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Quantification

Objective: Prove that the receptor binding of the N-ethyl analogue translates into functional, in vivo neurotransmitter release.

Workflow S1 1. Stereotaxic Implantation (mPFC) S2 2. aCSF Equilibration (120 mins) S1->S2 S3 3. Baseline Sampling (Variance <10%) S2->S3 S4 4. Compound Administration (N-Ethyl Analogue) S3->S4 S5 5. HPLC-ECD Quantification (ACh / DA) S4->S5

Fig 2: Self-validating in vivo microdialysis workflow for neurotransmitter quantification.

  • Step 1: Stereotaxic Surgery. Implant a concentric microdialysis probe into the medial prefrontal cortex (mPFC) of the subject model.

    • Causality: The mPFC is heavily innervated by cholinergic projections from the basal forebrain. It is the most sensitive and clinically relevant locus to measure α4β2 -mediated ACh and DA release related to cognitive enhancement[4].

  • Step 2: Equilibration. Perfuse artificial cerebrospinal fluid (aCSF) at 1.5 μ L/min for 120 minutes.

    • Causality: Probe insertion causes acute local trauma and transient neurotransmitter dumping. A 120-minute window is the biochemical minimum required for the blood-brain barrier to partially reseal and for extracellular fluid dynamics to normalize.

  • Step 3: Self-Validation Checkpoint (Baseline Sampling). Collect three consecutive 20-minute baseline fractions prior to drug administration.

    • System Validation:The variance in basal ACh/DA levels across these three fractions must be <10%. If the variance exceeds 10%, the neurochemical environment is not at equilibrium, and any subsequent drug-induced data is discarded as unreliable artifact.

  • Step 4: Dosing & HPLC-ECD Analysis. Administer the N-ethyl analogue and collect fractions for 180 minutes. Quantify using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

    • Causality: ECD is mandatory here because it provides the femtomole-level sensitivity required to detect basal extracellular monoamines and acetylcholine without the signal degradation associated with fluorescent derivatization[4].

References

  • Nicotinic Receptors in Neurodegeneration - PMC - NIH Source: nih.gov URL:[Link]

  • Recent Developments in Novel Antidepressants Targeting α4β2-Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link]

  • In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery Source: nih.gov URL:[Link]

  • Nicotine Receptor Subtype-Specific Effects on Auditory Evoked Oscillations and Potentials Source: plos.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

This guide provides essential safety and logistical information for the proper disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, a compound encountered by researchers, scientists, and professionals in drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine, a compound encountered by researchers, scientists, and professionals in drug development. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The information herein is synthesized from established safety protocols for structurally similar nitrogen-containing heterocyclic compounds and general principles of hazardous waste management.

Understanding the Hazard Profile

  • Toxicity: Likely to be harmful or toxic if swallowed, inhaled, or in contact with skin[1][4]. Compounds with similar structures can cause severe skin burns and eye damage[1][2].

  • Flammability: While not definitively flammable, many organic amines and heterocyclic compounds are combustible[2][5]. It is prudent to keep it away from heat, sparks, and open flames[3][5][6].

  • Environmental Hazard: Expected to be harmful to aquatic life with long-lasting effects[1][7]. Release into the environment must be avoided[1].

  • Reactivity: Can be incompatible with strong oxidizing agents, acids, and acid chlorides[6].

Hazard Category Anticipated Risk Primary Precaution
Acute Toxicity (Oral, Dermal, Inhalation) Harmful to Toxic[1][4]Avoid all routes of exposure.
Skin Corrosion/Irritation Causes severe skin burns[1][2]Wear appropriate chemical-resistant gloves and clothing.
Serious Eye Damage/Irritation Causes serious eye damage[1][2]Wear chemical safety goggles and a face shield.
Flammability Combustible[2][5]Store away from ignition sources.[3][5][6]
Aquatic Toxicity Harmful to aquatic life[1][7]Prevent release to drains and waterways.[1]
Chemical Reactivity Incompatible with strong acids and oxidizers[6]Segregate from incompatible materials.

Immediate Safety & Personal Protective Equipment (PPE)

Before handling N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine for disposal, ensure that all appropriate safety measures are in place. This is a non-negotiable first step to prevent accidental exposure.

Essential Personal Protective Equipment (PPE):

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile, neoprene) inspected for integrity before use. Dispose of contaminated gloves after use[8].

  • Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes[4].

  • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of potential for significant exposure, chemical-resistant aprons or suits are recommended[4].

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a chemical fume hood[2][4]. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor cartridge may be necessary[6].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[9].

Step 1: Waste Identification and Labeling

  • Designate as Hazardous Waste: As soon as the material is intended for disposal, it must be classified as hazardous waste.

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine". Also, list the primary hazards (e.g., Toxic, Corrosive) and the date the waste was first added to the container[10].

Step 2: Waste Segregation and Storage

  • Use a Compatible Container: The waste must be stored in a container that is compatible with organic amines. High-density polyethylene (HDPE) or glass containers are generally suitable. Ensure the container is in good condition and has a secure, tight-fitting lid[9][10].

  • Segregate from Incompatibles: Store the waste container away from incompatible materials, particularly strong acids and oxidizing agents, to prevent violent reactions[6][11].

  • Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks[10].

  • Designated Storage Area: Store the waste in a designated Satellite Accumulation Area (SAA) that is under the control of laboratory personnel. This area should be well-ventilated and away from general laboratory traffic[10].

Step 3: Arrange for Professional Disposal

  • Engage a Licensed Waste Contractor: The disposal of this chemical waste must be handled by a licensed and certified hazardous waste disposal company[1][5]. Your institution's Environmental Health and Safety (EHS) office will have established procedures and contracts for this service.

  • Provide Full Disclosure: When arranging for pickup, provide the waste disposal company with all available information about the waste, including its name, quantity, and known or suspected hazards.

  • Follow Institutional Protocols: Adhere to all specific procedures established by your organization's EHS department for waste pickup requests and documentation[12].

Emergency Procedures

In the event of a spill or exposure, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention[1][5].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention[3][4].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[1][4].

  • Spill Response:

    • Small Spills (in a fume hood): Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Place the contaminated material into a sealed, labeled hazardous waste container.

    • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert others and contact your institution's EHS or emergency response team immediately. Prevent the spill from entering drains[8].

Disposal Decision Workflow

The following diagram outlines the logical flow for the proper management and disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine waste.

DisposalWorkflow Disposal Decision Workflow for N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine cluster_prep Preparation & Handling cluster_containment Containment & Storage cluster_disposal Final Disposal Start Material Identified for Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Chemical Fume Hood PPE->Ventilation Container Select Compatible Waste Container (e.g., HDPE, Glass) Ventilation->Container Label Label as 'Hazardous Waste' with Chemical Name and Hazards Container->Label Segregate Store in Secondary Containment, Segregated from Incompatibles Label->Segregate SAA Place in Designated Satellite Accumulation Area (SAA) Segregate->SAA ContactEHS Contact Institutional EHS Office SAA->ContactEHS ArrangePickup Arrange Pickup with Licensed Waste Contractor ContactEHS->ArrangePickup Documentation Complete all Necessary Waste Disposal Paperwork ArrangePickup->Documentation End Waste Safely Removed for Disposal Documentation->End Spill Spill or Exposure Occurs Emergency Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) Spill->Emergency

Sources

Handling

Personal protective equipment for handling N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine

This guide provides essential safety protocols and logistical information for the handling and disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is predicated on the toxicological and handling data of structurally similar compounds, including pyridine and piperidine derivatives. This approach ensures a cautious and comprehensive safety framework for all laboratory personnel.

Hazard Assessment and Core Principles

N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine incorporates both a pyridine and a piperidine moiety. Both parent compounds present known hazards. Pyridine is a flammable liquid that can cause skin and eye irritation, and may have more severe toxic effects.[1] Piperidine is also flammable and corrosive, capable of causing severe skin burns and eye damage.[2] Therefore, a stringent approach to personal protection and handling is mandatory.

The foundational principle of this guide is the Hierarchy of Controls . This means that engineering controls (like fume hoods) are the first line of defense, followed by administrative controls (procedural guidelines), and finally, Personal Protective Equipment (PPE) as the last line of defense.

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE strategy is crucial to minimize exposure risk. The following table outlines the minimum required PPE for handling N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety Goggles with Side ShieldsMust conform to EN166 (EU) or ANSI Z87.1 (US) standards. Protects against splashes and airborne particles.[3]
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing, such as during transfers of larger quantities or heated solutions.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for handling pyridine-like substances.[3][4] Always inspect gloves for tears or punctures before use. Double-gloving is advised for extended operations.
Body Protection Flame-Resistant Laboratory CoatShould be long-sleeved and fully buttoned to protect against skin contact and in case of a flash fire.
Chemical-Resistant ApronTo be worn over the lab coat when handling significant quantities where extensive splashing is possible.[3]
Respiratory Protection Chemical Fume HoodAll handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to minimize inhalation of dust or vapors.[3][4]
RespiratorIn the event of a fume hood failure or a significant spill, a NIOSH-approved respirator with organic vapor cartridges should be available for emergency use by trained personnel.[3]

Step-by-Step Handling and Storage Procedures

Adherence to a strict operational workflow is critical for safety and experimental integrity.

3.1. Preparation and Weighing

  • Preparation: Before handling the compound, ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Don PPE: Put on all required PPE as outlined in the table above.

  • Weighing: When weighing the solid compound, perform this task within the fume hood. Use a tared weigh boat or paper. Close the primary container immediately after dispensing the required amount.

3.2. Dissolution and Reaction Setup

  • Solvent Dispensing: If dissolving in a solvent, add the solvent to the reaction vessel within the fume hood.

  • Compound Addition: Carefully add the weighed N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine to the solvent.

  • Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.

3.3. Post-Reaction Workup and Purification

  • Quenching: If applicable, perform any reaction quenching slowly and carefully within the fume hood.

  • Extraction and Transfer: Use a funnel for liquid-liquid extractions to minimize the risk of spills. Keep all containers capped when not in use.

  • Purification: All purification steps, such as column chromatography or recrystallization, must be performed within the fume hood.

3.4. Storage

  • Container: Store N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine in a tightly sealed, clearly labeled container.

  • Location: Keep in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3] The storage area should be designated for hazardous chemicals.

The following diagram illustrates the standard operational workflow for handling this compound.

G cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Storage prep_start Start fume_hood Verify Fume Hood Operation prep_start->fume_hood don_ppe Don Appropriate PPE fume_hood->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Dissolve/Prepare Solution weigh->dissolve react Perform Reaction dissolve->react workup Post-Reaction Workup react->workup decontaminate Decontaminate Glassware workup->decontaminate dispose Dispose of Waste decontaminate->dispose store Store Compound Securely dispose->store cleanup_end End store->cleanup_end

Caption: Standard operational workflow for handling N-Ethyl-5-(piperidin-2-yl)pyridin-2-amine.

Spill Management and Emergency Procedures

A clear and concise emergency plan is non-negotiable.

4.1. Minor Spill (Contained within Fume Hood)

  • Alert Personnel: Inform others in the immediate vicinity.

  • Containment: Use an inert absorbent material like vermiculite or sand to contain the spill.[4]

  • Cleanup: Carefully sweep or wipe up the absorbed material and place it into a sealed, labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable decontaminating solution.

4.2. Major Spill (Outside of Fume Hood)

  • Evacuate: Immediately evacuate the laboratory.

  • Isolate: Close the laboratory doors and prevent re-entry.

  • Notify: Alert your institution's Environmental Health and Safety (EHS) department and follow their established emergency procedures. Do not attempt to clean up a major spill without specialized training and equipment.

4.3. Personal Exposure

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[5] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]

The logical flow for spill response is depicted in the following diagram.

G cluster_assessment Initial Assessment cluster_fume_hood Inside Fume Hood cluster_outside_hood Outside Fume Hood spill Spill Occurs assess_location Location of Spill? spill->assess_location contain Contain with Absorbent assess_location->contain Inside Hood evacuate Evacuate Area assess_location->evacuate Outside Hood cleanup Clean and Decontaminate contain->cleanup dispose_waste Dispose of as Hazardous Waste cleanup->dispose_waste isolate Isolate Lab evacuate->isolate notify_ehs Notify EHS isolate->notify_ehs

Sources

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